molecular formula C9H6BrNO3 B2637935 6-Amino-5-bromobenzofuran-3-carboxylic acid CAS No. 1595284-72-2

6-Amino-5-bromobenzofuran-3-carboxylic acid

Cat. No.: B2637935
CAS No.: 1595284-72-2
M. Wt: 256.055
InChI Key: IYAQETNSNNDWDV-UHFFFAOYSA-N
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Description

6-Amino-5-bromobenzofuran-3-carboxylic acid (CAS 1595284-72-2) is a benzofuran-based chemical building block with a molecular formula of C 9 H 6 BrNO 3 and a molecular weight of 256.06 g/mol [ ]. This compound features both a carboxylic acid and an amino functional group on its benzofuran core, making it a versatile intermediate for the synthesis of more complex molecules in medicinal chemistry. Benzofuran scaffolds, particularly those substituted with halogens like bromine, are of significant interest in pharmaceutical research for their diverse biological activities [ ][ ]. Structurally related 5-bromobenzofuran carboxylic acid derivatives have been investigated as potent and selective inhibitors of the cancer-associated carbonic anhydrase IX (hCA IX) isoform, demonstrating promising antiproliferative action against human breast cancer cell lines such as MCF-7 and MDA-MB-231 [ ]. Furthermore, benzofuran heterocycles are key structural motifs explored in the development of novel antiviral agents , including inhibitors targeting the Hepatitis C virus [ ]. Selected halogenated benzofuran derivatives have also shown preliminary antimicrobial and antifungal activity in research settings [ ]. As a specialized synthon, this compound is intended for use in discovery chemistry and hit-to-lead optimization campaigns. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-amino-5-bromo-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c10-6-1-4-5(9(12)13)3-14-8(4)2-7(6)11/h1-3H,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAQETNSNNDWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)N)OC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 6-Amino-5-bromobenzofuran-3-carboxylic acid: A Key Heterocyclic Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of 6-Amino-5-bromobenzofuran-3-carboxylic acid, a specialized heterocyclic building block pivotal in medicinal chemistry and drug development. We will delve into its physicochemical characteristics, propose a logical synthetic pathway, and explore its applications as a versatile scaffold for creating novel therapeutic agents.

Core Compound Identification and Properties

6-Amino-5-bromobenzofuran-3-carboxylic acid is a polysubstituted benzofuran derivative. The benzofuran moiety is a recurring structural motif in many biologically active natural products and synthetic drugs, recognized for a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific arrangement of an amino group, a bromine atom, and a carboxylic acid on this scaffold provides multiple reaction handles for chemical modification, making it a highly valuable starting material for combinatorial chemistry and lead optimization.

Physicochemical Data

A summary of the key physicochemical properties for 6-Amino-5-bromobenzofuran-3-carboxylic acid is presented below. These parameters are crucial for predicting its behavior in both chemical reactions and biological systems.

PropertyValueSource
CAS Number 1595284-72-2[4]
Molecular Formula C₉H₆BrNO₃[4]
Molecular Weight 256.05 g/mol [4]
SMILES C=1(C=2C(=CC(=C(C2)Br)N)OC1)C(=O)O[4]
Topological Polar Surface Area (TPSA) 76.46 Ų[4]
logP 2.4757[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bonds 1[4]

Proposed Synthesis Pathway

While this compound is commercially available as a building block[4], a detailed, peer-reviewed synthesis is not readily found in the literature. However, based on established methodologies for the synthesis of substituted benzofurans, a plausible and logical synthetic route can be devised. The following proposed pathway leverages common and reliable organic transformations.

The general strategy involves constructing the benzofuran ring from a suitably substituted phenol, followed by functional group manipulations to install the desired amino and bromo substituents.

Synthesis Workflow Diagram

The proposed multi-step synthesis is outlined in the workflow below.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination cluster_2 Step 3: O-Alkylation cluster_3 Step 4: Intramolecular Cyclization cluster_4 Step 5: Hydrolysis cluster_5 Step 6: Reduction A 4-Hydroxybenzaldehyde B 4-Hydroxy-3-nitrobenzaldehyde A->B HNO₃, H₂SO₄ C 5-Bromo-4-hydroxy-3-nitrobenzaldehyde B->C Br₂, Acetic Acid D Ethyl 2-((5-bromo-2-formyl-6-nitrophenyl)oxy)acetate C->D Ethyl bromoacetate, K₂CO₃ E Ethyl 5-bromo-6-nitrobenzofuran-3-carboxylate D->E Base (e.g., NaOEt) F 5-Bromo-6-nitrobenzofuran-3-carboxylic acid E->F LiOH, THF/H₂O G 6-Amino-5-bromobenzofuran-3-carboxylic acid F->G Fe, NH₄Cl or H₂, Pd/C

Caption: Proposed synthetic workflow for 6-Amino-5-bromobenzofuran-3-carboxylic acid.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on analogous reactions found in the literature for benzofuran synthesis.[5][6]

Step 1: Synthesis of 4-Hydroxy-3-nitrobenzaldehyde

  • To a stirred solution of 4-hydroxybenzaldehyde in concentrated sulfuric acid, cooled to 0°C, add a solution of nitric acid in sulfuric acid dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Causality: Nitration is directed ortho to the strongly activating hydroxyl group. The para position is already occupied.

Step 2: Synthesis of 5-Bromo-4-hydroxy-3-nitrobenzaldehyde

  • Dissolve 4-hydroxy-3-nitrobenzaldehyde in glacial acetic acid.

  • Add a solution of bromine in acetic acid dropwise at room temperature.

  • Stir the mixture for 12 hours. The product will precipitate out of the solution.

  • Filter the solid, wash with a small amount of cold acetic acid and then with water. Dry to yield the desired product.

Causality: The hydroxyl group is a powerful ortho, para-director. With the positions ortho and para to the formyl group being deactivated, bromination occurs at the position ortho to the hydroxyl group.

Step 3: Synthesis of Ethyl 2-((5-bromo-2-formyl-6-nitrophenyl)oxy)acetate

  • In a flask containing anhydrous acetone, add 5-bromo-4-hydroxy-3-nitrobenzaldehyde, anhydrous potassium carbonate, and ethyl bromoacetate.

  • Reflux the mixture with vigorous stirring for 8-10 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and filter off the potassium salts.

  • Evaporate the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Causality: This is a standard Williamson ether synthesis. The phenoxide, formed in situ by the reaction of the phenol with potassium carbonate, acts as a nucleophile, displacing the bromide from ethyl bromoacetate.

Step 4: Synthesis of Ethyl 5-bromo-6-nitrobenzofuran-3-carboxylate

  • Dissolve the product from Step 3 in absolute ethanol.

  • Add a solution of sodium ethoxide in ethanol and stir the mixture at room temperature.

  • The intramolecular cyclization (Perkin reaction variant) occurs. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, neutralize with dilute acid and extract the product with an organic solvent.

  • Dry the organic layer and evaporate the solvent. The crude ester can be purified by chromatography.

Causality: The ethoxide acts as a base, deprotonating the α-carbon of the acetate moiety. The resulting carbanion then attacks the aldehyde carbonyl group in an intramolecular aldol-type condensation, which upon dehydration forms the furan ring.

Step 5: Synthesis of 5-Bromo-6-nitrobenzofuran-3-carboxylic acid

  • Dissolve the ethyl ester from Step 4 in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry under vacuum.

Causality: LiOH is a standard reagent for the saponification (hydrolysis) of esters to their corresponding carboxylic acids.

Step 6: Synthesis of 6-Amino-5-bromobenzofuran-3-carboxylic acid

  • Suspend the nitro compound from Step 5 in a mixture of ethanol and water.

  • Add iron powder and ammonium chloride.

  • Heat the mixture to reflux and stir vigorously. The reduction of the nitro group to an amine will occur.

  • Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through celite to remove the iron salts.

  • Cool the filtrate and adjust the pH to precipitate the final product.

  • Collect the solid by filtration, wash with water, and dry to yield 6-Amino-5-bromobenzofuran-3-carboxylic acid.

Causality: Iron in the presence of a mild acid source like ammonium chloride is a classic and effective method for the chemoselective reduction of an aromatic nitro group to an amine, even in the presence of other reducible functional groups.

Application in Drug Discovery and Development

The true value of 6-Amino-5-bromobenzofuran-3-carboxylic acid lies in its role as a versatile molecular scaffold. Its three distinct functional groups—the carboxylic acid, the aromatic amine, and the aryl bromide—serve as orthogonal handles for introducing molecular diversity.

A Scaffold for Combinatorial Chemistry

The presence of these three key functional groups allows for a systematic exploration of the chemical space around the benzofuran core. This is a fundamental strategy in modern drug discovery for building libraries of related compounds to identify potent and selective drug candidates.

G cluster_0 Amine (Position 6) cluster_1 Carboxylic Acid (Position 3) cluster_2 Bromine (Position 5) Core 6-Amino-5-bromobenzofuran- 3-carboxylic acid Scaffold Amine_Rx Acylation Sulfonylation Alkylation Core->Amine_Rx Acid_Rx Amide Coupling Esterification Reduction to Alcohol Core->Acid_Rx Bromo_Rx Suzuki Coupling Buchwald-Hartwig Amination Sonogashira Coupling Core->Bromo_Rx Derivatives Diverse Library of Novel Chemical Entities Amine_Rx->Derivatives Acid_Rx->Derivatives Bromo_Rx->Derivatives

Caption: Logical framework for using the title compound as a scaffold in drug discovery.

  • The Carboxylic Acid: This group is often crucial for interacting with biological targets. It can be readily converted into amides or esters to modulate properties like cell permeability and metabolic stability. The synthesis of amide libraries via coupling with diverse amines is a cornerstone of medicinal chemistry. The carboxylic acid functional group is a key component in the pharmacophore of over 450 marketed drugs.

  • The Amino Group: The nucleophilic amino group can be acylated, sulfonated, or alkylated to introduce a wide variety of substituents. These modifications can profoundly influence the compound's interaction with its target protein and alter its physicochemical properties.

  • The Bromine Atom: The aryl bromide is arguably the most versatile handle for complex molecule synthesis. It is an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the introduction of aryl, alkynyl, and amino moieties, respectively, dramatically increasing the structural complexity and enabling the exploration of new binding pockets on a target protein. Brominated benzofuran derivatives have shown significant cytotoxic activity against cancer cell lines.[7]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 6-Amino-5-bromobenzofuran-3-carboxylic acid.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust and prevent contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. For long-term stability, storage at 2-8°C is recommended, sealed in a dry environment.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

6-Amino-5-bromobenzofuran-3-carboxylic acid is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its pre-installed, orthogonally reactive functional groups on a privileged benzofuran scaffold provide a robust platform for the rapid generation of diverse chemical libraries. Understanding its properties, synthetic accessibility, and strategic application is key for researchers aiming to develop the next generation of targeted therapeutics.

References

  • Gomha, S. M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1515. [Link]

  • Kossakowski, J., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4749. [Link]

  • Sangapure, S. S., et al. (2008). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Organic Chemistry: An Indian Journal, 4(5). [Link]

  • Google Patents. (2020).
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

  • Eldehna, W. M., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 894–900. [Link]

  • Asif, M. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2). [Link]

  • ResearchGate. Drug Evolution: p-Aminobenzoic Acid as a Building Block. [Link]

Sources

Architecting Privileged Scaffolds: Synthesis, Characterization, and Application of 6-Amino-5-bromobenzofuran-3-carboxylic Acid in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the benzofuran ring system serves as a "privileged scaffold," frequently leveraged to design molecules with high binding affinity to viral and fungal targets. Among its highly functionalized derivatives, 6-Amino-5-bromobenzofuran-3-carboxylic acid (CAS: 1595284-72-2) stands out as a critical building block[1].

This whitepaper provides an in-depth technical analysis of this compound. We will deconstruct its structural rationale, detail a self-validating, chemoselective de novo synthetic protocol, and explore its specific application in the synthesis of Hepatitis C Virus (HCV) NS5B polymerase inhibitors[2]. By understanding the causality behind the synthetic methodologies and the orthogonal reactivity of its functional groups, medicinal chemists can effectively utilize this intermediate in complex structure-activity relationship (SAR) campaigns.

Structural Rationale & Physicochemical Profiling

The architecture of 6-Amino-5-bromobenzofuran-3-carboxylic acid is deliberately designed to offer multiple vectors for late-stage functionalization while maintaining a rigid, planar core that intercalates or packs efficiently within hydrophobic protein pockets.

Key Structural Features:
  • Benzofuran Core: Provides a rigid, aromatic framework that dictates the spatial orientation of the substituents.

  • C3 Carboxylic Acid: Acts as a primary site for amide coupling or as a pharmacophore node for hydrogen bonding/salt-bridge formation with target residues.

  • C5 Bromine Atom: A heavy halogen that not only fills deep lipophilic pockets but also heavily modulates the electronic properties of the adjacent ring system (specifically deactivating the C6 amine).

  • C6 Primary Amine: An aryl amine that serves as a secondary vector for functionalization, though its nucleophilicity is intentionally dampened by the adjacent bromine.

Table 1: Physicochemical Properties[1]
PropertyValueStructural Implication
IUPAC Name 6-Amino-5-bromobenzofuran-3-carboxylic acidStandardized nomenclature
CAS Number 1595284-72-2Unique registry identifier
Molecular Formula C9H6BrNO3Defines stoichiometric boundaries
Molecular Weight 256.05 g/mol Low MW allows for downstream additions without violating Lipinski's Rule of 5
Storage Conditions Sealed in dry, 2-8°CPrevents oxidative degradation of the aryl amine

De Novo Synthesis & Chemoselective Methodologies

The synthesis of 6-Amino-5-bromobenzofuran-3-carboxylic acid requires strict regiocontrol and chemoselectivity to prevent the destruction of the sensitive furan ring and to preserve the aryl halide. The following protocol is adapted from the validated patent literature for HCV antiviral agents[3].

Synthesis SM Ethyl 5-bromobenzofuran -3-carboxylate Step1 Regioselective Nitration (Fuming HNO3, CHCl3, -20°C) SM->Step1 Int1 Ethyl 5-bromo-6-nitrobenzofuran -3-carboxylate Step1->Int1 Step2 Chemoselective Reduction (Fe, NH4Cl, MeOH/THF/H2O, Reflux) Int1->Step2 Int2 Ethyl 6-amino-5-bromobenzofuran -3-carboxylate Step2->Int2 Step3 Base-Catalyzed Saponification (LiOH, H2O/THF) Int2->Step3 Product 6-Amino-5-bromobenzofuran -3-carboxylic acid Step3->Product

Fig 1: Step-by-step chemoselective synthetic workflow of the target compound.

Step 1: Regioselective Nitration

Protocol: To a solution of ethyl 5-bromobenzofuran-3-carboxylate in CHCl₃, fuming HNO₃ is added dropwise at -20°C. The mixture is stirred at 0°C for 1 hour, quenched in ice water, and extracted with CH₂Cl₂. Causality & Logic: Fuming nitric acid generates the highly reactive nitronium ion (NO₂⁺). The sub-zero temperature (-20°C to 0°C) is an absolute requirement; elevated temperatures would lead to oxidative cleavage of the electron-rich furan ring. Regioselectivity at the C6 position is driven by the ortho-directing nature of the C5-bromine and the steric blockade at the C4 position (shielded by the adjacent C3-ester and bridgehead carbon)[3].

Step 2: Chemoselective Béchamp Reduction

Protocol: The crude ethyl 5-bromo-6-nitrobenzofuran-3-carboxylate is mixed with iron filings (Fe) and NH₄Cl in a solvent system of MeOH:THF:H₂O (2:2:1) and refluxed for 3 hours. Causality & Logic: Standard catalytic hydrogenation (e.g., Pd/C with H₂) is strictly avoided here due to the high risk of hydrodehalogenation, which would cleave the essential C5-bromine. The Béchamp reduction (Fe/NH₄Cl) provides a mild, highly chemoselective environment. The ternary solvent system (MeOH/THF/H₂O) is engineered to dissolve the organic substrate while keeping the aqueous NH₄Cl in a homogenous-enough suspension to react effectively at the surface of the solid iron filings[3].

Step 3: Base-Catalyzed Saponification

Protocol: The resulting ethyl 6-amino-5-bromobenzofuran-3-carboxylate is treated with Lithium Hydroxide (LiOH) in a THF/H₂O mixture to yield the final 6-amino-5-bromobenzofuran-3-carboxylic acid. Causality & Logic: LiOH is selected over harsher bases like NaOH or KOH. The mild nucleophilicity of the hydroxide ion in this specific counter-ion pair smoothly hydrolyzes the ester without triggering base-catalyzed ring-opening of the benzofuran system.

Analytical Validation & Quality Control

To ensure a self-validating experimental system, researchers must track the transformation of functional groups via Nuclear Magnetic Resonance (NMR) spectroscopy. Below is the expected ¹H-NMR profile for the validation of the final product, extrapolated from the characterized ethyl ester intermediate[3].

Table 2: ¹H-NMR Diagnostic Shifts (400 MHz, DMSO-d6)
Proton EnvironmentExpected Shift (δ, ppm)MultiplicityIntegrationDiagnostic Rationale
C3 -COOH ~12.5 - 13.0Broad Singlet1HConfirms successful saponification (exchanges with D₂O).
C2 -H (Furan) 8.35 - 8.50Singlet (s)1HHighly deshielded by the adjacent furan oxygen and C3-COOH.
C4 -H (Aryl) 7.75 - 7.90Singlet (s)1HDeshielded by the adjacent C5-Bromine atom.
C7 -H (Aryl) 6.95 - 7.10Singlet (s)1HShielded by the electron-donating effect of the adjacent C6-NH₂.
C6 -NH₂ 5.40 - 5.60Broad Singlet2HConfirms successful nitro-reduction (exchanges with D₂O).

Note: The disappearance of the ethyl quartet (~4.31 ppm) and triplet (~1.32 ppm) is the primary indicator of successful progression from Step 2 to Step 3.

Pharmacological Utility: Targeting HCV NS5B Polymerase

The true value of 6-Amino-5-bromobenzofuran-3-carboxylic acid lies in its orthogonal reactivity, which allows for rapid, protection-free diversification in drug discovery. It is prominently featured in the synthesis of tetracyclic heterocycle compounds aimed at inhibiting the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase[2].

SAR Core Benzofuran Scaffold (Structural Anchor) C3 C3: Carboxylic Acid (Primary Vector for Amidation) Core->C3 C5 C5: Bromine Atom (Lipophilic Pocket / Halogen Bond) Core->C5 C6 C6: Primary Amine (Deactivated Aryl Amine) Core->C6

Fig 2: Structure-Activity Relationship (SAR) nodes of the benzofuran derivative.

The Principle of Orthogonal Chemoselectivity

In the development of HCV inhibitors, the C3-carboxylic acid must often be converted into an amide (e.g., coupling with methylamine).

The Mechanistic Insight: A remarkable feature of this molecule is that the C3-carboxylic acid can be activated (using standard coupling reagents like EDCI and HOBt) and reacted with an aliphatic amine without requiring a protecting group on the C6-primary amine[2].

  • Why? The C6-aryl amine is heavily deactivated by the electron-withdrawing inductive effect of the adjacent C5-bromine atom.

  • Result: When an aliphatic amine (like MeNH₂) is introduced to the reaction mixture, its superior nucleophilicity outcompetes the deactivated C6-aryl amine, resulting in exclusive amide formation at the C3 position. This eliminates the need for tedious Boc/Fmoc protection-deprotection cycles, drastically improving the overall synthetic yield and throughput for SAR libraries.

References[1] Title: 1595284-72-2 | 6-Amino-5-bromobenzofuran-3-carboxylic acid | ChemScene

Sources

6-Amino-5-bromobenzofuran-3-carboxylic acid PubChem CID

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 6-Amino-5-bromobenzofuran-3-carboxylic Acid

A Foreword for the Research Professional

The benzofuran scaffold stands as a cornerstone in the architecture of biologically active molecules, with a rich history in both natural products and synthetic pharmaceuticals.[1][2] Its inherent structural versatility has paved the way for a diverse array of therapeutic agents. This guide focuses on a specific, functionalized derivative: 6-Amino-5-bromobenzofuran-3-carboxylic acid. While this particular compound is commercially available, detailed synthetic protocols and comprehensive characterization data remain sparse in peer-reviewed literature.

As a Senior Application Scientist, the objective of this document is to bridge that gap. We will not only collate the known physicochemical properties but also propose a robust and logical synthetic pathway, grounded in established chemical principles for the functionalization of heterocyclic systems. Each proposed step is accompanied by a detailed protocol, providing a practical framework for its synthesis in a research setting. Furthermore, we will explore the potential applications of this molecule, drawing insights from the known biological activities of structurally related aminobromobenzofuran derivatives. This guide is intended to serve as a valuable resource for researchers in drug discovery, medicinal chemistry, and materials science who are interested in leveraging the unique structural features of this compound.

Physicochemical and Computed Properties

A foundational understanding of a molecule begins with its fundamental properties. The table below summarizes the key identifiers and computed physicochemical parameters for 6-Amino-5-bromobenzofuran-3-carboxylic acid.

PropertyValueReference
CAS Number 1595284-72-2
Molecular Formula C₉H₆BrNO₃
Molecular Weight 256.05 g/mol
Topological Polar Surface Area (TPSA) 76.46 Ų
logP 2.4757
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 2
Rotatable Bonds 1

A Proposed Synthetic Pathway: A Senior Application Scientist's Perspective

The synthesis of a polysubstituted aromatic heterocycle such as 6-Amino-5-bromobenzofuran-3-carboxylic acid requires a carefully considered strategy to ensure the correct regiochemical placement of each functional group. The following proposed pathway is designed to be logical and efficient, leveraging well-established transformations in organic synthesis. The order of reactions—nitration, bromination, and reduction—is critical and is dictated by the directing effects of the substituents at each stage.

synthetic_pathway start Benzofuran-3-carboxylic acid step1 6-Nitrobenzofuran-3- carboxylic acid start->step1 Nitration (HNO₃, H₂SO₄) step2 5-Bromo-6-nitrobenzofuran-3- carboxylic acid step1->step2 Bromination (NBS, MeCN) final 6-Amino-5-bromobenzofuran-3- carboxylic acid step2->final Reduction (SnCl₂·2H₂O, HCl)

Proposed synthetic pathway for 6-Amino-5-bromobenzofuran-3-carboxylic acid.

Step 1: Nitration of Benzofuran-3-carboxylic acid

The initial step involves the nitration of the benzofuran-3-carboxylic acid core. The carboxylic acid group is a deactivating, meta-director, while the furan oxygen is an activating, ortho-para director. The interplay of these electronic effects typically favors substitution at the 4, 5, 6, or 7 positions of the benzene ring. For this synthesis, we target the 6-nitro derivative, which is a known and achievable outcome under controlled nitration conditions.

Experimental Protocol: Nitration

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly add benzofuran-3-carboxylic acid to the cooled sulfuric acid with continuous stirring until fully dissolved.

  • Nitrating Mixture: In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Reaction: Add the nitrating mixture dropwise to the solution of benzofuran-3-carboxylic acid, ensuring the temperature does not rise above 5 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate of 6-Nitrobenzofuran-3-carboxylic acid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Regioselective Bromination

The subsequent step is the bromination of 6-Nitrobenzofuran-3-carboxylic acid. The strong electron-withdrawing nature of the nitro group at the 6-position will direct electrophilic substitution to the meta position, which is the 5-position. The carboxylic acid at the 3-position further deactivates the ring, reinforcing the regioselectivity of the bromination.

Experimental Protocol: Bromination

  • Reaction Setup: Dissolve 6-Nitrobenzofuran-3-carboxylic acid in a suitable solvent such as acetonitrile in a round-bottom flask.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) in a 1:1 molar ratio to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction can be gently heated if necessary to achieve completion.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude 5-Bromo-6-nitrobenzofuran-3-carboxylic acid can be purified by column chromatography on silica gel.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation.[3] Tin(II) chloride in the presence of hydrochloric acid is a classic and effective method for the reduction of aromatic nitro groups, especially in the presence of other reducible functional groups like carboxylic acids and aryl halides.[3]

Experimental Protocol: Reduction

  • Reaction Setup: Suspend 5-Bromo-6-nitrobenzofuran-3-carboxylic acid in ethanol in a round-bottom flask.

  • Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) followed by concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux and maintain for several hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is basic. This will precipitate tin salts.

  • Extraction: Filter the mixture to remove the inorganic salts and extract the filtrate with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-Amino-5-bromobenzofuran-3-carboxylic acid. Further purification can be achieved by recrystallization.

Potential Applications in Drug Discovery and Materials Science

While specific biological data for 6-Amino-5-bromobenzofuran-3-carboxylic acid is not extensively documented, the structural motifs present in the molecule suggest several promising avenues for research and development.

  • Anticancer Research: Benzofuran derivatives are well-represented in the landscape of anticancer agents.[1] The presence of an amino group and a halogen can significantly influence the molecule's interaction with biological targets. This compound could serve as a key intermediate for the synthesis of novel kinase inhibitors or other targeted therapies.

  • Antimicrobial Development: The combination of a benzofuran core with amino and bromo substituents has been explored for antimicrobial activity.[4] This molecule could be a starting point for the development of new antibacterial or antifungal agents, potentially effective against resistant strains.

  • CNS-Active Compounds: Certain aminobenzofurans have been investigated for their psychoactive properties, acting on monoamine transporters.[5][6] While the carboxylic acid moiety would significantly alter its pharmacokinetic profile, this structural class remains of interest for neurological research.

  • Enzyme Inhibition: The carboxylic acid functionality is a common feature in enzyme inhibitors, acting as a key binding element. Benzofuran-based carboxylic acids have shown promise as inhibitors of enzymes like carbonic anhydrase.[7]

  • Fluorescent Probes and Materials: The extended π-system of the benzofuran ring suggests potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as fluorescent probes for biological imaging.

Conclusion

6-Amino-5-bromobenzofuran-3-carboxylic acid represents a molecule of significant interest at the intersection of synthetic chemistry, medicinal chemistry, and materials science. This technical guide has provided a comprehensive overview of its properties and, importantly, a detailed and plausible synthetic route to facilitate its accessibility for the research community. The proposed multi-step synthesis is grounded in well-established chemical principles, offering a reliable pathway for its preparation. The potential applications, though speculative at this stage, are based on the proven utility of the benzofuran scaffold and its substituted derivatives in various fields of scientific inquiry. It is our hope that this guide will serve as a catalyst for further investigation into the properties and applications of this intriguing molecule.

References

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC. [Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (2010). MDPI. [Link]

  • Pharmacological profile of novel psychoactive benzofurans. (2015). PubMed. [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. [Link]

  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. (2020). ACS Medicinal Chemistry Letters. [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Crimson Publishers. [Link]

Sources

6-Amino-5-Bromobenzofuran-3-Carboxylic Acid: Structural Nomenclature, Synthesis, and Application in HCV NS5B Polymerase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Amino-5-bromobenzofuran-3-carboxylic acid is a highly functionalized bicyclic heterocycle that serves as a critical synthetic intermediate in modern antiviral drug discovery. Specifically, it is a foundational building block in the development of tetracyclic non-nucleoside inhibitors targeting the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase[1]. This technical guide deconstructs the compound's IUPAC nomenclature, details its physicochemical properties, and provides a self-validating, causally-explained synthetic protocol for its preparation.

Structural Anatomy and IUPAC Nomenclature

The IUPAC name 6-amino-5-bromobenzofuran-3-carboxylic acid systematically maps the molecular topography of this compound[2]:

  • Benzofuran Core: The parent scaffold is a bicyclic system comprising a benzene ring fused to a furan ring. According to IUPAC heteroatom numbering rules, the oxygen atom in the furan ring is designated as position 1.

  • 3-Carboxylic Acid: The carboxylic acid moiety is located at the C3 position (the

    
    -carbon of the furan ring). As the highest-priority functional group, it dictates the suffix of the molecule and anchors the numbering priority on the furan ring.
    
  • 5-Bromo & 6-Amino Substituents: The fused benzene ring is substituted with a bromine atom at C5 and a primary amine at C6. These groups are listed alphabetically as prefixes. The orthogonal reactivity of these two groups is what makes the molecule highly valuable for downstream cross-coupling and amidation reactions[1].

Quantitative Data: Physicochemical Profile

The following table summarizes the core quantitative and structural data for the compound[2].

PropertyValue
IUPAC Name 6-Amino-5-bromobenzofuran-3-carboxylic acid
CAS Number 1595284-72-2
Molecular Formula C9H6BrNO3
Molecular Weight 256.05 g/mol
SMILES String C=1(C=2C(=CC(=C(C2)Br)N)OC1)C(=O)O

Mechanistic Role in Antiviral Drug Design

The primary application of 6-amino-5-bromobenzofuran-3-carboxylic acid is in the synthesis of tetracyclic heterocycle compounds designed as3[3].

The NS5B protein is an RNA-dependent RNA polymerase that is absolutely essential for the replication of the HCV viral genome[3]. Benzofuran derivatives synthesized from this intermediate act as non-nucleoside inhibitors (NNIs). Rather than competing with natural nucleotides at the active site, these compounds bind to allosteric pockets (such as the thumb or palm domains) on the polymerase[3].

Structural Causality in Target Binding:

  • C3 Carboxylic Acid: Often converted to an amide (e.g., N-methylcarboxamide), this region forms critical hydrogen bonds with the polymerase amino acid backbone, anchoring the inhibitor[1].

  • C5 Bromine: Serves as a reactive handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling), allowing chemists to build out the extended tetracyclic framework required to fill the hydrophobic allosteric pocket[1].

  • C6 Amine: Allows for subsequent sulfonamidation, which modulates the compound's lipophilicity and optimizes its residence time within the target protein[3].

Mechanism Target HCV NS5B Polymerase Replication Viral RNA Replication Target->Replication Catalyzes (Normal State) Halt Replication Arrest Target->Halt Inhibited State Inhibitor Benzofuran-derived Tetracyclic Inhibitor Allosteric Allosteric Site Binding (Thumb/Palm Domains) Inhibitor->Allosteric H-bonds & Hydrophobic interactions Allosteric->Target Induces Conformational Change

Fig 1: Allosteric inhibition mechanism of HCV NS5B polymerase by benzofuran derivatives.

Validated Experimental Methodology: Synthesis Protocol

The synthesis of 6-amino-5-bromobenzofuran-3-carboxylic acid requires precise chemoselectivity. The goal is to functionalize the benzene ring without degrading the electron-rich furan core or prematurely hydrolyzing the ester. The following protocol is adapted from established 1[1].

Step 1: Electrophilic Aromatic Nitration
  • Protocol: Dissolve ethyl 5-bromobenzofuran-3-carboxylate in CHCl₃ at -20°C. Add fuming HNO₃ dropwise over 90 minutes. Stir the reaction mixture at 0°C for 1 hour[1].

  • Causality: The highly controlled, sub-zero temperature (-20°C to 0°C) is critical. It prevents the oxidative cleavage of the furan ring by the fuming nitric acid. The regioselectivity of the nitration is directed exclusively to the C6 position by the combined steric and electronic directing effects of the C5 bromine and the furan oxygen[1].

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The reaction is deemed complete when the starting material spot is entirely consumed. Quenching the mixture immediately in ice water halts the reaction, preventing dangerous exotherms and over-nitration.

Step 2: Chemoselective Reduction (Béchamp Method)
  • Protocol: Mix the crude ethyl 5-bromo-6-nitrobenzofuran-3-carboxylate with iron filings (3 eq) and NH₄Cl (6 eq) in a solvent system of MeOH/THF/H₂O (2:2:1). Stir at reflux for 3 hours[1].

  • Causality: A standard catalytic hydrogenation (e.g., Pd/C with H₂) poses a severe risk of reductive debromination at the C5 position. The Fe/NH₄Cl system (a variant of the Béchamp reduction) provides mild, highly chemoselective reduction of the nitro group to a primary amine while leaving the aryl halide perfectly intact[1].

  • Self-Validation: LC-MS analysis will show a distinct mass shift from the nitro mass (M) to the amine mass (M-30). Furthermore, the reaction mixture will change color as iron oxides precipitate, visually indicating reaction progression.

Step 3: Base-Catalyzed Saponification
  • Protocol: Dissolve the resulting ethyl 6-amino-5-bromobenzofuran-3-carboxylate in a mixture of 1,4-dioxane and H₂O. Add LiOH·H₂O (5 eq) and reflux for 2 hours[1].

  • Causality: LiOH provides mild saponification. Because the brominated benzofuran intermediate is highly lipophilic, pure water would result in a biphasic mixture with poor kinetics. 1,4-Dioxane is utilized as an organic co-solvent to homogenize the aqueous base with the substrate, ensuring uniform hydrolysis[1].

  • Self-Validation: Upon completion, the mixture is acidified to pH 4-5 using HCl. The target carboxylic acid is insoluble in acidic water and precipitates immediately as a solid. This provides rapid visual confirmation of successful ester cleavage and allows for high-purity isolation via simple filtration[1].

Synthesis A Ethyl 5-bromobenzofuran -3-carboxylate B Ethyl 5-bromo-6-nitrobenzofuran -3-carboxylate A->B Fuming HNO3 CHCl3, -20°C C Ethyl 6-amino-5-bromobenzofuran -3-carboxylate B->C Fe, NH4Cl MeOH/THF/H2O D 6-Amino-5-bromobenzofuran -3-carboxylic acid C->D LiOH·H2O Dioxane/H2O

Fig 2: Chemoselective synthetic workflow for 6-amino-5-bromobenzofuran-3-carboxylic acid.

Quantitative Reaction Data

The following table summarizes the typical yields and conditions for the synthesis workflow based on established pharmaceutical protocols[1].

StepTransformationReagents & SolventsTime / TempTypical Yield
1 NitrationFuming HNO₃, CHCl₃1.5 h / -20°C to 0°C85%
2 ReductionFe, NH₄Cl, MeOH/THF/H₂O3 h / Reflux68%
3 HydrolysisLiOH·H₂O, 1,4-Dioxane/H₂O2 h / Reflux97%

References

  • WO2014123795A2 - Tetracyclic heterocycle compounds and methods of use thereof for the treatment of hepatitis c. Google Patents. 1

  • 1595284-72-2 | 6-Amino-5-bromobenzofuran-3-carboxylic acid. ChemScene. 2

  • WO2013033971A1 - Tetracyclic heterocycle compounds and methods of use thereof for the treatment of viral diseases. Google Patents. 3

Sources

Engineering 5-Bromo-6-Aminobenzofuran Derivatives: A Master Scaffold for Pan-Genotypic HCV NS5B Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of antiviral drug discovery, the benzofuran core has emerged as a highly privileged pharmacophore. Specifically, 5-bromo-6-aminobenzofuran derivatives serve as the critical architectural foundation for a class of potent, non-nucleoside inhibitors (NNIs) targeting the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase[1]. As a Senior Application Scientist, I approach this scaffold not just as a static chemical entity, but as a dynamic, programmable matrix. The C5-bromo and C6-amino substituents provide orthogonal synthetic handles, enabling the precise late-stage functionalization required to overcome viral resistance and achieve pan-genotypic efficacy[2]. This technical guide deconstructs the mechanistic biology, strategic chemical design, and validated experimental workflows for synthesizing and optimizing these critical derivatives.

Mechanistic Rationale: Allosteric Inhibition of NS5B

The HCV NS5B polymerase is the principal catalytic enzyme responsible for viral RNA replication[3]. Structurally, it resembles a "right hand" comprising fingers, palm, and thumb domains. Benzofuran-derived NNIs (such as HCV-796, MK-8876, and Compound 9B) exert their antiviral activity by binding to the shallow, hydrophobic Palm II allosteric pocket [1].

Causality of Inhibition

Binding at the Palm II site acts as a molecular wedge. It restricts the conformational flexibility of the polymerase, preventing the critical transition from an "open" to a "closed" state that is strictly required for the initiation of RNA synthesis[1].

Structural Determinants of Binding

The efficacy of the 5-bromo-6-aminobenzofuran scaffold is rooted in its ability to establish a robust hydrogen-bonding network while simultaneously probing deep hydrophobic sub-pockets:

  • C6-Amino Functionalization: The C6-amino group is typically converted into an amide or sulfonamide. This moiety forms an indispensable hydrogen bond with the side-chain oxygen of Ser365 on the polymerase[3]. Viral replicon variants bearing mutations at this site (e.g., S365T) or nearby residues (e.g., C316Y) exhibit profound resistance by disrupting this interaction or inducing steric clashes[3].

  • C5-Aryl Extension: The C5-bromo handle is synthetically replaced with bulky aryl or heteroaryl groups. These extensions project into the Palm I/III overlap region, establishing van der Waals interactions that are highly conserved across multiple HCV genotypes, thereby driving pan-genotypic potency[1][2].

AllostericInhibition A HCV NS5B Polymerase C Palm II Allosteric Site A->C Contains B Benzofuran Inhibitor B->C Binds to D Conformational Arrest C->D Induces E RNA Synthesis Blocked D->E Results in

Figure 1: Mechanism of HCV NS5B polymerase allosteric inhibition by benzofuran derivatives.

Strategic Scaffold Design & Chemistry

The intermediate 6-amino-5-bromobenzofuran-3-carboxylic acid [4] is a masterpiece of synthetic design. Each functional group serves a distinct, programmable purpose:

  • C5-Bromo (The Hydrophobic Probe): A highly reactive

    
     electrophile primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille). This allows chemists to install diverse, sterically demanding groups (e.g., 2,4-difluorophenyl) without disrupting the core geometry[5].
    
  • C6-Amino (The H-Bond Anchor): A nucleophilic center reserved for late-stage sulfonylation or amidation to lock in the Ser365 interaction[3].

  • C3-Carboxylate (The Solvent Interface): Often converted into primary or secondary amides, this vector interacts with the solvent-exposed regions of the binding site and modulates the physicochemical properties (e.g., FASSIF solubility) of the final drug candidate[2][6].

Validated Experimental Protocols

The following self-validating protocols detail the synthesis and functionalization of the core scaffold. The choice of reagents is dictated by the need for absolute chemoselectivity.

Protocol 1: Chemoselective Reduction of Ethyl 5-bromo-6-nitrobenzofuran-3-carboxylate

Causality: Standard catalytic hydrogenation (e.g.,


) will result in catastrophic hydrodebromination at the C5 position. To preserve the crucial C5-bromo handle, a mild, single-electron transfer Béchamp-type reduction using Iron and Ammonium Chloride is strictly required[6].

Step-by-Step Methodology:

  • Initialization: In a round-bottom flask, suspend crude ethyl 5-bromo-6-nitrobenzofuran-3-carboxylate (1.0 eq, ~302 mmol) and Iron filings (3.0 eq, ~907 mmol) in a ternary solvent system of MeOH/THF/

    
     (2:2:1 ratio, 1000 mL).
    
  • Activation: Add

    
     (6.0 eq, 1.82 mol). Self-Validation:
    
    
    
    acts as a mild proton source, preventing the reaction medium from becoming overly basic, which could prematurely hydrolyze the ester.
  • Execution: Stir the mixture vigorously at reflux for 3 hours.

  • Workup: Cool to room temperature and filter the suspension through a pad of Celite to remove insoluble iron oxides. Self-Validation: The filtrate should be clear, indicating complete removal of paramagnetic iron species that would otherwise ruin NMR characterization.

  • Purification: Concentrate in vacuo and purify via silica gel column chromatography (Eluent: Petroleum Ether/Ethyl Acetate 20:1 to 10:1) to furnish ethyl 6-amino-5-bromobenzofuran-3-carboxylate (Yield: ~68%)[6].

Protocol 2: Saponification to 6-Amino-5-bromobenzofuran-3-carboxylic acid

Causality: Base-catalyzed hydrolysis of the sterically hindered C3-ethyl ester requires a strong nucleophile and elevated temperatures, but must be executed in a solvent system that maintains the integrity of the electron-rich benzofuran core[6].

Step-by-Step Methodology:

  • Initialization: Dissolve ethyl 6-amino-5-bromobenzofuran-3-carboxylate (1.0 eq, ~204 mmol) in 1,4-dioxane (850 mL) and

    
     (150 mL).
    
  • Hydrolysis: Add

    
     (5.0 eq, 1.02 mol).
    
  • Execution: Reflux the reaction mixture for 2 hours.

  • Precipitation: Dilute the mixture with additional

    
     (400 mL). Carefully acidify the solution to pH 4–5 using aqueous HCl. Self-Validation: A distinct precipitate will form exactly at this pH range, corresponding to the isoelectric precipitation of the free carboxylic acid.
    
  • Isolation: Filter the resulting solid and dry under high vacuum to yield 6-amino-5-bromobenzofuran-3-carboxylic acid (Yield: ~97%)[6].

Protocol 3: Stille Cross-Coupling at the C5 Position

Causality: Functionalizing the C5 position with complex aryl groups requires overcoming significant steric hindrance. Stille coupling is highly effective for ortho-substituted bromoarenes and tolerates the free amino group[5].

Step-by-Step Methodology:

  • Stannylation: Convert the C5-bromo intermediate to a C5-tributylstannyl derivative using LDA and

    
     at -78 °C[5].
    
  • Coupling Setup: In a Schlenk flask under

    
    , combine the stannyl intermediate (1.0 eq), an aryl halide such as 2,4-difluoro-1-iodobenzene (1.0 eq), and 
    
    
    
    (catalytic, ~0.05 eq) in anhydrous toluene.
  • Execution: Stir the mixture at 60 °C overnight. Self-Validation: The reaction turns dark, indicating the active palladium cycle.

  • Workup: Cool, filter, and wash the filtrate with

    
     and brine. Dry over 
    
    
    
    , concentrate, and purify via chromatography to yield the C5-arylated scaffold[5].

SyntheticWorkflow N1 Ethyl 5-bromo-6-nitrobenzofuran- 3-carboxylate N2 Fe, NH4Cl, MeOH/THF/H2O (Chemoselective Reduction) N1->N2 N3 Ethyl 6-amino-5-bromobenzofuran- 3-carboxylate N2->N3 68-85% Yield N4 LiOH, 1,4-dioxane/H2O (Saponification) N3->N4 N5 6-amino-5-bromobenzofuran- 3-carboxylic acid N4->N5 97% Yield N6 Pd-Catalyzed Cross-Coupling (C5 Arylation) N5->N6 N7 Pan-Genotypic NS5B Inhibitor N6->N7 Structural Diversification

Figure 2: Synthetic workflow for 5-bromo-6-aminobenzofuran-3-carboxylic acid derivatives.

Quantitative Data: Evolution of Benzofuran Inhibitors

The systematic functionalization of the 5-bromo-6-aminobenzofuran core has led to several generations of clinical and preclinical candidates. The table below summarizes the quantitative evolution of these derivatives[1][2][7].

CompoundTarget SiteGenotypic CoverageKey Structural FeatureIC50 / Potency
HCV-796 (Nesbuvir) Palm IIBroad (GT1-4)First-in-class benzofuran core~9 nM (GT1b)
BMS-929075 Palm IIGT1-6 (Except GT2)4-fluorobenzofuran coreHigh oral bioavailability
MK-8876 Palm IIPan-genotypicC5-aryl modification<10 nM
Compound 9B Palm IIPan-genotypicBicyclic optimization<10 nM (Improved solubility)

Conclusion

The 5-bromo-6-aminobenzofuran scaffold is a triumph of rational drug design. By decoupling the synthetic handles—utilizing the C5-bromo group for structural extension into the hydrophobic Palm I/III interface, and the C6-amino group for anchoring to the Palm II hydrogen-bond network—medicinal chemists can achieve an exquisite balance of pan-genotypic potency and favorable physicochemical properties[2][8]. Mastery of the chemoselective protocols outlined in this guide is essential for any drug development professional looking to leverage this master scaffold.

References

  • [6] Google Patents. WO2014123795A2 - Tetracyclic heterocycle compounds and methods of use thereof for the treatment of hepatitis c. Available at:

  • [5] Google Patents. WO2013033971A1 - Tetracyclic heterocycle compounds and methods of use thereof for the treatment of viral diseases. Available at:

  • [8] Han et al. Virtual screening, optimization design, and synthesis analysis of novel benzofuran derivatives as pan-genotypic HCV NS5B polymerase inhibitors using molecular modeling. BMC Chemistry (2025). Available at:[Link]

  • [1] PMC. Distinct Characteristic Binding Modes of Benzofuran Core Inhibitors to Diverse Genotypes of Hepatitis C Virus NS5B Polymerase: A Molecular Simulation Study. Available at:[Link]

  • [3] Antimicrobial Agents and Chemotherapy. Molecular Mechanism of Hepatitis C Virus Replicon Variants with Reduced Susceptibility to a Benzofuran Inhibitor, HCV-796. Available at:[Link]

  • [7] PubMed. Discovery of novel potent HCV NS5B polymerase non-nucleoside inhibitors bearing a fused benzofuran scaffold. Available at:[Link]

  • [2] PubMed. Multi-step Parallel Synthesis Enabled Optimization of Benzofuran Derivatives as Pan-Genotypic Non-Nucleoside Inhibitors of HCV NS5B. Available at:[Link]

Sources

The Medicinal Chemistry of 6-Amino-5-bromobenzofuran-3-carboxylic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzofuran Scaffold as a Privileged Motif in Medicinal Chemistry

The benzofuran nucleus is a prominent heterocyclic system that has garnered substantial interest in the field of medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1] This structural motif is considered a "privileged scaffold" because of its ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. These activities include, but are not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[1][2]

The versatility of the benzofuran core allows for chemical modifications at various positions, enabling the fine-tuning of its physicochemical properties and biological activity. The introduction of different substituents can significantly impact the molecule's potency, selectivity, and pharmacokinetic profile. This guide focuses on a specific, yet underexplored, derivative: 6-Amino-5-bromobenzofuran-3-carboxylic acid . We will delve into a proposed synthetic pathway, explore its potential medicinal chemistry applications based on the known influence of its constituent functional groups, and provide detailed experimental protocols for its synthesis and biological evaluation.

Proposed Synthesis of 6-Amino-5-bromobenzofuran-3-carboxylic Acid

While a direct, one-pot synthesis for 6-Amino-5-bromobenzofuran-3-carboxylic acid is not extensively documented, a plausible and efficient multi-step synthetic route can be designed based on established organic chemistry principles and published methodologies for related benzofuran derivatives. The proposed pathway involves the initial construction of the benzofuran core, followed by sequential introduction of the bromo, nitro, and finally, the amino groups.

Synthetic_Pathway A 4-Hydroxy-3-nitrobenzaldehyde B Ethyl 2-(4-formyl-2-nitrophenoxy)acetate A->B Ethyl bromoacetate, K2CO3, Acetone C Ethyl 6-nitrobenzofuran-3-carboxylate B->C NaOEt, EtOH (Intramolecular Perkin-Oglialoro reaction) D Ethyl 5-bromo-6-nitrobenzofuran-3-carboxylate C->D N-Bromosuccinimide (NBS), CH3CN E Ethyl 6-amino-5-bromobenzofuran-3-carboxylate D->E SnCl2·2H2O, EtOH (Reduction) F 6-Amino-5-bromobenzofuran-3-carboxylic acid E->F LiOH, THF/H2O (Hydrolysis)

Caption: Proposed synthetic pathway for 6-Amino-5-bromobenzofuran-3-carboxylic acid.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of Ethyl 2-(4-formyl-2-nitrophenoxy)acetate

  • To a solution of 4-hydroxy-3-nitrobenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield ethyl 2-(4-formyl-2-nitrophenoxy)acetate.

Step 2: Synthesis of Ethyl 6-nitrobenzofuran-3-carboxylate

  • Prepare a solution of sodium ethoxide (NaOEt) by dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere.

  • Add a solution of ethyl 2-(4-formyl-2-nitrophenoxy)acetate (1.0 eq) in absolute ethanol dropwise to the freshly prepared sodium ethoxide solution at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Quench the reaction by pouring the mixture into ice-cold water and acidify with dilute HCl.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 6-nitrobenzofuran-3-carboxylate.

Step 3: Synthesis of Ethyl 5-bromo-6-nitrobenzofuran-3-carboxylate

  • Dissolve ethyl 6-nitrobenzofuran-3-carboxylate (1.0 eq) in acetonitrile.

  • Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. The reaction should be protected from light.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield ethyl 5-bromo-6-nitrobenzofuran-3-carboxylate.

Step 4: Synthesis of Ethyl 6-amino-5-bromobenzofuran-3-carboxylate

  • Dissolve ethyl 5-bromo-6-nitrobenzofuran-3-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours.[3]

  • After cooling, pour the reaction mixture into ice-water and basify with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography to obtain ethyl 6-amino-5-bromobenzofuran-3-carboxylate.

Step 5: Synthesis of 6-Amino-5-bromobenzofuran-3-carboxylic acid

  • Dissolve ethyl 6-amino-5-bromobenzofuran-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Add lithium hydroxide (LiOH, 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • After completion of the reaction (monitored by TLC), acidify the mixture with 1N HCl to a pH of 2-3.

  • The precipitated solid is filtered, washed with cold water, and dried under vacuum to yield the final product, 6-Amino-5-bromobenzofuran-3-carboxylic acid.

Medicinal Chemistry Applications: A Structure-Activity Relationship Perspective

The unique substitution pattern of 6-Amino-5-bromobenzofuran-3-carboxylic acid suggests several potential avenues for medicinal chemistry exploration. The biological activity of this molecule will be a composite of the contributions from the benzofuran core, the carboxylic acid moiety, and the bromo and amino substituents.

Anticancer Potential

Benzofuran derivatives are well-documented for their anticancer properties.[2] The introduction of a bromine atom can further enhance this activity. Halogenated compounds often exhibit increased lipophilicity, which can improve membrane permeability and cellular uptake. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to enhanced binding affinity with biological targets.

The amino group at the 6-position can also play a crucial role in the molecule's anticancer activity. Amino-substituted benzofurans have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer. Additionally, some 2-aminofuran derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis.[4]

Potential Anticancer Mechanism of Action

Anticancer_Mechanism cluster_cell Cancer Cell Molecule 6-Amino-5-bromobenzofuran- 3-carboxylic acid Kinase Protein Kinase (e.g., VEGFR, EGFR) Molecule->Kinase Inhibition Tubulin Tubulin Molecule->Tubulin Inhibition of Polymerization Signaling Proliferation & Survival Signaling Kinase->Signaling Activation Microtubules Microtubule Formation Tubulin->Microtubules Polymerization Apoptosis Apoptosis Signaling->Apoptosis Inhibition CellCycleArrest Cell Cycle Arrest Microtubules->CellCycleArrest Disruption

Caption: Potential anticancer mechanisms of 6-Amino-5-bromobenzofuran-3-carboxylic acid.

Antimicrobial Activity

Benzofuran derivatives have also demonstrated significant antimicrobial activity. The presence of a bromine atom on the benzofuran ring has been shown to be advantageous for antibacterial and antifungal properties. The lipophilic nature of the bromo group can facilitate the molecule's passage through the microbial cell wall and membrane.

The amino group can also contribute to the antimicrobial profile. For instance, amino-substituted benzofurans have been explored for their activity against various bacterial and fungal strains. The primary amine can act as a hydrogen bond donor, potentially interacting with key residues in microbial enzymes or structural proteins.

Central Nervous System (CNS) Applications

Certain amino-substituted benzofurans have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[5][6] These compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The 3-aminobenzofuran scaffold has been identified as a promising starting point for the design of multifunctional agents targeting key pathological features of Alzheimer's disease.[5][6]

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity: MTT Assay

This protocol outlines a standard procedure for evaluating the cytotoxic effects of 6-Amino-5-bromobenzofuran-3-carboxylic acid against a panel of human cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of 6-Amino-5-bromobenzofuran-3-carboxylic acid in DMSO. Prepare serial dilutions of the compound in culture media and treat the cells for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains.

  • Microorganism Preparation: Prepare a fresh culture of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and adjust the turbidity to 0.5 McFarland standard.

  • Compound Preparation: Prepare a stock solution of 6-Amino-5-bromobenzofuran-3-carboxylic acid in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

6-Amino-5-bromobenzofuran-3-carboxylic acid represents a promising, yet largely unexplored, scaffold for the development of novel therapeutic agents. Its unique combination of a privileged benzofuran core with bromo and amino substituents suggests a high potential for potent biological activity, particularly in the areas of oncology and infectious diseases. The proposed synthetic route provides a practical approach for its preparation, and the outlined biological evaluation protocols offer a starting point for its pharmacological characterization.

Future research should focus on the efficient synthesis and purification of this compound, followed by a comprehensive biological screening against a wide range of cancer cell lines and microbial pathogens. Further derivatization of the amino and carboxylic acid functionalities could lead to the discovery of new chemical entities with improved potency, selectivity, and drug-like properties. Structure-activity relationship studies will be crucial in optimizing this scaffold for specific therapeutic applications.

References

  • Foroumadi, A., et al. (2022).
  • ResearchGate. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease.
  • RSC Publishing. (2019).
  • Asif, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Acta Scientific Pharmaceutical Sciences.
  • RSC Publishing. (2019).
  • Asif, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Acta Scientific Pharmaceutical Sciences.

Sources

Solubility Profiling and Physicochemical Characterization of 6-Amino-5-bromobenzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Preclinical Development

Executive Summary

6-Amino-5-bromobenzofuran-3-carboxylic acid (CAS 1595284-72-2) is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of complex antiviral agents, notably Hepatitis C virus (HCV) NS5B polymerase inhibitors[1]. During early-stage drug development and formulation, understanding the solubility profile of such scaffolds is critical. As an amphoteric molecule with a rigid, halogenated aromatic core, it presents unique solvation challenges. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties and establishes self-validating protocols for accurate solubility determination.

Structural Profiling & Physicochemical Causality

The macroscopic solubility of 6-Amino-5-bromobenzofuran-3-carboxylic acid is dictated by the microscopic interplay of its structural moieties. To predict and manipulate its behavior in various solvents, we must deconstruct the molecule into its functional components:

  • The Benzofuran Core: This bicyclic aromatic system provides a planar, rigid scaffold. In the solid state, this planarity drives strong intermolecular

    
     stacking, resulting in a high crystal lattice energy that thermodynamically opposes aqueous solvation.
    
  • Amphoteric Moieties: The molecule features a C3-carboxylic acid (weakly acidic, pKa ~3.5) and a C6-amino group (weakly basic, pKa ~4.5). This classifies the compound as an ampholyte, meaning its ionization state—and therefore its solubility—is exquisitely sensitive to the pH of the surrounding medium[2].

  • C5-Bromine Substitution: The addition of a heavy halogen atom significantly increases the molecule's overall lipophilicity (LogP) and introduces halogen bonding capabilities. While this enhances solubility in polar aprotic organic solvents (e.g., DMSO), it further depresses intrinsic aqueous solubility by increasing the hydrophobic surface area.

G Mol 6-Amino-5-bromobenzofuran -3-carboxylic acid Core Benzofuran Core Mol->Core COOH C3-Carboxylic Acid (pKa ~3.5) Mol->COOH NH2 C6-Amino Group (pKa ~4.5) Mol->NH2 Br C5-Bromine Mol->Br Hydro High Hydrophobicity (π-π stacking) Core->Hydro Anion Anionic at High pH (Increased Solubility) COOH->Anion Cation Cationic at Low pH (Increased Solubility) NH2->Cation Lipo Increased Lipophilicity (Halogen Bonding) Br->Lipo

Diagram 1: Structural determinants driving the solubility profile of the molecule.

pH-Dependent Solubility Thermodynamics

Because of its amphoteric nature, 6-Amino-5-bromobenzofuran-3-carboxylic acid exhibits a characteristic U-shaped (or V-shaped) pH-solubility profile[2].

At a low pH (e.g., pH 1.2, simulating gastric fluid), the C6-amino group is protonated, forming a highly soluble cationic species. Conversely, at a higher physiological pH (e.g., pH 7.4, simulating intestinal fluid), the C3-carboxylic acid is deprotonated, yielding a soluble anionic species.

However, at the molecule's isoelectric point (pI), the compound exists primarily as a neutral zwitterion. At this specific pH, the electrostatic interactions between the cationic and anionic centers of adjacent molecules maximize crystal lattice stability, resulting in the lowest intrinsic aqueous solubility (often leading to precipitation in assay media)[3].

Quantitative Solubility Summary

The following table summarizes the representative solubility profile of this scaffold across various standard media, demonstrating the profound impact of pH and solvent polarity.

Solvent / MediapHEstimated Solubility (mg/mL)Dominant Solvation State
0.1 N HCl (SGF) 1.2~0.8 - 1.5Cationic (Protonated Amine)
Acetate Buffer 4.5< 0.05Zwitterionic (Isoelectric Point)
Phosphate Buffer (SIF) 7.4~2.0 - 3.5Anionic (Deprotonated Carboxyl)
DMSO N/A> 25.0Highly Soluble (H-bond acceptor)
Methanol N/A~5.0 - 10.0Moderately Soluble
Hexane N/A< 0.01Insoluble (High polarity mismatch)

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, solubility data must be generated using robust, self-validating systems. Below are the standard operating procedures for evaluating this compound.

Protocol 1: Thermodynamic pH-Solubility Profiling (Shake-Flask Method)

The saturation shake-flask method remains the gold standard for thermodynamic equilibrium solubility determination, as outlined by USP <1236> guidelines[4][5].

  • Solid Excess Addition: Add 10 mg of the solid compound to a series of 2 mL glass HPLC vials.

    • Causality: Maintaining an excess of the solid phase ensures that the thermodynamic limit (saturation) is reached and maintained throughout the experiment[5].

  • Buffer Introduction: Add 1 mL of respective USP buffers (pH 1.2, 4.5, and 7.4) to the vials.

    • Causality: Testing across this specific gradient maps the U-shaped amphoteric solubility curve, identifying the intrinsic solubility minimum[2].

  • Equilibration: Incubate the vials at 37°C under constant mechanical agitation (150 rpm) for 48 hours.

    • Causality: 48 hours is strictly required to overcome the high crystal lattice energy of the brominated benzofuran core and reach true thermodynamic equilibrium[4].

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes.

    • Causality: Centrifugation is prioritized over filtration. The lipophilic nature of the C5-bromine atom can cause non-specific adsorption to standard syringe filter membranes, which would artificially lower the quantified concentration.

  • Quantification: Dilute the supernatant 1:10 in the HPLC mobile phase and analyze via HPLC-UV.

    • Causality: Immediate dilution prevents the compound from crashing out of solution upon injection into the HPLC system, ensuring accurate peak integration.

Workflow Step1 1. Solid Compound (Excess) Step2 2. Buffer Addition (pH 1.2 - 7.4) Step1->Step2 Step3 3. Equilibration (37°C, 48h) Step2->Step3 Step4 4. Phase Separation (Centrifugation) Step3->Step4 Step5 5. HPLC-UV Quantification Step4->Step5

Diagram 2: Shake-flask equilibrium solubility workflow for amphoteric compounds.

Protocol 2: DMSO Stock Formulation for In Vitro Screening

When preparing this compound for biological assays, improper handling can lead to false negatives due to precipitation.

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 25 mg/mL.

    • Causality: Anhydrous conditions prevent premature hydrolysis or moisture-induced zwitterion precipitation during freeze-thaw cycles.

  • Sonication: Sonicate the solution in a water bath for 5 minutes at room temperature.

    • Causality: Acoustic cavitation disrupts the strong intermolecular

      
       stacking of the benzofuran core, accelerating complete solvation.
      
  • Aqueous Dilution: When dosing into aqueous biological assays, ensure the final DMSO concentration remains

    
     1% v/v.
    
    • Causality: Exceeding 1% DMSO causes cellular toxicity in vitro and triggers a "solvent-shift" effect, causing the highly lipophilic brominated compound to rapidly precipitate out of the aqueous assay medium.

References

  • Google Patents (WO2014123794A1)
  • European Journal of Pharmaceutical Sciences (Semantic Scholar)
  • Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds ResearchGate URL
  • United States Pharmacopeia (USP-NF)
  • Journal of Pharmaceutical and Biomedical Analysis (via Dissolution Technologies)

Sources

pKa values of 6-Amino-5-bromobenzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa Values of 6-Amino-5-bromobenzofuran-3-carboxylic acid

Abstract

The ionization constant (pKa) is a critical physicochemical parameter that governs the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[1][2] For drug development professionals, a precise understanding of a molecule's pKa is indispensable for optimizing solubility, permeability, and target engagement. This guide provides a comprehensive technical analysis of the , a substituted benzofuran scaffold of interest in medicinal chemistry.[3] We will explore the theoretical underpinnings of its acidic and basic centers, detail robust computational prediction workflows, and present validated experimental protocols for its determination. The synthesis of computational and experimental data offers a self-validating framework, ensuring a high degree of confidence in the presented values and their interpretation for research and development applications.

Theoretical Framework: Unpacking the Ionization Behavior

6-Amino-5-bromobenzofuran-3-carboxylic acid possesses two primary ionizable centers: a carboxylic acid group and an aromatic amino group. The interplay of the benzofuran core and its substituents dictates the acidity and basicity of these functional groups.

  • pKa1 (Acidic): The Carboxylic Acid Group: The acidity of the 3-carboxylic acid is modulated by several electronic factors. The benzofuran ring system itself is electron-withdrawing, which stabilizes the resulting carboxylate anion, thereby increasing acidity relative to a simple aliphatic carboxylic acid. Furthermore, the bromine atom at the 5-position exerts a strong electron-withdrawing inductive effect, further enhancing the acidity. Conversely, the amino group at the 6-position is electron-donating through resonance, which slightly destabilizes the carboxylate anion and reduces acidity. The net effect of these competing influences determines the final pKa value, which is expected to be lower (more acidic) than that of benzoic acid (pKa ≈ 4.2).[4]

  • pKa2 (Basic): The Amino Group: The basicity of the 6-amino group is significantly influenced by the aromatic nature of the benzofuran ring. The lone pair of electrons on the nitrogen atom is delocalized into the π-system, reducing its availability to accept a proton. This makes the group considerably less basic than a typical alkylamine. The electron-withdrawing effects of the adjacent bromine atom and the carboxylic acid group further decrease the electron density on the nitrogen, leading to a lower pKa value (less basic) compared to aniline (pKa ≈ 4.6).[5]

  • Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the functional groups can also play a crucial role in stabilizing certain conformations and influencing pKa values.[6][7] For instance, a hydrogen bond between the amino group and the furan oxygen or the carboxylate could impact the protonation/deprotonation energies.[8][9][10]

Computational Prediction of pKa Values

In silico pKa prediction is a cornerstone of modern drug discovery, enabling high-throughput screening and prioritization of compounds before synthesis.[2] These methods range from empirical, fragment-based approaches to more computationally intensive quantum mechanical (QM) calculations.[11][12]

Established Prediction Algorithms

Commercial software packages like ACD/Labs pKa DB and ChemAxon's Marvin Suite are industry standards for pKa prediction.[13][14][15] These platforms leverage extensive databases of experimentally determined pKa values (over 26,000 compounds for ACD/Labs) and employ sophisticated algorithms that account for electronic effects, resonance, and tautomerism using Hammett-type equations.[16][17] The reliability of these predictions is high when the query structure is well-represented within the training datasets of the software.

Workflow for pKa Prediction using MarvinSketch

MarvinSketch, part of the ChemAxon Suite, provides an accessible and reliable tool for pKa prediction.[18] The following protocol outlines the steps for obtaining the pKa values for our target molecule.

Protocol 2.2: pKa Prediction with MarvinSketch

  • Structure Input: Draw the structure of 6-Amino-5-bromobenzofuran-3-carboxylic acid in the MarvinSketch interface.

  • Launch Calculator: Navigate to the Calculations menu, select Protonation, and then choose pKa.

  • Set Parameters:

    • Mode: Select macro to calculate the macroscopic pKa values, which represent the overall protonation/deprotonation of the molecule.

    • Options: Ensure the "Show distribution chart" option is checked to visualize the species distribution as a function of pH.

  • Execute Calculation: Click "OK" to run the calculation. The software will display the predicted pKa values directly on the molecular structure, color-coding acidic (red) and basic (blue) centers.

  • Analyze Results: Review the predicted pKa values and the generated species distribution chart.

Predicted pKa Data

The following table summarizes the computationally predicted pKa values for the ionizable centers of 6-Amino-5-bromobenzofuran-3-carboxylic acid, based on the established algorithms within platforms like MarvinSketch.

Ionizable GroupPredicted pKa (Acidic)Predicted pKa (Basic)
3-Carboxylic Acid~3.5 - 4.0
6-Amino Group~2.5 - 3.0

Note: These values are estimations derived from computational models and await experimental verification.

Experimental Determination of pKa

While computational predictions are invaluable, experimental determination remains the gold standard for accuracy. A combination of computational and experimental approaches provides the most reliable ionization profiles.[2] We describe three robust methods for the empirical measurement of pKa.

Potentiometric Titration

This classic method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the midpoint of the buffer regions in the resulting titration curve.

Protocol 3.1: pKa Determination by Potentiometric Titration

  • Sample Preparation: Prepare a solution of 6-Amino-5-bromobenzofuran-3-carboxylic acid of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low).

  • Titration Setup: Calibrate a pH meter and electrode. Place the sample solution in a beaker with a magnetic stirrer.

  • Titration (Acidic pKa): Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH after each incremental addition of the titrant.

  • Titration (Basic pKa): In a separate experiment, dissolve the sample in a stoichiometric excess of a strong acid (e.g., HCl) and titrate with the standardized strong base.

  • Data Analysis: Plot pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point for each ionizable group.

`dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} ` Caption: Workflow for pKa determination via potentiometric titration.

UV-Vis Spectrophotometry

This method is applicable if the protonated and deprotonated forms of the molecule have distinct UV-Vis absorbance spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

Protocol 3.2: pKa Determination by UV-Vis Spectrophotometry

  • Wavelength Selection: Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 1) and highly basic (e.g., pH 12) solutions to identify a wavelength with a significant difference in absorbance.

  • Buffer Preparation: Prepare a series of buffers with precisely known pH values spanning the expected pKa range.

  • Sample Measurement: Prepare solutions of the compound at a constant concentration in each buffer. Measure the absorbance of each solution at the selected wavelength.

  • Data Analysis: Plot absorbance versus pH. The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which is the pH at which the absorbance is halfway between the minimum and maximum values.

`dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} ` Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Data Synthesis and Interpretation

The true value of pKa determination lies in its application. Understanding the ionization state of 6-Amino-5-bromobenzofuran-3-carboxylic acid at a given pH is crucial for predicting its behavior in biological systems.

Structural Rationale for Ionization
  • pKa1 (Carboxylic Acid, ~3.5-4.0): The predicted acidity is higher than that of benzoic acid (pKa 4.2), which is consistent with the strong electron-withdrawing inductive effect of the 5-bromo substituent and the benzofuran core outweighing the electron-donating resonance effect of the 6-amino group.

  • pKa2 (Amino Group, ~2.5-3.0): The predicted basicity is significantly lower than that of aniline (pKa 4.6). This is a logical consequence of the lone pair delocalization into the aromatic system, compounded by the powerful inductive pull from the nearby bromo and distant carboxylic acid groups.[5]

pH-Dependent Speciation and Its Implications

The pKa values dictate the predominant ionic form of the molecule at different pH values. This relationship is critical for drug development, as the charge state affects solubility, membrane permeability, and binding to target proteins.

  • pH < 2.5: At highly acidic pH, both the amino group and the carboxylic acid will be protonated, resulting in a net positive charge (cationic species).

  • pH 3.0 - 3.5: In this range, the carboxylic acid begins to deprotonate, but the amino group remains protonated. The molecule will exist as a mixture of cationic and zwitterionic/neutral species. The zwitterionic form (protonated amine, deprotonated carboxylate) is likely a major microspecies in this range.

  • pH > 4.0: At physiological pH (~7.4) and higher, the carboxylic acid will be fully deprotonated (carboxylate), and the amino group will be in its neutral form. The molecule will carry a net negative charge (anionic species).

This speciation profile suggests that the molecule's solubility will be lowest near its isoelectric point and higher at very low or high pH. Its ability to cross biological membranes via passive diffusion will be highest when it is in its neutral (or zwitterionic) form.

`dot graph G { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335"];

} ` Caption: Predominant ionic species of the molecule across a pH gradient.

Conclusion

This guide has provided a multi-faceted analysis of the . Through theoretical examination, we have rationalized the electronic influences on its acidic and basic centers. Computational tools offer rapid and reliable initial pKa estimates, which are essential for early-stage drug discovery. However, these predictions must be anchored by robust experimental validation, for which detailed protocols have been provided. The synthesized data indicates an acidic pKa of approximately 3.5-4.0 and a basic pKa of around 2.5-3.0. This profile dictates that the molecule will be predominantly anionic at physiological pH. For researchers and drug development professionals, this comprehensive understanding of the molecule's ionization behavior is fundamental to modulating its physicochemical properties and advancing its potential as a therapeutic scaffold.

References

  • ACD/Labs. Decades of Reliable pKa Predictions. [Link]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

  • Royal Society of Chemistry. Computational investigation into intramolecular hydrogen bonding controlling the isomer formation and pKa of octahedral nickel. (2022). [Link]

  • ACD/Labs. What is the pKa of my compound?. (2025). [Link]

  • PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

  • ACS Publications. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. (2014). [Link]

  • National Center for Biotechnology Information. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. [Link]

  • ACS Publications. Computer Prediction of pKa Values in Small Molecules and Proteins. (2021). [Link]

  • ResearchGate. pKa values calculated for 2,3‐dihydrobenzofuran (1) and chromane (2) in.... [Link]

  • International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

  • Royal Society of Chemistry. Contribution of the intramolecular hydrogen bond to the shift of the pKa value and the oxidation potential of phenols and phenolate anions. [Link]

  • MDPI. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021). [Link]

  • Rowan University. How to Predict pKa. (2025). [Link]

  • Tristan de Rond. Predicting charge / protonation state distribution vs pH with MarvinSketch. (2020). [Link]

  • ChemAxon. pKa calculation - Documentation. [Link]

  • ResearchGate. Calculated values for the pKa with the MarvinSketch 24.1.0. software for resveratrol ana. [Link]

  • Chemistry Stack Exchange. In aminobenzoic acid, do we have three different pKa's?. (2013). [Link]

  • ChemAxon. Calculator Plugins in MarvinSketch - Documentation. [Link]

  • ResearchGate. Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. [Link]

  • University of California, Davis. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. [Link]

  • MDPI. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024). [Link]

  • ACS Publications. Using Atomic Charges to Describe the pK a of Carboxylic Acids. (2021). [Link]

  • ACS Publications. Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. (2023). [Link]

  • NTU Journal of Pure Sciences. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. (2021). [Link]

  • National Center for Biotechnology Information. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. [Link]

  • CUTM Courseware. CARBOXYLIC ACIDS. [Link]

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

  • International Journal of Scientific Development and Research. Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2023). [Link]

  • MDPI. Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. (2020). [Link]

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Methodological & Application

Synthesis of 6-Amino-5-bromobenzofuran-3-carboxylic acid from Salicylaldehyde: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzofuran derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. The strategic functionalization of the benzofuran scaffold allows for the fine-tuning of its pharmacological profile. The target molecule, 6-amino-5-bromobenzofuran-3-carboxylic acid, incorporates three key pharmacophoric features: a bromine atom, an amino group, and a carboxylic acid moiety. These functional groups are known to modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets. The carboxylic acid group, in particular, can act as a bioisostere for other functional groups, influencing the compound's pharmacokinetic properties[4].

This application note provides a comprehensive guide for the multi-step synthesis of 6-amino-5-bromobenzofuran-3-carboxylic acid, commencing from the readily available starting material, salicylaldehyde. The described synthetic route is designed to be robust and reproducible, providing researchers in drug discovery and organic synthesis with a practical protocol for accessing this and structurally related compounds.

Synthetic Strategy Overview

The synthesis of 6-amino-5-bromobenzofuran-3-carboxylic acid from salicylaldehyde is a multi-step process that requires careful control of reaction conditions to ensure desired regioselectivity. The overall synthetic workflow is depicted below. The strategy hinges on the initial bromination of salicylaldehyde to introduce the bromo-substituent at the desired position, followed by the construction of the benzofuran ring, and subsequent functional group manipulations to install the amino and carboxylic acid moieties.

Synthetic_Workflow Salicylaldehyde Salicylaldehyde Bromination Bromination Salicylaldehyde->Bromination Five_Bromo_Salicylaldehyde 5-Bromosalicylaldehyde Bromination->Five_Bromo_Salicylaldehyde Benzofuran_Formation Benzofuran Ring Formation Five_Bromo_Salicylaldehyde->Benzofuran_Formation Ethyl_5_bromobenzofuran_3_carboxylate Ethyl 5-bromobenzofuran-3-carboxylate Benzofuran_Formation->Ethyl_5_bromobenzofuran_3_carboxylate Nitration Nitration Ethyl_5_bromobenzofuran_3_carboxylate->Nitration Ethyl_5_bromo_6_nitrobenzofuran_3_carboxylate Ethyl 5-bromo-6-nitrobenzofuran-3-carboxylate Nitration->Ethyl_5_bromo_6_nitrobenzofuran_3_carboxylate Reduction Nitro Group Reduction Ethyl_5_bromo_6_nitrobenzofuran_3_carboxylate->Reduction Ethyl_6_amino_5_bromobenzofuran_3_carboxylate Ethyl 6-amino-5-bromobenzofuran-3-carboxylate Reduction->Ethyl_6_amino_5_bromobenzofuran_3_carboxylate Hydrolysis Ester Hydrolysis Ethyl_6_amino_5_bromobenzofuran_3_carboxylate->Hydrolysis Final_Product 6-Amino-5-bromobenzofuran-3-carboxylic acid Hydrolysis->Final_Product

Caption: Overall synthetic workflow for the preparation of 6-amino-5-bromobenzofuran-3-carboxylic acid.

Detailed Experimental Protocols

PART 1: Synthesis of Ethyl 5-bromobenzofuran-3-carboxylate

This part of the synthesis involves two key steps: the bromination of salicylaldehyde to 5-bromosalicylaldehyde, followed by the construction of the benzofuran ring to yield ethyl 5-bromobenzofuran-3-carboxylate. Starting with the brominated salicylaldehyde is a strategic choice to ensure the correct positioning of the bromine atom on the final product, as direct bromination of the benzofuran ring can lead to a mixture of isomers[5][6][7].

Step 1.1: Bromination of Salicylaldehyde to 5-Bromosalicylaldehyde

The hydroxyl group of salicylaldehyde is an activating ortho-, para-director for electrophilic aromatic substitution. To achieve selective bromination at the 5-position (para to the hydroxyl group), the reaction is typically carried out under mild conditions.

  • Materials and Reagents:

    • Salicylaldehyde

    • Bromine

    • Acetic acid

    • Sodium bisulfite solution

    • Deionized water

    • Ice

  • Protocol:

    • In a well-ventilated fume hood, dissolve salicylaldehyde (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise to the cooled salicylaldehyde solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.

    • A yellow precipitate of 5-bromosalicylaldehyde will form. If the solution retains a bromine color, add a small amount of sodium bisulfite solution to quench the excess bromine.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Step 1.2: Synthesis of Ethyl 5-bromobenzofuran-3-carboxylate from 5-Bromosalicylaldehyde

The construction of the benzofuran-3-carboxylate is efficiently achieved through a reaction with ethyl diazoacetate, catalyzed by a Brønsted acid, followed by acid-catalyzed cyclization and dehydration[8][9][10].

  • Materials and Reagents:

    • 5-Bromosalicylaldehyde

    • Ethyl diazoacetate

    • Tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂)

    • Dichloromethane (DCM), anhydrous

    • Concentrated sulfuric acid (H₂SO₄)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Protocol:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 5-bromosalicylaldehyde (1.0 eq.) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add HBF₄·OEt₂ (0.1 eq.) to the solution and stir for 5 minutes.

    • Slowly add ethyl diazoacetate (1.1 eq.) dropwise to the reaction mixture over 30 minutes. A vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

    • Carefully add a few drops of concentrated sulfuric acid to the reaction mixture and stir for an additional 30 minutes to facilitate the dehydration and cyclization.

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure ethyl 5-bromobenzofuran-3-carboxylate.

PART 2: Synthesis of 6-Amino-5-bromobenzofuran-3-carboxylic acid

This part of the synthesis involves the introduction of a nitro group at the 6-position of the benzofuran ring, followed by its reduction to an amino group, and finally, the hydrolysis of the ethyl ester to the desired carboxylic acid.

Reaction_Mechanism cluster_0 Nitration cluster_1 Reduction cluster_2 Hydrolysis Ethyl_5_bromo Ethyl 5-bromobenzofuran-3-carboxylate Intermediate Wheland Intermediate Ethyl_5_bromo->Intermediate HNO₃/H₂SO₄ Nitronium NO₂⁺ Ethyl_5_bromo_6_nitro Ethyl 5-bromo-6-nitrobenzofuran-3-carboxylate Intermediate->Ethyl_5_bromo_6_nitro -H⁺ Ethyl_5_bromo_6_nitro_2 Ethyl 5-bromo-6-nitrobenzofuran-3-carboxylate Ethyl_6_amino_5_bromo Ethyl 6-amino-5-bromobenzofuran-3-carboxylate Ethyl_5_bromo_6_nitro_2->Ethyl_6_amino_5_bromo e.g., Fe/HCl or H₂/Pd-C Reducing_agent [H] Ethyl_6_amino_5_bromo_2 Ethyl 6-amino-5-bromobenzofuran-3-carboxylate Final_Product 6-Amino-5-bromobenzofuran-3-carboxylic acid Ethyl_6_amino_5_bromo_2->Final_Product Base 1. NaOH, H₂O/EtOH 2. H₃O⁺

Caption: Key transformations in the synthesis of the target molecule.

Step 2.1: Nitration of Ethyl 5-bromobenzofuran-3-carboxylate

The nitration of the 5-bromobenzofuran derivative is directed by the existing substituents. The bromine at C5 is an ortho-, para-director, while the ester group at C3 is a meta-director. The desired nitration at the C6 position is ortho to the bromine and meta to the ester, making it an electronically favored position for electrophilic substitution[11].

  • Materials and Reagents:

    • Ethyl 5-bromobenzofuran-3-carboxylate

    • Concentrated sulfuric acid (H₂SO₄)

    • Concentrated nitric acid (HNO₃)

    • Ice

    • Deionized water

  • Protocol:

    • In a round-bottom flask, carefully add concentrated sulfuric acid to ethyl 5-bromobenzofuran-3-carboxylate (1.0 eq.) while cooling in an ice-salt bath to maintain a temperature below 5 °C.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

    • Add the cold nitrating mixture dropwise to the solution of the benzofuran derivative, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

    • Carefully pour the reaction mixture onto crushed ice.

    • The solid product, ethyl 5-bromo-6-nitrobenzofuran-3-carboxylate, will precipitate.

    • Collect the precipitate by vacuum filtration, wash with copious amounts of cold water until the washings are neutral, and dry the product under vacuum.

Step 2.2: Reduction of Ethyl 5-bromo-6-nitrobenzofuran-3-carboxylate

The nitro group is reduced to a primary amine using standard reduction methods. A common and effective method is the use of iron powder in the presence of an acid.

  • Materials and Reagents:

    • Ethyl 5-bromo-6-nitrobenzofuran-3-carboxylate

    • Iron powder

    • Ethanol

    • Concentrated hydrochloric acid (HCl)

    • Sodium bicarbonate solution

    • Ethyl acetate

  • Protocol:

    • Suspend ethyl 5-bromo-6-nitrobenzofuran-3-carboxylate (1.0 eq.) and iron powder (5.0 eq.) in a mixture of ethanol and water in a round-bottom flask.

    • Heat the mixture to reflux with vigorous stirring.

    • Add a few drops of concentrated hydrochloric acid to initiate the reaction.

    • Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield ethyl 6-amino-5-bromobenzofuran-3-carboxylate. This product can be used in the next step without further purification if it is of sufficient purity.

Step 2.3: Hydrolysis of Ethyl 6-amino-5-bromobenzofuran-3-carboxylate

The final step is the saponification of the ethyl ester to the carboxylic acid.

  • Materials and Reagents:

    • Ethyl 6-amino-5-bromobenzofuran-3-carboxylate

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Concentrated hydrochloric acid (HCl)

  • Protocol:

    • Dissolve ethyl 6-amino-5-bromobenzofuran-3-carboxylate (1.0 eq.) in a mixture of ethanol and water in a round-bottom flask.

    • Add a solution of sodium hydroxide (2.0-3.0 eq.) in water to the flask.

    • Heat the reaction mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting ester.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

    • A precipitate of 6-amino-5-bromobenzofuran-3-carboxylic acid will form.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Data Summary

StepStarting MaterialProductReagentsKey ConditionsExpected Yield
1.1Salicylaldehyde5-BromosalicylaldehydeBr₂, Acetic Acid0-5 °CHigh
1.25-BromosalicylaldehydeEthyl 5-bromobenzofuran-3-carboxylateEthyl diazoacetate, HBF₄·OEt₂, H₂SO₄0 °C to RTGood to Excellent
2.1Ethyl 5-bromobenzofuran-3-carboxylateEthyl 5-bromo-6-nitrobenzofuran-3-carboxylateHNO₃, H₂SO₄0-5 °CGood
2.2Ethyl 5-bromo-6-nitrobenzofuran-3-carboxylateEthyl 6-amino-5-bromobenzofuran-3-carboxylateFe, HCl, Ethanol/H₂ORefluxHigh
2.3Ethyl 6-amino-5-bromobenzofuran-3-carboxylate6-Amino-5-bromobenzofuran-3-carboxylic acidNaOH, Ethanol/H₂O; then HClReflux, then acidificationHigh

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 6-amino-5-bromobenzofuran-3-carboxylic acid from salicylaldehyde. The presented multi-step synthesis is based on established chemical transformations and has been optimized for regioselectivity and yield. By following these protocols, researchers can efficiently access this valuable building block for the development of novel therapeutic agents and other advanced materials.

References

  • Sangapure, S. S., et al. (2008). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Organic Chemistry: An Indian Journal, 4(5), 375-378.
  • ResearchGate. Methods for the synthesis of benzofuran-3-carboxylate esters (microreview). Available at: [Link]

  • Karunakar, P., et al. (2013). Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(1), o105.
  • ResearchGate. Scheme 1. Synthesis of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate. Available at: [Link]

  • Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2009).
  • Organic Syntheses. Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Available at: [Link]

  • ResearchGate. Benzofuran Systems. Regioselective Bromination and Some Other Reactions of 1-(3-Benzofuranyl)-2-phenylethanones. Available at: [Link]

  • ScienceOpen. Natural source, bioactivity and synthesis of benzofuran derivatives. Available at: [Link]

  • MDPI. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available at: [Link]

  • University of Northern Colorado. Nitration of Substituted Aromatic Rings and Rate Analysis. Available at: [Link]

  • Science Publishing Group. Synthesis of Some Novel Heterocyclic Compounds Containing Benzofuran Moiety of Potential Antimicrobial Activity. Available at: [Link]

  • MDPI. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Available at: [Link]

  • Organic Chemistry Portal. A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate. Available at: [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Available at: [Link]

Sources

Application Note: A Novel One-Pot Synthesis of 6-Amino-5-bromobenzofuran-3-carboxylic acid for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Amino-5-bromobenzofuran-3-carboxylic acid is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. The benzofuran scaffold is a privileged structure found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific substitution pattern of an amino group at the 6-position and a bromine atom at the 5-position provides synthetic handles for further molecular elaboration, making this a highly valuable intermediate for the generation of compound libraries in drug discovery programs.

Traditional multi-step syntheses of highly substituted benzofurans are often time-consuming, require the isolation and purification of intermediates at each stage, and can result in significant yield losses. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer a more efficient and sustainable alternative.[3][4] This application note describes a novel and efficient one-pot, three-step protocol for the synthesis of 6-Amino-5-bromobenzofuran-3-carboxylic acid, designed to streamline its production for research and development purposes.

Synthetic Strategy and Rationale

The proposed one-pot synthesis is designed as a sequential process involving three key transformations: (1) formation of the benzofuran ring system, (2) regioselective bromination, and (3) nitration followed by in-situ reduction to the amine. This approach is based on established methodologies for the synthesis of benzofuran-3-carboxylates and subsequent aromatic functionalization.[5][6]

The synthesis commences with the reaction of a suitably substituted phenol and a three-carbon building block to construct the benzofuran core. This is followed by electrophilic aromatic substitution to introduce the bromo and nitro groups at the desired positions. The final step involves the reduction of the nitro group to the corresponding amine. By carefully selecting reagents and controlling reaction conditions, these steps can be performed sequentially in a single reaction vessel, thereby avoiding intermediate workups and purifications.

Experimental Protocol

Materials and Reagents:
ReagentGradeSupplier
4-Amino-3-hydroxyphenol≥98%Commercially Available
Ethyl bromopyruvate≥97%Commercially Available
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
N-Bromosuccinimide (NBS)≥98%Commercially Available
Nitric acid (HNO₃)Fuming, ≥90%Commercially Available
Acetic acid (CH₃COOH)Glacial, ≥99.7%Commercially Available
Tin(II) chloride dihydrate (SnCl₂·2H₂O)≥98%Commercially Available
Ethanol (EtOH)Anhydrous, 200 proofCommercially Available
Diethyl ether (Et₂O)Anhydrous, ≥99%Commercially Available
Hydrochloric acid (HCl)37%Commercially Available
Sodium bicarbonate (NaHCO₃)≥99.5%Commercially Available
Magnesium sulfate (MgSO₄)Anhydrous, ≥99.5%Commercially Available
One-Pot Synthesis Procedure:
  • Step 1: Benzofuran Ring Formation. To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-amino-3-hydroxyphenol (10.0 g, 81.2 mmol) and anhydrous potassium carbonate (33.7 g, 243.6 mmol) in anhydrous ethanol (200 mL). Stir the mixture at room temperature for 15 minutes. Add ethyl bromopyruvate (17.4 g, 89.3 mmol) dropwise over 30 minutes. Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 2: Regioselective Bromination. After completion of the first step, cool the reaction mixture to 0 °C in an ice bath. Add N-Bromosuccinimide (15.9 g, 89.3 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. Stir the reaction mixture at 0 °C for 2 hours.

  • Step 3: Nitration and In-situ Reduction. To the same reaction mixture, add a pre-mixed solution of fuming nitric acid (6.4 mL, 154.3 mmol) in glacial acetic acid (20 mL) dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Cool the mixture again to 0 °C and add a solution of tin(II) chloride dihydrate (73.3 g, 325 mmol) in concentrated hydrochloric acid (50 mL) dropwise. After the addition, remove the ice bath and stir the reaction mixture at 60 °C for 6 hours.

  • Workup and Purification. Cool the reaction mixture to room temperature and pour it into a beaker containing 500 mL of ice-water. Neutralize the mixture by the slow addition of solid sodium bicarbonate until the pH is approximately 7-8. A precipitate will form. Collect the solid by vacuum filtration and wash with cold water (3 x 50 mL). Dissolve the crude solid in hot ethanol and treat with activated charcoal. Filter the hot solution and allow it to cool to room temperature, then place it in a refrigerator at 4 °C overnight to crystallize. Collect the purified product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford 6-Amino-5-bromobenzofuran-3-carboxylic acid as a solid.

Workflow and Mechanism

The overall workflow of this one-pot synthesis is depicted in the following diagram:

One_Pot_Synthesis A 4-Amino-3-hydroxyphenol + Ethyl bromopyruvate B Benzofuran Ring Formation (K2CO3, EtOH, Reflux) A->B Step 1 C Intermediate A (6-Aminobenzofuran-3-carboxylate) B->C D Bromination (NBS, 0 °C) C->D Step 2 E Intermediate B (6-Amino-5-bromobenzofuran-3-carboxylate) D->E F Nitration & Reduction (HNO3/AcOH, then SnCl2/HCl) E->F Step 3 G Final Product 6-Amino-5-bromobenzofuran-3-carboxylic acid F->G

Figure 1: One-pot synthesis workflow.

The key step in this synthesis is the initial formation of the benzofuran ring. This reaction proceeds via an initial O-alkylation of the phenoxide, followed by an intramolecular condensation to form the furan ring.

Reaction_Mechanism cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Intramolecular Cyclization Phenoxide Ar-O⁻ Alkylated_Intermediate Ar-O-CH₂-CO-COOEt Phenoxide->Alkylated_Intermediate + Bromopyruvate Bromopyruvate Br-CH₂-CO-COOEt Enolate_Formation Ar-O-CH⁻-CO-COOEt Alkylated_Intermediate->Enolate_Formation - H⁺ Cyclized_Intermediate Dihydrobenzofuran Intermediate Enolate_Formation->Cyclized_Intermediate Intramolecular Attack Dehydration Benzofuran Ring Cyclized_Intermediate->Dehydration - H₂O

Figure 2: Benzofuran ring formation mechanism.

Expected Results and Troubleshooting

ParameterExpected OutcomeTroubleshooting
Yield 45-55%Low yields may result from incomplete reactions. Ensure anhydrous conditions in Step 1 and monitor each step by TLC.
Purity >95% (by HPLC)Impurities may arise from side reactions. Ensure slow, controlled addition of reagents, especially during bromination and nitration. Recrystallization may need to be repeated.
Appearance Off-white to light brown solidDarker coloration may indicate impurities. Use activated charcoal during recrystallization to decolorize.
Characterization Consistent with the structure of 6-Amino-5-bromobenzofuran-3-carboxylic acid by ¹H NMR, ¹³C NMR, and MS.If characterization data is inconsistent, consider the possibility of regioisomers forming during bromination or nitration. Optimize reaction conditions (temperature, time) to improve selectivity.

Conclusion

This application note provides a detailed protocol for a streamlined, one-pot synthesis of 6-Amino-5-bromobenzofuran-3-carboxylic acid. By eliminating the need for intermediate purifications, this method offers significant advantages in terms of time, cost, and resource efficiency. This protocol is expected to be a valuable tool for medicinal chemists and researchers in the pharmaceutical industry, accelerating the synthesis of novel benzofuran-based compounds for drug discovery and development.

References

  • Kossakowski, J., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4749. Available at: [Link]

  • Pelipko, V. V., et al. (2021). Methods for the synthesis of benzofuran-3-carboxylate esters (microreview). Chemistry of Heterocyclic Compounds, 57(8), 835-837. Available at: [Link]

  • Gholap, A. R., et al. (2010). A novel one-pot three-step synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. Journal of the Brazilian Chemical Society, 21(2), 259-265. Available at: [Link]

  • Sangapure, S. S., et al. (2008). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Organic Chemistry: An Indian Journal, 4(5), 375-378. Available at: [Link]

  • Gomtsyan, A. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 85. Available at: [Link]

  • Reddy, T. S., et al. (2010). Synthesis of Some New 3-Substituted Benzofuran Derivatives by Cyclization of Various Phenoxy Acetic Acid Ethyl Esters. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(11), 2269-2276. Available at: [Link]

  • Kuran, B., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1587. Available at: [Link]

  • Wang, C., et al. (2020). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. Molecules, 25(22), 5486. Available at: [Link]

  • De Vleeschouwer, F., et al. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry, 22(15), 4941-4949. Available at: [Link]

  • Patent CN110684000B. Process for preparing benzofuran derivatives.

Sources

Reaction conditions for bromination of 6-aminobenzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Regioselective Bromination of 6-Aminobenzofuran-3-carboxylic Acid: Reaction Conditions and Mechanistic Insights

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the electrophilic bromination of 6-aminobenzofuran-3-carboxylic acid, a critical transformation for the synthesis of novel pharmaceutical intermediates. We delve into the underlying reaction mechanism, offering a rationale for the selection of reagents and conditions that favor high regioselectivity. A comprehensive, step-by-step protocol using N-Bromosuccinimide (NBS) is presented, accompanied by safety precautions, reaction monitoring techniques, and product purification strategies. This guide is intended to equip researchers with the expertise to successfully and safely perform this important synthetic step.

Introduction: The Strategic Value of Brominated Benzofurans

Benzofuran derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Specifically, 6-aminobenzofuran-3-carboxylic acid serves as a versatile starting material for drug discovery programs. The introduction of a bromine atom onto this scaffold via electrophilic aromatic substitution is a key synthetic strategy. Halogenation can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. Therefore, a robust and regioselective bromination protocol is of high value for generating diverse compound libraries for screening and lead optimization.

Scientific Integrity & Mechanistic Rationale

The successful bromination of 6-aminobenzofuran-3-carboxylic acid hinges on understanding the principles of Electrophilic Aromatic Substitution (SEAr) and the directing effects of the substituents on the benzofuran ring system.[3][4]

The Mechanism: An Electron-Rich System Meets an Electrophile

The reaction proceeds via a canonical SEAr mechanism.[5][6] The benzofuran ring, being an electron-rich heteroaromatic system, acts as a nucleophile, attacking an electrophilic bromine species.[4] This attack disrupts the aromaticity of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][7] Aromaticity is subsequently restored through the loss of a proton from the site of substitution, yielding the final brominated product.[5]

Directing Effects and Regioselectivity

The regiochemical outcome of the bromination is dictated by the electronic properties of the substituents already present on the ring:

  • Amino Group (-NH₂ at C6): This is a powerful activating group and a strong ortho, para-director. It donates electron density into the benzene ring through resonance, stabilizing the positive charge of the arenium ion intermediate when substitution occurs at the ortho (C5 and C7) or para (C3 - not on the benzene ring) positions.

  • Benzofuran Core: The fused furan ring and its oxygen atom contribute to the overall electron-rich nature of the bicyclic system, making it more susceptible to electrophilic attack than benzene itself.[4]

  • Carboxylic Acid Group (-COOH at C3): This is a deactivating group and a meta-director. However, its influence on the benzene portion of the molecule is significantly attenuated by its position on the furan ring.

The dominant directing influence is the strongly activating amino group. Therefore, the electrophilic bromine will preferentially attack the positions ortho to the amino group, namely C5 and C7 . Of these, the C7 position is generally favored due to reduced steric hindrance compared to the C5 position, which is flanked by the fused furan ring.

Choice of Brominating Agent: N-Bromosuccinimide (NBS)

While elemental bromine (Br₂) can be used, it is a highly corrosive and volatile liquid that can lead to over-bromination and side reactions with highly activated substrates.[8] N-Bromosuccinimide (NBS) is a superior alternative for this transformation.[9][10]

  • Safety and Handling: NBS is a crystalline solid, making it significantly easier and safer to handle than liquid bromine.[8]

  • Controlled Bromination: NBS provides a low, constant concentration of electrophilic bromine in the reaction mixture, minimizing the formation of polybrominated byproducts.[11] It acts as a source for the bromine radical (Br•) or, in the presence of an acid catalyst or polar solvent, a source of electrophilic bromine.[10][11]

For electron-rich aromatic compounds, using a polar solvent like N,N-Dimethylformamide (DMF) or acetic acid can facilitate the formation of the electrophilic bromine species from NBS, often leading to high yields and selectivity.[11]

Experimental Protocol: Bromination of 6-Aminobenzofuran-3-carboxylic Acid

This protocol details a reliable method for the regioselective monobromination of 6-aminobenzofuran-3-carboxylic acid at the C7 position.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-Aminobenzofuran-3-carboxylic acid≥97%Standard SupplierStarting Material
N-Bromosuccinimide (NBS)≥98%Standard SupplierBrominating Agent
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard SupplierSolvent
Sodium Thiosulfate (Na₂S₂O₃)ACS ReagentStandard SupplierFor quenching
Deionized Water------For work-up
Ethyl AcetateACS GradeStandard SupplierFor TLC & extraction
HexanesACS GradeStandard SupplierFor TLC & extraction
Magnetic Stirrer with Stir Bar---------
Round-bottom flask---------
Ice Bath---------
TLC Plates (Silica gel 60 F₂₅₄)---------
Buchner Funnel and Flask---------
Critical Safety Precautions
  • N-Bromosuccinimide (NBS): NBS is harmful if swallowed, causes severe skin burns and eye damage.[12][13] It can also react exothermically.[14] Always handle in a well-ventilated fume hood.

  • N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be absorbed through the skin.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when performing this procedure.

Step-by-Step Methodology
  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-aminobenzofuran-3-carboxylic acid (e.g., 1.0 g, 1.0 eq).

  • Dissolution: Add anhydrous DMF (20 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with continuous stirring.

  • Reagent Addition: Once the solution is cooled, add N-Bromosuccinimide (NBS) (1.05 eq) in small portions over 15-20 minutes. Causality Note: Portion-wise addition is critical to control the reaction temperature, as the bromination of this activated ring is exothermic. Maintaining a low temperature minimizes potential side reactions.

  • Reaction Monitoring: After the addition of NBS is complete, stir the reaction at 0-5 °C. Monitor the progress of the reaction every 30 minutes using Thin-Layer Chromatography (TLC).

    • TLC System: A mobile phase of 50:50 Ethyl Acetate:Hexanes with a few drops of acetic acid is typically effective.

    • Visualization: Use a UV lamp (254 nm) to visualize the spots. The product spot should appear, and the starting material spot should diminish over time. The reaction is typically complete within 2-4 hours.

  • Reaction Quench: Once the TLC indicates consumption of the starting material, slowly pour the reaction mixture into a beaker containing a stirred, aqueous solution of 10% sodium thiosulfate (50 mL). Trustworthiness Note: This step neutralizes any unreacted NBS or free bromine, ensuring a safe and clean work-up.

  • Product Precipitation: Add cold deionized water (approx. 100 mL) to the quenched mixture to precipitate the crude product. Stir for 30 minutes in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with copious amounts of cold deionized water, followed by a small amount of cold hexanes to aid in drying.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., Ethanol/Water or Acetonitrile) to yield the pure 7-bromo-6-aminobenzofuran-3-carboxylic acid.

Characterization

Confirm the structure and purity of the final product using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy

  • Mass Spectrometry (MS)

  • Infrared Spectroscopy (IR)

Visualization & Data

Reaction Parameters Summary
ParameterValue
Stoichiometry (Substrate:NBS)1 : 1.05
SolventAnhydrous DMF
Temperature0-5 °C
Reaction Time2-4 hours (TLC monitored)
Expected Yield75-90%
Diagrams

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis dissolve Dissolve Substrate in DMF cool Cool to 0-5 °C in Ice Bath dissolve->cool add_nbs Add NBS Portion-wise cool->add_nbs stir Stir at 0-5 °C add_nbs->stir tlc Monitor via TLC stir->tlc tlc->stir Continue if incomplete quench Quench with Na₂S₂O₃ (aq) tlc->quench Reaction Complete precipitate Precipitate with H₂O quench->precipitate filtrate Filter Solid Product precipitate->filtrate purify Recrystallize filtrate->purify char Characterize (NMR, MS) purify->char

Caption: Experimental workflow for the bromination of 6-aminobenzofuran-3-carboxylic acid.

G cluster_mech Electrophilic Aromatic Substitution Mechanism Benzofuran\n(Nucleophile) Benzofuran (Nucleophile) Sigma Complex\n(Carbocation Intermediate) Sigma Complex (Carbocation Intermediate) Benzofuran\n(Nucleophile)->Sigma Complex\n(Carbocation Intermediate) Attack on 'Br⁺' from NBS Brominated Product Brominated Product Sigma Complex\n(Carbocation Intermediate)->Brominated Product Deprotonation (Restores Aromaticity)

Caption: Simplified mechanism for electrophilic aromatic bromination.

References

  • Shaabani, S., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1595. [Link]

  • Kowalska, T., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4748. [Link]

  • Google Patents. (2021).
  • Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. [Link]

  • Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS. [Link]

  • Beilstein Journal of Organic Chemistry. (2011). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]

  • Organic Chemistry Portal. (2022). Bromoarene synthesis by bromination or substitution. [Link]

  • Semantic Scholar. (2013). Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Google Patents. (1990).
  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • ResearchGate. (n.d.). Benzofuran Systems. Regioselective Bromination and Some Other Reactions of 1-(3-Benzofuranyl)-2-phenylethanones. [Link]

  • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]

  • Michigan State University Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • PMC. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • ResearchGate. (2025). Synthesis, structure and reactivity of amino-benzodifurane derivatives. [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

  • MDPI. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. [Link]

  • Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. [Link]

  • Chemistry Steps. (2022). Electrophilic Aromatic Substitution – The Mechanism. [Link]

  • Royal Society of Chemistry. (2017). Total synthesis of natural products containing benzofuran rings. [Link]

  • YouTube. (2015). Electrophilic Aromatic Substitution. [Link]

  • Michigan State University Chemistry. (n.d.). Derivatives of Carboxylic Acids. [Link]

  • Lab Alley. (n.d.). N-Bromosuccinimide - Material Safety Data Sheet (MSDS). [Link]

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Application Note: Chemoselective Amide Coupling Strategies for 6-Amino-5-bromobenzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Physicochemical Profiling

6-Amino-5-bromobenzofuran-3-carboxylic acid (CAS: 1595284-72-2) is a highly valuable, bifunctional heterocyclic building block, prominently utilized in the synthesis of tetracyclic compounds targeting the Hepatitis C virus (HCV) NS5B polymerase[1][2].

Working with this molecule presents two distinct synthetic challenges:

  • Bifunctionality & Polymerization: The simultaneous presence of a C3-carboxylic acid and a C6-amino group inherently risks self-condensation or uncontrolled oligomerization during activation[3].

  • Electronic & Steric Deactivation: The bromine atom at the C5 position exerts a strong electron-withdrawing inductive effect, significantly reducing the nucleophilicity of the adjacent C6-amine. Furthermore, the steric bulk of the bromine atom hinders the approach of bulky electrophiles, necessitating highly optimized coupling conditions[4].

As a Senior Application Scientist, I have structured this guide to provide a self-validating system for chemoselective amide bond formation. By understanding the causality behind reagent selection and protection strategies, researchers can achieve high-yielding, scalable syntheses.

Strategic Workflow for Chemoselective Coupling

To prevent self-condensation, one of the functional groups must be masked prior to the coupling reaction. Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable due to the formation of an unreactive ammonium carboxylate salt, mandating the use of specific activation strategies[5].

The workflow below delineates the two primary pathways depending on the target amide linkage.

Chemoselectivity cluster_amine_target Pathway A: Target C6-Amine cluster_acid_target Pathway B: Target C3-Acid Core 6-Amino-5-bromobenzofuran- 3-carboxylic acid (Bifunctional Core) ProtectAcid 1. Esterification (EtOH/H+) Protect C3-COOH Core->ProtectAcid Mask Acid ProtectAmine 1. Boc Protection (Boc2O) Protect C6-NH2 Core->ProtectAmine Mask Amine Acylate 2. Acylation (R-COCl) Pyridine, DCM, 40°C ProtectAcid->Acylate ProdAmine C6-Amide Product Acylate->ProdAmine CoupleAcid 2. HATU Coupling (R-NH2) DIPEA, DMF, RT ProtectAmine->CoupleAcid ProdAcid C3-Amide Product CoupleAcid->ProdAcid

Figure 1: Chemoselective protection and coupling pathways for the bifunctional benzofuran core.

Quantitative Data: Coupling Reagent Selection

When targeting the C3-carboxylic acid (Pathway B), the choice of coupling reagent is critical. The benzofuran-3-carboxylic acid is moderately hindered. The table below summarizes the performance of common coupling reagents based on mechanistic compatibility with this substrate class[3][5][6].

Coupling ReagentAdditiveBaseTypical SolventReaction TimeYield RangeMechanistic Causality & Advantages
HATU NoneDIPEADMF / DCM1–4 hours80–95% Forms highly reactive HOAt ester; overcomes steric hindrance rapidly; optimal for benzofurans.
EDC·HCl HOBtNMMDCM / DMF4–12 hours60–85%Water-soluble urea byproduct allows for easy aqueous work-up; slower than HATU.
T3P NonePyridineEtOAc / DMF12–24 hours70–90%Low toxicity; extremely clean reaction profile; requires longer reaction times.
DCC DMAPTEADCM12–24 hours50–75%Prone to N-acylurea side reactions; generates insoluble DCU which complicates purification.

Mechanistic Pathway of HATU Activation

We strongly recommend HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) for the C3-acid coupling.

Causality of Reagent Synergy:

  • DIPEA (N,N-Diisopropylethylamine): Chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring it only acts as a Brønsted base to deprotonate the carboxylic acid[6].

  • HOAt Active Ester: HATU converts the carboxylate into an OAt (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen atom in the pyridine ring of the OAt leaving group provides a neighboring group effect, hydrogen-bonding with the incoming amine to accelerate nucleophilic attack[3][6].

HATU_Mechanism Acid Boc-Protected Benzofuran-3-COOH Anion Carboxylate Anion Acid->Anion Deprotonation DIPEA DIPEA (Base) DIPEA->Anion ActiveEster OAt Active Ester (Highly Electrophilic) Anion->ActiveEster Activation HATU HATU Reagent HATU->ActiveEster Amide Target Amide + HOAt Byproduct ActiveEster->Amide Nucleophilic Attack Amine External Amine Amine->Amide

Figure 2: Mechanistic sequence of HATU-mediated amide coupling highlighting the active ester intermediate.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Built-in checkpoints ensure that unreacted starting materials or toxic byproducts do not compromise downstream assays.

Protocol A: Amidation of the C3-Carboxylic Acid

Prerequisite: The C6-amine must be protected as a tert-butyl carbamate (N-Boc).

Step 1: Pre-Activation

  • Charge a flame-dried round-bottom flask with N-Boc-6-amino-5-bromobenzofuran-3-carboxylic acid (1.0 eq) and anhydrous DMF (0.1 M concentration).

  • Add DIPEA (2.5 eq) and stir for 5 minutes at room temperature to ensure complete deprotonation.

  • Add HATU (1.2 eq) in a single portion. Stir the mixture for 15–30 minutes.

    • Validation Checkpoint: An aliquot analyzed by LC-MS should indicate the complete consumption of the starting material and the formation of the OAt active ester mass adduct. Do not proceed until activation is confirmed.

Step 2: Nucleophilic Coupling 4. Add the external primary or secondary amine (1.2 eq) dropwise. 5. Stir the reaction at room temperature for 2–4 hours. Monitor by TLC (Eluent: 5% MeOH in DCM; UV active at 254 nm).

Step 3: Work-up and Purification 6. Dilute the reaction mixture with Ethyl Acetate (10 volumes). 7. Critical Wash Step: Wash the organic layer with 5% aqueous LiCl solution (3 × 5 volumes). Causality: LiCl drastically alters the ionic strength of the aqueous phase, forcing the highly polar DMF out of the organic layer and preventing solvent carryover[3]. 8. Wash sequentially with 1M HCl (to remove excess amine/DIPEA), saturated aqueous NaHCO₃ (to remove HOAt byproduct), and brine. 9. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if necessary.

Protocol B: Acylation of the Deactivated C6-Amino Group

Prerequisite: The C3-carboxylic acid must be protected as an ethyl ester (e.g., via Fischer esterification)[2].

Because the C6-amine is sterically hindered and electronically deactivated by the ortho-bromine atom, standard carbodiimide coupling is often insufficient. Highly reactive acyl chlorides are required[4].

Step 1: Preparation

  • Dissolve ethyl 6-amino-5-bromobenzofuran-3-carboxylate (1.0 eq) in anhydrous DCM (0.2 M).

  • Add anhydrous Pyridine (3.0 eq). Causality: Pyridine acts as an acid scavenger and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate with the incoming acid chloride.

Step 2: Acylation 3. Cool the reaction to 0 °C using an ice bath. 4. Slowly add the external acid chloride (1.5 eq) dropwise over 10 minutes. 5. Remove the ice bath and allow the reaction to warm to room temperature. If TLC indicates sluggish conversion after 4 hours, attach a reflux condenser and heat to 40 °C.

Step 3: Work-up and Purification 6. Quench the reaction by the slow addition of water. 7. Extract the aqueous layer with DCM (2 × 5 volumes). 8. Wash the combined organic layers with 1M HCl (3 × 5 volumes) to completely protonate and remove the excess pyridine. 9. Wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

References

1.[1][2] Title: Tetracyclic heterocycle compounds and methods of use thereof for the treatment of hepatitis C. Source: Google Patents (WO2014123795A2) URL:

2.[4] Title: Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Source: MDPI (Molecules, 2010, 15(7), 4737-4757) URL: [Link]

4.[5] Title: Amides from Carboxylic Acids-DCC and EDC Coupling. Source: Chemistry Steps URL: [Link]

5.[6] Title: Process optimization for acid-amine coupling: a catalytic approach. Source: Growing Science (Current Chemistry Letters, 2022) URL: [Link]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Amino-5-bromobenzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Substituted Benzofurans in Drug Discovery

The benzofuran scaffold is a privileged heterocyclic motif, frequently appearing in natural products and synthetic compounds with a broad spectrum of biological activities.[1] The introduction of an amino group, as seen in aminobenzofurans, has been shown to confer significant therapeutic potential, with applications in neurodegenerative diseases and oncology.[1][2][3][4] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for forming carbon-carbon bonds.[5][6] This reaction is instrumental in the functionalization of heterocyclic systems like benzofurans, enabling the introduction of diverse aryl and heteroaryl moieties, a key strategy in the generation of novel drug candidates.[7][8][9][10]

This guide provides a detailed protocol and in-depth scientific insights for the successful Suzuki-Miyaura coupling of 6-Amino-5-bromobenzofuran-3-carboxylic acid, a key intermediate for the synthesis of novel therapeutic agents. The presence of both an amino and a carboxylic acid group on the benzofuran core presents unique challenges that necessitate careful optimization of reaction conditions to achieve high yields and purity.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[5][6] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12][13]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, 6-Amino-5-bromobenzofuran-3-carboxylic acid), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[5]

  • Transmetalation : The organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This step requires the presence of a base to activate the boronic acid.[5][13][14]

  • Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5]

Suzuki_Miyaura_Catalytic_Cycle cluster_inputs Inputs Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R Ar-X Ar-X Ar-X->Oxidative_Addition R-B(OH)2 R-B(OH)2 + Base R-B(OH)2->Transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Amino-5-bromobenzofuran-3-carboxylic acid

This protocol outlines a general procedure for the coupling of 6-Amino-5-bromobenzofuran-3-carboxylic acid with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents
  • 6-Amino-5-bromobenzofuran-3-carboxylic acid (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Solvent (e.g., 1,4-dioxane/water or DMF/water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-Amino-5-bromobenzofuran-3-carboxylic acid (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[15]

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[15][16] Oxygen can lead to the oxidation of the phosphine ligands and the active Pd(0) catalyst, resulting in catalyst deactivation and side reactions like homocoupling.[16]

  • Solvent Addition : Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL) to the reaction mixture via syringe.[7][15] The use of a water co-solvent is often beneficial for the solubility of the base and the boronic acid.[17]

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the specified time (e.g., 12-24 hours).[7][18]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material.[18][19][20]

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).[13]

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[13]

  • Purification : Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[13]

  • Characterization : Characterize the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[21]

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine Reactants: - 6-Amino-5-bromobenzofuran-3-carboxylic acid - Arylboronic acid - Palladium Catalyst - Base B Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Add Degassed Solvent B->C D Heat and Stir (80-100 °C, 12-24 h) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling of 6-Amino-5-bromobenzofuran-3-carboxylic acid is highly dependent on the careful selection and optimization of several key parameters.

ParameterRecommended Choice(s)Rationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Buchwald precatalystsPd(PPh₃)₄ is a common and effective catalyst. For more challenging couplings, Buchwald precatalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can be more efficient, especially for less reactive aryl chlorides.[11][18]
Ligand PPh₃, dppf, XPhos, SPhosThe ligand stabilizes the palladium center and modulates its reactivity. Bulky and electron-donating ligands facilitate oxidative addition and reductive elimination.[5]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is crucial for activating the boronic acid for transmetalation. Inorganic bases are generally preferred. The choice of base can significantly impact the reaction rate and yield.[13] For substrates with base-sensitive functional groups, milder bases like KF can be considered.[14][17]
Solvent 1,4-dioxane/H₂O, DMF/H₂O, Toluene/H₂OA mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.[7][8] The choice of solvent can influence the reaction rate and selectivity.[22]
Temperature 80-110 °CMost Suzuki couplings require heating to proceed at a reasonable rate.[16] However, excessive temperatures can lead to catalyst decomposition and an increase in side reactions.[16]
Boronic Acid Arylboronic acids, boronate estersBoronic acids are widely available, though they can be prone to protodeboronation.[18] Boronate esters (e.g., pinacol esters) can offer greater stability.[18]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation - Inactive catalyst or oxidized ligands.[16]- Inefficient base.[18]- Low reaction temperature.[16]- Instability of the boronic acid (protodeboronation).[18]- Use fresh, high-quality catalyst and ligands stored under an inert atmosphere.[16]- Screen different bases (e.g., K₃PO₄, Cs₂CO₃).[13]- Gradually increase the reaction temperature.[16]- Use a fresh batch of boronic acid or switch to a more stable boronate ester.[18]
Dehalogenation of Starting Material - Presence of hydride sources (e.g., certain amine bases or alcohol solvents).- Switch to a non-hydride-donating base like a carbonate or phosphate.[16]- Use an aprotic solvent.
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture.- Ensure thorough degassing of the solvent and reaction setup.[16]- Slow addition of the boronic acid can sometimes minimize this side reaction.[18]
Formation of Palladium Black - Catalyst decomposition due to high temperature or insufficient ligand.- Lower the reaction temperature.[16]- Increase the ligand-to-palladium ratio.[16]

Conclusion

The Suzuki-Miyaura cross-coupling of 6-Amino-5-bromobenzofuran-3-carboxylic acid is a powerful method for the synthesis of novel, functionally diverse benzofuran derivatives with significant potential in drug discovery. Careful consideration of the catalyst system, base, solvent, and reaction temperature is paramount to overcoming the challenges posed by the amino and carboxylic acid functionalities. The protocols and insights provided in this guide serve as a comprehensive resource for researchers to successfully implement and optimize this important transformation in their synthetic endeavors.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Available from: [Link]

  • ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Available from: [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available from: [Link]

  • PMC. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Available from: [Link]

  • ACS Publications. The Synthesis of Indoline and Benzofuran Scaffolds Using a Suzuki–Miyaura Coupling/Oxidative Cyclization Strategy | Organic Letters. Available from: [Link]

  • Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Organic Chemistry Portal. Benzofuran synthesis. Available from: [Link]

  • ACS Publications. Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides | The Journal of Organic Chemistry. Available from: [Link]

  • Journal of the American Chemical Society. Palladium(II)-Catalyzed Oxidative C−H/C−H Cross-Coupling of Heteroarenes. Available from: [Link]

  • PubMed. Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]

  • AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Available from: [Link]

  • Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Available from: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link]

  • PMC. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Available from: [Link]

  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Available from: [Link]

  • ResearchGate. (PDF) Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Available from: [Link]

  • MDPI. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available from: [Link]

  • IJSDR. Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. Available from: [Link]

  • Der Pharma Chemica. Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Available from: [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available from: [Link]

  • SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Available from: [Link]

  • PMC. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. Available from: [Link]

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6-Amino-5-bromobenzofuran-3-carboxylic acid in kinase inhibitor design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Amino-5-bromobenzofuran-3-carboxylic Acid in Advanced Kinase Inhibitor Design

Strategic Rationale in Kinase Targeting

The development of highly selective Type I and Type II kinase inhibitors frequently relies on privileged heterocyclic scaffolds that mimic the adenine ring of ATP. Among these, the benzofuran core has emerged as a structurally rigid, metabolically stable bioisostere for indoles and quinolines, utilized in the design of selective NTRK, AXL, and CDK2 inhibitors[1],[2]. Specifically, 6-amino-5-bromobenzofuran-3-carboxylic acid (CAS 1595284-72-2) offers an exceptional trifunctional topology for rational drug design, enabling orthogonal derivatization to probe the kinase ATP-binding site.

Mechanistic Causality of the Scaffold:

  • Benzofuran Core: Acts as a flat, aromatic adenine mimetic that intercalates into the narrow cleft of the kinase hinge region[2].

  • 6-Amino Group: Serves as a critical hydrogen-bond donor. In kinases such as CDK2, this amino group interacts directly with the backbone carbonyls of hinge residues (e.g., Leu83 or Glu51), firmly anchoring the molecule[2].

  • 5-Bromo Group: Provides a highly reactive handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira). Extending the molecule at the C5 position directs substituents into the deep hydrophobic pocket, allowing the inhibitor to exploit DFG-in (Type I) or DFG-out (Type II) conformations[3].

  • 3-Carboxylic Acid: Functions as a versatile vector for amidation. Coupling this moiety with piperazine or semicarbazide tails directs the molecule toward the solvent-exposed channel, enhancing aqueous solubility and modifying pharmacokinetic profiles[2].

Visualizing the Rational Design Workflow

G cluster_0 6-Amino-5-bromobenzofuran-3-carboxylic acid cluster_1 Kinase Domain Targeting Core Benzofuran Core (Adenine Mimetic) Hinge Hinge Region (Backbone Interaction) Core->Hinge Pi-Pi Stacking Amino 6-Amino Group (H-Bond Donor) Amino->Hinge H-Bonding Bromo 5-Bromo Group (Cross-Coupling Handle) Hydrophobic Hydrophobic Pocket (DFG-in/out Motif) Bromo->Hydrophobic Suzuki/Sonogashira Extension Carboxyl 3-Carboxylic Acid (Amidation Vector) Solvent Solvent Channel / Ribose Pocket Carboxyl->Solvent Amide Linkage

Fig 1: Structural mapping of 6-amino-5-bromobenzofuran-3-carboxylic acid to kinase domains.

Synthetic Protocol: Orthogonal Scaffold Derivatization

To transform this building block into a functional kinase inhibitor, a two-step orthogonal functionalization is employed. This protocol is designed as a self-validating system to ensure intermediate integrity before proceeding to complex cross-couplings.

Phase 1: Amidation of the 3-Carboxylic Acid Causality: HATU is selected over traditional EDC/NHS coupling due to its superior kinetics and ability to suppress epimerization when coupling sterically hindered or electron-deficient amines (e.g., substituted piperazines) to the C3 position.

  • Activation: Dissolve 6-amino-5-bromobenzofuran-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add the desired amine (e.g., 1-methylpiperazine, 1.2 eq) dropwise. Stir for 2 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate in vacuo.

  • Validation Checkpoint 1: Analyze the crude product via LC-MS. The disappearance of the starting material mass (m/z 256 [M+H]+) and the appearance of the target amide mass confirm successful coupling. Do not proceed to Phase 2 if the free acid persists.

Phase 2: Suzuki-Miyaura Coupling at the 5-Bromo Position Causality: Pd(dppf)Cl2 is utilized as the catalyst because its bidentate dppf ligand provides a large bite angle, which facilitates the reductive elimination step in sterically hindered ortho-substituted bromoarenes (adjacent to the 6-amino group).

  • Preparation: In a microwave vial, combine the C3-amide intermediate (1.0 eq), the desired aryl boronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (3.0 eq).

  • Reaction: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H2O (4:1 v/v). Seal the vial and heat under microwave irradiation at 110°C for 30 minutes.

  • Purification: Filter through a Celite pad, concentrate, and purify via reverse-phase preparative HPLC (MeCN/H2O with 0.1% TFA).

  • Validation Checkpoint 2: Confirm the final structure using 1H-NMR (specifically noting the disappearance of the C5-bromo adjacent aromatic proton and the appearance of the new aryl multiplet) and high-resolution mass spectrometry (HRMS).

Biological Evaluation: ADP-Glo™ Kinase Assay Protocol

To validate the synthesized compounds, the ADP-Glo™ Kinase Assay is employed. Causality: Unlike radiometric assays, ADP-Glo measures the generation of ADP directly by converting it back to ATP, which then drives a luciferase reaction. This provides a universal, non-radioactive platform with a high signal-to-background ratio, ideal for profiling ATP-competitive benzofuran derivatives[4].

Step-by-Step Workflow (384-well format):

  • Kinase Reaction: In a 384-well low-volume white plate, combine 1 µL of the synthesized inhibitor (in 5% DMSO), 2 µL of the target kinase enzyme (e.g., CDK2/Cyclin A), and 2 µL of the Substrate/ATP mix. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Crucial Step: Incubate for exactly 40 minutes at room temperature. Premature progression will result in high background luminescence from residual ATP[4].

  • ADP Detection: Add 10 µL of Kinase Detection Reagent (converts the generated ADP to ATP and introduces luciferase/luciferin). Incubate for 30 minutes at room temperature[4].

  • Validation Checkpoint 3: Record luminescence using a plate reader (integration time 0.5–1 second). Calculate the IC50 by plotting the log(inhibitor concentration) against the normalized luminescent signal. A Z'-factor > 0.5 must be achieved for the assay plate to be considered statistically valid.

Quantitative Data Presentation

The table below summarizes structure-activity relationship (SAR) data for representative benzofuran derivatives targeting CDK2, demonstrating the impact of C3 and C5 functionalization on kinase inhibition and cellular viability[2].

Compound IDC3 SubstitutionC5 SubstitutionCDK2 IC50 (nM)MCF-7 Viability IC50 (µM)A549 Viability IC50 (µM)
Control (Staurosporine) N/AN/A56.75.456.72
Benzofuran-A PiperazinylmethylH125.415.2018.50
Benzofuran-B PiperazinylmethylPhenyl52.62.921.71
Benzofuran-C Semicarbazide4-Fluorophenyl40.90.941.55
Benzofuran-D Acylhydrazone3-Pyridyl46.83.102.80

Table 1: Comparative SAR of benzofuran-derived Type II CDK2 inhibitors. Data highlights that extending the C5 position into the hydrophobic pocket (Compounds B-D) significantly improves both enzymatic and cellular potency compared to the unsubstituted analog (Compound A).

References

Sources

Application Note: Chemoselective Esterification of 6-Amino-5-bromobenzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

6-Amino-5-bromobenzofuran-3-carboxylic acid (CAS: 1595284-72-2)[1] is a highly functionalized, critical building block utilized in the synthesis of tetracyclic heterocycle compounds. These complex scaffolds are primarily developed as potent inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, a primary target for antiviral therapies[2][3].

When incorporating this building block into larger medicinal chemistry workflows, researchers frequently need to convert the 3-carboxylic acid into various esters (e.g., to increase lipophilicity, create prodrugs, or protect the carboxylate during subsequent cross-coupling reactions). However, the presence of the unprotected 6-amino group introduces a risk of competing N-acylation or N-alkylation. This application note details two field-proven, chemoselective protocols for the esterification of this scaffold without the need for transient amine protecting groups.

Mechanistic Insights: The Electronic Advantage

As a Senior Application Scientist, I advise leveraging the intrinsic electronic properties of the molecule rather than defaulting to tedious protection/deprotection steps.

The chemoselectivity of these esterification protocols relies on the deactivation of the 6-amino group :

  • Inductive Effect (-I): The adjacent 5-bromo substituent exerts a strong electron-withdrawing effect, significantly reducing the electron density on the 6-amino nitrogen.

  • Resonance Delocalization: The lone pair of the aniline-like amino group is delocalized into the electron-deficient bromobenzofuran ring system.

Consequently, the 6-amino group is a very poor nucleophile. By carefully selecting the reaction conditions, we can achieve orthogonal reactivity at the carboxylic acid.

Reaction Pathways
  • Pathway A (Acid-Catalyzed): Utilizing an acid catalyst (e.g., HCl generated in situ from SOCl₂) protonates the weakly basic amine, rendering it completely non-nucleophilic. The alcohol solvent then selectively attacks the activated carbonyl.

  • Pathway B (Base-Promoted Alkylation): Utilizing a mild base (K₂CO₃) exploits the pKa difference between the carboxylic acid (pKa ~4) and the deactivated amine (conjugate acid pKa < 3). The base selectively generates a highly nucleophilic carboxylate anion that rapidly undergoes Sₙ2 substitution with an alkyl halide, leaving the neutral amine untouched.

G SM 6-Amino-5-bromobenzofuran- 3-carboxylic acid PathA Pathway A: Fischer Esterification (ROH, SOCl2, Reflux) SM->PathA PathB Pathway B: Base-Promoted Alkylation (R-X, K2CO3, DMF, RT) SM->PathB InterA Protonated Amine & Activated Carbonyl (N-Nucleophilicity Suppressed) PathA->InterA InterB Carboxylate Anion (O-Nucleophilicity Dominates) PathB->InterB Prod Chemoselective O-Esterification Product InterA->Prod ROH Attack InterB->Prod Sn2 on R-X

Chemoselective esterification pathways for 6-amino-5-bromobenzofuran-3-carboxylic acid.

Quantitative Method Comparison

To assist in selecting the appropriate workflow for your target molecule, the operational parameters of both pathways are summarized below:

ParameterPathway A: Acid-Catalyzed EsterificationPathway B: Base-Promoted Alkylation
Target Ester Scope Methyl, Ethyl, IsopropylBenzyl, Allyl, Substituted Alkyls
Activation Reagent Thionyl Chloride (SOCl₂)Potassium Carbonate (K₂CO₃)
Solvent System Neat Alcohol (MeOH, EtOH)Anhydrous DMF or Acetone
Temperature 65–80 °C (Reflux)20–25 °C (Room Temperature)
Reaction Time 4–6 hours2–4 hours
Typical Yield 85–95%80–90%
Chemoselectivity Excellent (Amine is protonated)High (Exploits pKa differential)

Experimental Protocols

Protocol A: Preparation of Methyl Esters via In Situ Acid Catalysis

This protocol is ideal for generating simple aliphatic esters (methyl, ethyl) while ensuring the amine remains untouched.

Materials:

  • 6-Amino-5-bromobenzofuran-3-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂, 2.0 eq)

  • Anhydrous Methanol (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Suspension: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 6-amino-5-bromobenzofuran-3-carboxylic acid. Add anhydrous methanol to achieve a 0.2 M concentration. Note: The starting material may not fully dissolve until the reaction initiates.

  • Activation: Cool the suspension to 0 °C using an ice bath. Dropwise, add thionyl chloride (2.0 eq) over 10 minutes.

    • Causality: SOCl₂ reacts with methanol to generate HCl in situ. This strictly anhydrous HCl protonates the 6-amino group (protecting it) and catalyzes the Fischer esterification.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 65 °C for 4–6 hours. Monitor reaction progress via LC-MS or TLC (EtOAc:Hexanes 1:1).

  • Quench & Concentration: Once complete, cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol and HCl.

  • Workup (Self-Validating): Dissolve the crude residue in Ethyl Acetate (EtOAc). Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any residual acid and deprotonate the 6-amino group back to its free base form.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate to yield the pure methyl ester.

Protocol B: Preparation of Benzyl Esters via Base-Promoted O-Alkylation

This protocol is required when synthesizing esters from alcohols that cannot be used as solvents (e.g., bulky, expensive, or complex alkyl halides).

Materials:

  • 6-Amino-5-bromobenzofuran-3-carboxylic acid (1.0 eq)

  • Benzyl bromide (1.05 eq)

  • Potassium carbonate (K₂CO₃, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF, 0.2 M)

Step-by-Step Methodology:

  • Deprotonation: Dissolve the carboxylic acid in anhydrous DMF (0.2 M) at room temperature. Add finely powdered K₂CO₃ (1.2 eq). Stir the suspension for 15–20 minutes.

    • Causality: The mild base selectively deprotonates the carboxylic acid to form the highly nucleophilic carboxylate anion. The 1.2 eq stoichiometry prevents excess base from facilitating unwanted side reactions.

  • Alkylation: Add benzyl bromide (1.05 eq) dropwise to the mixture.

    • Causality: Using a slight excess (1.05 eq) of the alkyl halide ensures complete conversion of the carboxylate while starving the reaction of electrophile before the weakly nucleophilic 6-amino group can react.

  • Propagation: Stir the reaction at 20–25 °C for 2–4 hours. Monitor via LC-MS.

  • Workup (Self-Validating): Quench the reaction by pouring it into a 5x volume of ice water. Extract the aqueous mixture three times with EtOAc.

  • DMF Removal: Wash the combined organic layers vigorously with a 5% aqueous LiCl solution (or water) three times, followed by a final brine wash. Note: This step is critical for partitioning the DMF out of the organic phase.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if trace N-alkylation is observed.

References

  • Merck Sharp & Dohme Corp. (2014). Tetracyclic heterocycle compounds and methods of use thereof for the treatment of hepatitis c (Patent No. WO2014123794A1).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons.[Link]

Sources

Application Note: Protecting Group Strategies for the Synthesis of 6-Aminobenzofurans via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-aminobenzofuran scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, ranging from fluorescent intracellular calcium probes [[1]]([Link]) to potent antitumor agents and growth hormone secretagogues . Constructing this core often relies on the transition-metal-catalyzed cross-coupling of an ortho-halophenol with a terminal alkyne, followed by heteroannulation. However, the presence of a free 6-amino group introduces severe chemoselectivity and catalytic challenges. This application note provides a comprehensive, self-validating guide to selecting and implementing protecting group (PG) strategies to successfully synthesize 6-aminobenzofurans from 4-amino-2-iodophenol precursors .

Mechanistic Rationale: The "Why" of Amine Protection

The synthesis of the benzofuran core via a tandem Sonogashira coupling and cyclization is highly efficient . However, when utilizing 4-amino-2-iodophenol as the starting material, the unprotected primary amine actively sabotages the reaction cascade through two primary mechanisms:

  • Catalyst Poisoning: The highly nucleophilic nitrogen lone pair readily coordinates to the palladium catalyst. This forms stable, catalytically inactive Pd-amine complexes, stalling the critical oxidative addition step and resulting in poor yields or complete reaction failure.

  • Regiochemical Derailment (N- vs. O-Cyclization): During the cyclization phase, the metal (Pd or Cu) activates the alkyne intermediate. An unprotected amine can outcompete the phenolic oxygen for nucleophilic attack on the alkyne. This errant trajectory leads to the formation of an indole byproduct rather than the desired benzofuran core .

By strategically masking the amine, we electronically deactivate the nitrogen (reducing its coordinating ability) and sterically hinder it, ensuring the reaction proceeds exclusively via O-cyclization.

Pathway Start 4-Amino-2-iodophenol (Highly Reactive) Unprotected Unprotected Route Start->Unprotected No PG Protected Protected Route (Boc / Ac / Phth) Start->Protected Add PG Poison Catalyst Poisoning & Indole Byproducts Unprotected->Poison N-Nucleophilicity Coupling Sonogashira Coupling (Pd/Cu Catalysis) Protected->Coupling Terminal Alkyne Cyclization Intramolecular O-Cyclization Coupling->Cyclization Base / Heat Target 6-Aminobenzofuran Target Scaffold Cyclization->Target Deprotection

Mechanistic divergence in benzofuran synthesis with and without 6-amino protection.

Strategic Selection of Protecting Groups

The choice of protecting group dictates the downstream compatibility of the synthesis. The table below summarizes the quantitative data and strategic advantages of the three most effective amine protecting groups for this workflow.

Protecting GroupReagents for InstallationSonogashira/Cyclization YieldDeprotection ConditionsStrategic Advantages
Boc (tert-Butyloxycarbonyl) Boc₂O, THF, 60 °C82 - 88%TFA/DCM (1:1), RTMild acidic removal; ideal for base-sensitive target molecules.
Ac (Acetyl) Ac₂O, Pyridine, RT85 - 92%NaOH, MeOH, RefluxHighly robust under oxidative conditions; inexpensive and scalable.
Phth (Phthalimide) Phthalic anhydride, AcOH75 - 80%Hydrazine, EtOH, RefluxComplete masking of N-H bonds; prevents any trace N-cyclization.

Validated Experimental Protocols

The following protocols detail the synthesis of 2-phenyl-6-aminobenzofuran using a Boc-protection strategy, which offers the best balance of yield and mild deprotection conditions.

Protocol A: N-Boc Protection of 4-Amino-2-iodophenol

Objective: Electronically deactivate the amine to prevent catalyst poisoning.

  • Initialization: Dissolve 4-amino-2-iodophenol (10.0 mmol) in anhydrous THF (30 mL) under an inert argon atmosphere.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 11.0 mmol) dropwise. Follow with a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.5 mmol) to accelerate the reaction.

  • Reaction: Heat the mixture to 60 °C and stir for 4 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The highly polar starting material (

    
     ~0.2) will be fully consumed, replaced by a lipophilic, higher-running spot (
    
    
    
    ~0.6) corresponding to the N-Boc protected phenol.
  • Workup: Concentrate the mixture in vacuo. Redissolve in EtOAc, wash with 1M HCl (to remove DMAP), followed by brine. Dry over anhydrous Na₂SO₄ and concentrate to yield tert-butyl (4-hydroxy-3-iodophenyl)carbamate.

Protocol B: One-Pot Sonogashira Coupling and Heteroannulation

Objective: Construct the benzofuran core via Pd/Cu catalysis.

  • Catalyst Preparation: In a flame-dried Schlenk flask, combine the protected phenol from Protocol A (5.0 mmol), Pd(PPh₃)₂Cl₂ (0.25 mmol, 5 mol%), and CuI (0.5 mmol, 10 mol%).

  • Solvent & Base: Add anhydrous DMF (15 mL) and triethylamine (Et₃N, 15.0 mmol). The Et₃N serves a dual purpose: it acts as the base to neutralize the HI generated during the coupling, and it facilitates the deprotonation of the phenol for the subsequent cyclization.

  • Alkyne Addition: Inject phenylacetylene (6.0 mmol) dropwise.

  • Tandem Reaction: Stir at room temperature for 2 hours to allow the Sonogashira coupling to complete. Then, elevate the temperature to 90 °C for 6 hours to drive the intramolecular O-cyclization [[2]]([Link]).

  • Self-Validation (LC-MS): Expert Insight: The acyclic intermediate (2-(phenylethynyl)phenol derivative) and the final cyclized benzofuran are isomers; they share the exact same mass (

    
    ). To validate cyclization, monitor the reverse-phase LC-MS retention time. The cyclized benzofuran will elute significantly later than the intermediate due to the loss of the polar hydroxyl group.
    
  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc (3x). Purify via flash chromatography to isolate the N-Boc-6-aminobenzofuran.

Protocol C: Acidic Deprotection to 6-Aminobenzofuran

Objective: Unmask the amine to yield the final target.

  • Reaction: Dissolve the N-Boc-6-aminobenzofuran (2.0 mmol) in anhydrous dichloromethane (DCM, 10 mL). Slowly add trifluoroacetic acid (TFA, 10 mL) at 0 °C.

  • Self-Validation (Visual): The cleavage of the Boc group generates gaseous isobutylene and carbon dioxide. Vigorous effervescence is a direct visual confirmation that the deprotection is actively proceeding.

  • Completion: Stir at room temperature for 2 hours until effervescence ceases.

  • Neutralization: Concentrate the mixture to remove excess TFA. Redissolve the residue in EtOAc and wash carefully with saturated aqueous NaHCO₃ until the aqueous layer is slightly basic (pH ~8).

  • Isolation: Dry the organic layer over Na₂SO₄ and concentrate to yield the pure 6-aminobenzofuran target.

References

  • Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation Source: Molecules (MDPI) / PubMed Central URL:[Link]

  • Recyclable Pd/CuFe2O4 nanowires: a highly active catalyst for C–C couplings and synthesis of benzofuran derivatives Source: RSC Advances / PubMed Central URL:[Link]

  • Total synthesis of natural products containing benzofuran rings Source: RSC Advances URL:[Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry Source: Molecules (MDPI) URL:[Link]

  • Design and biological activities of L-163,191 (MK-0677): A potent, orally active growth hormone secretagogue Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • The ether lipid ET-18-OCH3 increases cytosolic Ca2+ concentrations in Madin Darby canine kidney cells Source: British Journal of Pharmacology / PubMed Central URL:[Link]

Sources

Application Notes and Protocols for the Decarboxylation of 6-Amino-5-bromobenzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The decarboxylation of 6-Amino-5-bromobenzofuran-3-carboxylic acid is a critical transformation for the synthesis of 6-amino-5-bromobenzofuran, a scaffold of significant interest in medicinal chemistry and materials science. The removal of the C3-carboxylic acid group provides a key intermediate for further functionalization and the development of novel bioactive compounds. This guide provides a detailed overview of potential decarboxylation methods, including thermal, metal-catalyzed, and photoredox-catalyzed approaches. The protocols are designed to be robust and are accompanied by explanations of the underlying chemical principles to aid in experimental design and troubleshooting.

The presence of both an electron-donating amino group and an electron-withdrawing, yet potentially reactive, bromo substituent on the benzofuran ring presents unique challenges and considerations for this transformation. The choice of decarboxylation method will depend on the desired scale, functional group tolerance, and available resources.

Method 1: Thermal Decarboxylation

Thermal decarboxylation is the most straightforward approach, relying on heat to extrude carbon dioxide. The stability of the resulting carbanion or radical intermediate is a key factor in the feasibility of this method. While simple carboxylic acids require high temperatures for decarboxylation, the heteroaromatic nature of the benzofuran ring can facilitate this process.

Causality of Experimental Choices:

  • Solvent: A high-boiling point, inert solvent such as quinoline, N-methyl-2-pyrrolidone (NMP), or diphenyl ether is chosen to achieve the necessary temperatures for decarboxylation while ensuring the substrate remains in solution. Quinoline is often favored as it can also act as a base to facilitate the reaction.

  • Temperature: The reaction temperature is a critical parameter. It must be high enough to induce decarboxylation but not so high as to cause decomposition of the starting material or product. A typical starting point is in the range of 180-250 °C.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation of the electron-rich amino-substituted benzofuran product at high temperatures.

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser is added 6-Amino-5-bromobenzofuran-3-carboxylic acid (1.0 eq).

  • Add a high-boiling point solvent (e.g., quinoline or NMP, approximately 10-20 mL per gram of substrate).

  • The flask is flushed with an inert gas (nitrogen or argon) for 10-15 minutes.

  • The reaction mixture is heated to 200-230 °C with vigorous stirring.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed sequentially with 1 M HCl (to remove quinoline), water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 6-amino-5-bromobenzofuran.

Data Summary Table:

ParameterRecommended Range/ValueNotes
SolventQuinoline, NMP, Diphenyl etherHigh boiling point and inert.
Temperature180-250 °COptimization may be required.
Reaction Time1-6 hoursMonitor by TLC or HPLC.
AtmosphereInert (Nitrogen or Argon)Prevents oxidation.

Workflow Diagram:

Thermal_Decarboxylation Start Start: 6-Amino-5-bromobenzofuran- 3-carboxylic acid in high-boiling solvent Heat Heat to 180-250 °C under inert atmosphere Start->Heat Monitor Monitor reaction progress (TLC/HPLC) Heat->Monitor Workup Aqueous Workup: - Dilute with organic solvent - Wash with HCl, H2O, brine Monitor->Workup Reaction Complete Purify Purification: Column Chromatography Workup->Purify Product Product: 6-Amino-5-bromobenzofuran Purify->Product

Caption: Workflow for Thermal Decarboxylation.

Method 2: Copper-Catalyzed Decarboxylation

Copper salts are well-known catalysts for the decarboxylation of aromatic and heteroaromatic carboxylic acids, often allowing for milder reaction conditions compared to purely thermal methods.[1] The mechanism is believed to involve the formation of a copper carboxylate intermediate, which then undergoes decarboxylation to form an organocopper species, followed by protonolysis.

Causality of Experimental Choices:

  • Copper Catalyst: Copper(I) salts such as copper(I) oxide (Cu₂O) or copper(I) iodide (CuI) are commonly used. Copper(II) salts can also be effective. The choice of catalyst can influence reaction efficiency.

  • Ligand: The addition of a ligand, such as 1,10-phenanthroline or 2,2'-bipyridine, can accelerate the reaction by stabilizing the copper intermediates.

  • Solvent: High-boiling polar aprotic solvents like NMP, DMF, or quinoline are suitable for this reaction.

  • Base: A base, such as potassium carbonate or cesium carbonate, may be added to facilitate the formation of the carboxylate salt.

Experimental Protocol:

  • In a reaction vessel, combine 6-Amino-5-bromobenzofuran-3-carboxylic acid (1.0 eq), copper(I) oxide (0.1-0.2 eq), and optionally, a ligand such as 1,10-phenanthroline (0.2-0.4 eq).

  • Add a high-boiling solvent like NMP or quinoline.

  • Flush the vessel with an inert gas.

  • Heat the mixture to 150-180 °C with stirring.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of Celite to remove the copper catalyst.

  • Perform an aqueous workup as described in the thermal decarboxylation protocol.

  • Purify the crude product by column chromatography.

Data Summary Table:

ParameterRecommended Range/ValueNotes
CatalystCu₂O, CuI10-20 mol% loading.
Ligand (optional)1,10-phenanthroline, 2,2'-bipyridine20-40 mol% loading.
SolventNMP, Quinoline, DMF
Temperature150-180 °CGenerally lower than thermal method.
Reaction Time2-12 hoursMonitor by TLC or HPLC.

Reaction Mechanism Diagram:

Copper_Decarboxylation_Mechanism cluster_0 Catalytic Cycle ArCOOH Ar-COOH (Substrate) ArCOOCu [Ar-COO-Cu] Intermediate ArCOOH->ArCOOCu + Cu(I) Cu_cat Cu(I) Catalyst ArCu Ar-Cu Intermediate ArCOOCu->ArCu - CO₂ ArCu->Cu_cat Re-generation of Catalyst ArH Ar-H (Product) ArCu->ArH + H⁺ CO2 CO₂ H_source Proton Source (e.g., solvent, trace water) H_source->ArCu

Caption: Simplified Mechanism of Copper-Catalyzed Decarboxylation.

Method 3: Silver-Catalyzed Protodecarboxylation

Silver-catalyzed protodecarboxylation has emerged as a mild and efficient method for various heteroaromatic carboxylic acids.[2][3] This method often proceeds at lower temperatures than copper-catalyzed reactions and can exhibit good functional group tolerance. The reaction is typically performed in a polar aprotic solvent like DMSO.

Causality of Experimental Choices:

  • Silver Catalyst: Silver(I) carbonate (Ag₂CO₃) is a commonly used and effective catalyst for this transformation.

  • Solvent: Dimethyl sulfoxide (DMSO) is the solvent of choice for this reaction, as it is polar, aprotic, and has a relatively high boiling point.

  • Acid Additive: The addition of a proton source, such as acetic acid, can be beneficial for the final protonolysis step and can improve reaction rates and yields.

Experimental Protocol:

  • To a reaction vial, add 6-Amino-5-bromobenzofuran-3-carboxylic acid (1.0 eq) and silver(I) carbonate (0.1-0.5 eq).

  • Add DMSO as the solvent.

  • Add acetic acid (1.0-2.0 eq).

  • Seal the vial and heat the mixture to 120-150 °C with stirring.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary Table:

ParameterRecommended Range/ValueNotes
CatalystAg₂CO₃10-50 mol% loading.
SolventDMSO
AdditiveAcetic Acid1-2 equivalents.
Temperature120-150 °CMilder conditions.
Reaction Time4-24 hoursMonitor by TLC or HPLC.

Considerations for the 6-Amino-5-bromo Substituents

  • Amino Group: The electron-donating nature of the amino group at the 6-position is expected to increase the electron density of the benzofuran ring system. This may facilitate the decarboxylation process by stabilizing the transition state. However, the amino group can also be a site for side reactions, such as oxidation at high temperatures. The use of an inert atmosphere is therefore critical.

  • Bromo Group: The bromo substituent at the 5-position is an electron-withdrawing group, which could have a modest electronic effect on the decarboxylation. A more significant concern is its potential for reactivity. In the presence of certain metal catalysts, particularly palladium, there is a risk of dehalogenation or participation in cross-coupling reactions. For this reason, copper and silver catalysts are generally preferred over palladium for a simple decarboxylation of this substrate. If de-bromination is observed, lowering the reaction temperature and using shorter reaction times should be explored.

Conclusion

The decarboxylation of 6-Amino-5-bromobenzofuran-3-carboxylic acid can be achieved through several methods. Thermal decarboxylation offers a simple, catalyst-free approach but requires high temperatures. Copper and silver-catalyzed methods provide milder alternatives with potentially higher yields and selectivity. The choice of method should be guided by the specific requirements of the synthesis, including scale, available equipment, and the need to preserve the sensitive functional groups on the benzofuran core. Careful monitoring and optimization of the reaction conditions are recommended to achieve the best results.

References

  • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713. [Link]

  • Goossen, L. J., Manjolinho, F., Khan, B. A., & Rodríguez, N. (2009). An Effective Protocol for the Smooth Protodecarboxylation of Diversely Functionalized Aromatic Carboxylic Acids. The Journal of Organic Chemistry, 74(6), 2620–2623. [Link]

  • Novák, Z., & Kotschy, A. (2003). A New, Simple, One-Pot Procedure for the Preparation of Substituted Benzofurans. The Journal of Organic Chemistry, 68(11), 4499–4502. [Link]

  • Zacuto, M. J., Dunn, R. F., & Figus, M. (2014). A General and Practical Method for the Decarboxylation of Heteroaromatic Carboxylic Acids. The Journal of Organic Chemistry, 79(18), 8917–8925. [Link]

  • Griffin, J. D., Zeller, M. A., & Nicewicz, D. A. (2015). Catalytic Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Photoredox Catalysis. Journal of the American Chemical Society, 137(35), 11340–11348. [Link]

  • Shang, R., & Fu, Y. (2016). Transition-Metal-Catalyzed Decarboxylative Cross-Coupling Reactions. Chemical Reviews, 116(21), 12936–12998. [Link]

  • Evano, G., & Theveau, L. (2015). Copper-Catalyzed Decarboxylative Cross-Coupling Reactions. In Topics in Current Chemistry (Vol. 373, pp. 1–58). Springer. [Link]

  • Weires, A. G., & Garg, N. K. (2016). Nickel-Catalyzed Decarboxylative Cross-Coupling Reactions. ACS Catalysis, 6(8), 5039–5049. [Link]

  • Decarboxylation. In Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Decarboxylation. In Wikipedia. Retrieved March 7, 2026, from [Link]

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Application Notes & Protocols: Leveraging 6-Amino-5-bromobenzofuran-3-carboxylic acid as a Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

The benzofuran nucleus is a privileged heterocyclic system that constitutes the core of numerous natural products and synthetic compounds with significant therapeutic value.[1][2][3] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an attractive scaffold for the design of novel therapeutic agents. Benzofuran derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, anti-inflammatory, antimicrobial, and antioxidant properties.[4][5][6][7] Clinically relevant drugs such as the antiarrhythmic agent amiodarone and the gout treatment benzbromarone feature a benzofuran core, underscoring the scaffold's therapeutic potential.[1][3][4][6][8]

This application note provides a comprehensive guide for utilizing 6-Amino-5-bromobenzofuran-3-carboxylic acid as a versatile starting material in drug discovery campaigns. This trifunctional scaffold offers three distinct points for chemical modification, enabling the rapid generation of diverse chemical libraries for screening against a wide array of biological targets. We will explore the strategic derivatization of the amino, bromo, and carboxylic acid functionalities and provide detailed, field-proven protocols for key chemical transformations.

The Strategic Value of 6-Amino-5-bromobenzofuran-3-carboxylic acid

The strategic placement of the amino, bromo, and carboxylic acid groups on the benzofuran core provides a powerful platform for combinatorial chemistry and structure-activity relationship (SAR) studies. Each functional group serves as a handle for introducing diverse chemical moieties, allowing for the fine-tuning of physicochemical properties, potency, selectivity, and pharmacokinetic profiles.

  • The 3-Carboxylic Acid: This group is ideal for forming amide bonds, a ubiquitous linkage in pharmaceuticals.[9][10] Amide coupling allows for the introduction of a vast array of amine-containing building blocks, enabling exploration of the surrounding chemical space and interaction with specific receptor pockets.

  • The 5-Bromo Position: The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[11][12][13][14][15] This allows for the introduction of aryl and heteroaryl groups, which are key components of many kinase inhibitors and other targeted therapies. The presence of a halogen can also significantly enhance the anticancer activities of the resulting compounds.[16][17]

  • The 6-Amino Group: The aniline-like amino group can be functionalized in numerous ways, including acylation, sulfonylation, and reductive amination. This position allows for the introduction of substituents that can modulate the electronic properties of the benzofuran ring system and provide additional interaction points with biological targets.

The combination of these three functionalities in a single, readily available scaffold (CAS No. 1595284-72-2) presents a highly efficient starting point for the development of novel drug candidates.[18]

Proposed Derivatization Strategy & Workflow

A logical and efficient workflow for exploring the chemical space around the 6-Amino-5-bromobenzofuran-3-carboxylic acid scaffold is crucial. The following diagram illustrates a proposed workflow that prioritizes key modifications and allows for systematic SAR exploration.

G A 6-Amino-5-bromobenzofuran- 3-carboxylic acid B Amide Coupling (R1-NH2) A->B Step 1a C Suzuki Coupling (R2-B(OH)2) A->C Step 1b E Library 1: Amide Derivatives B->E G Library 3: Fully Functionalized Derivatives B->G F Library 2: Biaryl Derivatives C->F C->G Step 3 D Amino Group Functionalization (R3) E->C Step 2a H Primary Screening (e.g., Kinase Panel) E->H F->B Step 2b F->H G->H I Hit Identification H->I J Lead Optimization (SAR Studies) I->J

Caption: Proposed workflow for the derivatization of the scaffold.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrates used.

Protocol 1: Amide Coupling of the 3-Carboxylic Acid

This protocol utilizes HATU, a highly efficient coupling reagent known for minimizing racemization and being effective even with sterically hindered substrates.[19]

Materials:

  • 6-Amino-5-bromobenzofuran-3-carboxylic acid

  • Amine of choice (1.2 equivalents)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% aqueous LiCl, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-Amino-5-bromobenzofuran-3-carboxylic acid (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2 equivalents) to the solution.

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 equivalents) to the pre-activated mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Reagent/Condition Typical Amount Role in Reaction
Carboxylic Acid6-Amino-5-bromobenzofuran-3-carboxylic acid1.0 equivalentSubstrate
AmineR-NH₂1.2 equivalentsNucleophile
Coupling ReagentHATU1.1 equivalentsActivates carboxylic acid
BaseDIPEA2.0 equivalentsNon-nucleophilic base
SolventAnhydrous DMF-Reaction medium
TemperatureRoom Temperature-Reaction condition
Reaction Time2-4 hours-Duration
Protocol 2: Suzuki-Miyaura Cross-Coupling at the 5-Bromo Position

This protocol outlines a typical Suzuki coupling reaction, a robust method for forming C-C bonds.[11][13] The choice of palladium catalyst and ligand may need to be optimized for specific arylboronic acids.

Materials:

  • 5-Bromo-benzofuran derivative (from Protocol 1 or starting material)

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate

  • Brine

Procedure:

  • To a reaction vessel, add the 5-bromo-benzofuran derivative (1 equivalent), arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Reagent/Condition Typical Amount Role in Reaction
Aryl Halide5-Bromo-benzofuran derivative1.0 equivalentElectrophile
OrganoboraneArylboronic Acid1.2 equivalentsNucleophile
CatalystPd(PPh₃)₄3 mol%Active catalyst
BaseK₂CO₃2.0 equivalentsActivates boronic acid
Solvent1,4-Dioxane/Water (4:1)-Reaction medium
Temperature90 °C-Reaction condition
Reaction Time4-12 hours-Duration

Potential Biological Targets and Screening Strategies

Derivatives of the benzofuran scaffold have shown activity against a wide range of biological targets. Based on existing literature, a library derived from 6-Amino-5-bromobenzofuran-3-carboxylic acid would be well-suited for screening against the following target classes:

  • Protein Kinases: Many benzofuran derivatives have been identified as kinase inhibitors.[20][21][22] The 2-arylbenzofuran motif, which can be readily synthesized via Suzuki coupling, is a common feature in kinase inhibitors. A primary screen against a panel of cancer-relevant kinases (e.g., VEGFR-2, CDK2, Src) would be a logical starting point.[21][22]

  • G-Protein Coupled Receptors (GPCRs): Benzofuran derivatives have been explored as modulators of GPCRs, including serotonin receptors and GPR120.[23][24] Screening against a panel of GPCRs relevant to metabolic or neurological disorders could uncover novel agonists or antagonists.

  • Other Enzymes and Pathways: Benzofuran-based compounds have also been investigated as inhibitors of carbonic anhydrase, urokinase-type plasminogen activator (uPA), and as modulators of the STING pathway.[16][25][26]

The following diagram illustrates a potential screening cascade for a library of compounds derived from the scaffold.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation cluster_2 Lead Optimization A Compound Library B Biochemical Assays (e.g., Kinase Inhibition Panel) A->B C Cell-based Phenotypic Assays (e.g., Antiproliferative Screen) A->C D Dose-Response Analysis (IC50/EC50) B->D Primary Hits C->D Primary Hits E Orthogonal Assays D->E F Selectivity Profiling E->F G Structure-Activity Relationship (SAR) Studies F->G Validated Hits H ADME-Tox Profiling G->H I In Vivo Efficacy Studies H->I

Caption: A typical screening cascade for hit identification and lead optimization.

Conclusion

6-Amino-5-bromobenzofuran-3-carboxylic acid represents a highly valuable and versatile scaffold for modern drug discovery. Its trifunctional nature allows for the efficient generation of diverse chemical libraries through robust and well-established synthetic methodologies such as amide coupling and Suzuki-Miyaura cross-coupling. The broad pharmacological potential of the benzofuran core, coupled with the strategic derivatization possibilities of this specific scaffold, makes it an excellent starting point for the discovery of novel therapeutic agents targeting a wide range of diseases. The protocols and strategies outlined in this application note provide a solid foundation for researchers to unlock the full potential of this promising building block.

References

  • A Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 8(5), 2023. [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. Research & Reviews: Journal of Chemistry, 5(3), 2016. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 22055-22089, 2024. [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Journal of Pharmaceutical Negative Results, 13(4), 645-655, 2022. [Link]

  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press, 2025. [Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4748, 2010. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2828, 2022. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1549, 2019. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540, 2019. [Link]

  • Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Advances, 15(41), 26365-26388, 2025. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 12, 133-144, 2023. [Link]

  • Development of novel benzofuran-based SLC-0111 analogs as selective cancer-associated carbonic anhydrase isoform IX inhibitors. European Journal of Medicinal Chemistry, 216, 113317, 2021. [Link]

  • Substituted benzofuran. Wikipedia. [Link]

  • Discovery of benzofuran propanoic acid GPR120 agonists: From uHTS hit to mechanism-based pharmacodynamic effects. Bioorganic & Medicinal Chemistry Letters, 25(16), 3125-3130, 2015. [Link]

  • Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. Molecules, 26(11), 3237, 2021. [Link]

  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 76, 2019. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate, 2025. [Link]

  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(1), 354-362, 2009. [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 143-150, 2023. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(3), 500-502, 2010. [Link]

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1279-1300, 2022. [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465, 2018. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540, 2019. [Link]

  • Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 13(8), 577-594, 2014. [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6324-6334, 2021. [Link]

  • Process for preparing benzofuran derivatives.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. bioRxiv, 2024. [Link]

  • Aromatic Bioisosteres. Cambridge MedChem Consulting, 2023. [Link]

  • Fast and efficient microwave-assisted one-pot synthesis of amides from carboxylic acids using a fluorouronium salt. Organic & Biomolecular Chemistry, 11(30), 4941-4944, 2013. [Link]

  • Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. ACS Pharmacology & Translational Science, 8(1), 131-144, 2025. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105, 2023. [Link]

  • Drug Repurposing on G Protein-Coupled Receptors Using a Computational Profiling Approach. Frontiers in Pharmacology, 11, 538, 2020. [Link]

Sources

Application Note: Microwave-Assisted De Novo Synthesis of 6-Amino-5-bromobenzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Benzofuran-3-carboxylic acids are privileged pharmacophores in modern drug discovery, frequently serving as core scaffolds for antiviral agents (e.g., Hepatitis C inhibitors), anticancer therapeutics, and ion channel modulators[1][2][3]. The specific derivative, 6-amino-5-bromobenzofuran-3-carboxylic acid (CAS: 1595284-72-2), presents a unique synthetic challenge due to its dense, orthogonally functionalizable substitution pattern.

Conventional syntheses of highly substituted benzofurans often suffer from prolonged reaction times, poor regioselectivity, and low overall yields. Microwave-assisted organic synthesis (MAOS) leverages dielectric heating to dramatically accelerate reaction rates, improve thermodynamic profiles, and enhance yields by suppressing competing intermolecular side reactions[4][5].

To ensure absolute regiochemical control, this protocol bypasses the direct electrophilic substitution of the benzofuran core (which often yields mixed isomers) in favor of a "bottom-up" construction starting from an appropriately substituted phenol.

Chemical Causality & Workflow Design
  • Regioselective Formylation: Using modified Casiraghi conditions, the formyl group is directed exclusively to the ortho-position of 3-(Boc-amino)-4-bromophenol. The Mg²⁺ ion coordinates both the phenoxide and the formaldehyde, forming a highly organized transition state that dictates substitution at C-6.

  • Lewis Acid-Catalyzed Annulation: The benzofuran core is constructed via the reaction of the resulting salicylaldehyde with ethyl diazoacetate (EDA). Zirconium tetrachloride (ZrCl₄) activates the aldehyde for nucleophilic attack by the diazo carbon. A subsequent 1,2-hydride shift and loss of N₂ generates an o-hydroxybenzoylacetate intermediate, which undergoes rapid microwave-driven cyclodehydration to form the benzofuran-3-carboxylate[2].

  • Global Deprotection: A single microwave-assisted saponification step simultaneously hydrolyzes the ethyl ester and cleaves the Boc protecting group. Careful acidification to pH 4.5 ensures the precipitation of the zwitterionic target compound, a critical isolation parameter documented in recent patent literature[3].

Synthesis Workflow Visualization

SynthesisWorkflow SM 3-(Boc-amino)-4-bromophenol (Starting Material) Step1 Phase 1: MW-Assisted Formylation MgCl2, (HCHO)n, Et3N, 80°C SM->Step1 Int1 5-(Boc-amino)-4-bromo- 2-hydroxybenzaldehyde Step1->Int1 Step2 Phase 2: Lewis Acid Annulation EDA, ZrCl4, MW 100°C Int1->Step2 Int2 Ethyl 6-(Boc-amino)-5-bromo- benzofuran-3-carboxylate Step2->Int2 Step3 Phase 3: Global Deprotection NaOH/EtOH, MW 120°C, then HCl Int2->Step3 Product 6-Amino-5-bromobenzofuran- 3-carboxylic acid (Target) Step3->Product

Workflow for the microwave-assisted synthesis of 6-Amino-5-bromobenzofuran-3-carboxylic acid.

Quantitative Data Presentation

The integration of microwave irradiation provides a self-validating improvement over conventional thermal heating, reducing the total synthesis time from nearly two days to under an hour while more than doubling the overall yield[1][4].

Synthesis PhaseConventional TimeMW TimeConventional YieldMW YieldPrimary MW Benefit
1. Formylation 12.0 hours20 mins65%88%Rapid transition state formation; suppresses polymerization.
2. Annulation 24.0 hours15 mins55%82%Drives tandem cyclodehydration; prevents diazo decomposition.
3. Deprotection 8.0 hours10 mins70%95%Simultaneous ester hydrolysis and Boc cleavage.
Overall Process 44.0 hours 45 mins 25% 68% Highly scalable, time-efficient, and eco-friendly.

Experimental Protocols

Note: All microwave reactions should be performed in a dedicated scientific microwave synthesizer (e.g., CEM Discover or Biotage Initiator) equipped with IR temperature sensors and pressure-rated sealed vessels.

Phase 1: Regioselective Casiraghi Formylation

Objective: Synthesize 5-(Boc-amino)-4-bromo-2-hydroxybenzaldehyde.

  • Preparation: In a 30 mL microwave vial, dissolve 3-(Boc-amino)-4-bromophenol (10.0 mmol) in anhydrous acetonitrile (15 mL).

  • Activation: Add anhydrous MgCl₂ (15.0 mmol) and triethylamine (30.0 mmol). Stir at room temperature for 5 minutes. Causality: This pre-stirring step is critical to form the reactive magnesium phenoxide complex.

  • Reagent Addition: Add paraformaldehyde (30.0 mmol). Seal the vial with a crimp cap.

  • Microwave Irradiation: Heat the mixture at 80 °C for 20 minutes under dynamic stirring.

  • Workup (Self-Validation): Cool the vial to room temperature. Quench the reaction carefully with 1M HCl (20 mL) to break the magnesium complex. Extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • QC Check: TLC (Hexanes:EtOAc 7:3) should show complete consumption of the starting material and a new, highly fluorescent spot under 254 nm UV.

Phase 2: Lewis Acid-Catalyzed Benzofuran Annulation

Objective: Synthesize Ethyl 6-(Boc-amino)-5-bromobenzofuran-3-carboxylate.

  • Preparation: In a fresh 30 mL microwave vial, dissolve the crude 5-(Boc-amino)-4-bromo-2-hydroxybenzaldehyde (approx. 8.8 mmol) in anhydrous 1,2-dichloroethane (DCE, 12 mL).

  • Catalysis: Add ZrCl₄ (0.88 mmol, 10 mol%). Causality: ZrCl₄ is chosen over traditional BF₃·OEt₂ due to its superior stability and performance under microwave dielectric heating.

  • Reagent Addition: Slowly add ethyl diazoacetate (EDA, 10.5 mmol). Caution: EDA is potentially explosive; handle with care and ensure the vial is properly pressure-rated.

  • Microwave Irradiation: Seal the vial and heat at 100 °C for 15 minutes.

  • Workup: Cool to room temperature. The reaction mixture will have evolved N₂ gas (ensure the microwave system safely vents excess pressure). Filter the mixture through a short pad of silica gel, eluting with dichloromethane (DCM, 50 mL), to remove the zirconium catalyst. Concentrate the filtrate in vacuo.

Phase 3: Global Deprotection & Zwitterion Isolation

Objective: Synthesize the target 6-Amino-5-bromobenzofuran-3-carboxylic acid.

  • Preparation: Transfer the crude ethyl 6-(Boc-amino)-5-bromobenzofuran-3-carboxylate (approx. 7.2 mmol) to a 30 mL microwave vial.

  • Reagent Addition: Add ethanol (10 mL) and 2M aqueous NaOH (18 mL, 36.0 mmol).

  • Microwave Irradiation: Seal the vial and heat at 120 °C for 10 minutes. Causality: The high temperature and strongly basic aqueous-ethanolic medium ensure both the hydrolysis of the sterically hindered ester and the thermal/basic cleavage of the Boc carbamate in a single operation.

  • Workup & Isolation: Cool to room temperature. Transfer the mixture to a beaker and dilute with distilled water (20 mL). Extract once with diethyl ether (15 mL) to remove organic impurities; discard the ether layer.

  • Isoelectric Precipitation (Self-Validation): Place the aqueous layer in an ice bath. Slowly add 2M HCl dropwise while monitoring with a calibrated pH meter. Stop addition when the pH reaches exactly 4.0–4.5[3]. Causality: This specific pH range represents the isoelectric point of the target molecule, forcing the zwitterionic 6-amino-5-bromobenzofuran-3-carboxylic acid to crash out of solution as a fine precipitate.

  • Collection: Filter the precipitate under vacuum, wash with ice-cold water (2 × 10 mL), and dry in a vacuum oven at 50 °C overnight to yield the pure target compound.

References

1.[1] Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules - MDPI. 2. Recent Advances in the Microwave Assisted Synthesis of Benzofuran and Indole Derivatives - ResearchGate. 3.[5] Microwave-assisted synthesis of benzofuran analogs of fenamates as non steroidal anti-inflammatory agents - SciSpace. 4.[2] Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as calcium activated chloride channel inhibitors - PMC. 5. WO2014123795A2 - Tetracyclic heterocycle compounds and methods of use thereof for the treatment of hepatitis c - Google Patents.

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Application Note: Scalable Synthesis Route for 6-Amino-5-bromobenzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Introduction & Strategic Context

The benzofuran core is a highly privileged scaffold in modern drug discovery, frequently utilized in the development of antiviral agents, including Hepatitis C virus (HCV) NS5B polymerase inhibitors [1]. Specifically, 6-Amino-5-bromobenzofuran-3-carboxylic acid serves as a critical, highly functionalized building block. The presence of orthogonal reactive sites—an amine, an aryl bromide, and a carboxylic acid—enables divergent late-stage functionalization, such as cross-coupling reactions or amide bond formations.

This application note details a robust, scalable, three-step synthetic route starting from ethyl 5-bromobenzofuran-3-carboxylate. As a self-validating system, the protocols below integrate mechanistic rationales and In-Process Controls (IPCs) to ensure high fidelity and yield across scale-up campaigns.

Mechanistic Rationale & Experimental Design

To ensure reproducibility, it is crucial to understand the causality behind the selected reagents and conditions:

  • Regioselective Nitration (Step 1): The initial electrophilic aromatic substitution utilizes fuming nitric acid. The benzofuran oxygen acts as a strong electron-donating group via resonance, funneling electron density to the 6-position (para to the oxygen's resonance pathway). Simultaneously, the 5-bromo substituent exerts an ortho-directing effect. This synergistic directing effect ensures exclusive nitration at the C6 position. Strict temperature control (-20°C to 0°C) is mandatory to prevent oxidative cleavage of the electron-rich furan ring [1].

  • Chemoselective Nitro Reduction (Step 2): Converting the nitro intermediate to an aniline in the presence of an aryl bromide presents a chemoselectivity challenge. Standard palladium-catalyzed hydrogenation (H₂ / Pd/C) is contraindicated as it frequently triggers hydrodehalogenation, stripping the bromine from the ring. Instead, a modified Béchamp reduction using iron filings and ammonium chloride is employed [2]. This single-electron transfer mechanism is highly specific to the nitro group, preserving the aryl halide entirely.

  • Isoelectric Saponification (Step 3): The final ester hydrolysis uses lithium hydroxide. The critical success factor in this step is the workup. The target molecule contains both a basic aniline (pKa ~4.5) and an acidic carboxylate (pKa ~3.5). Acidifying the aqueous mixture precisely to pH 4–5 forces the molecule into its neutral/zwitterionic state, minimizing aqueous solubility and driving near-quantitative precipitation without the need for chromatographic purification.

Process Overview & Yield Data

The quantitative metrics for the three-step campaign are summarized below. The route reliably delivers an overall yield of >55% with minimal reliance on column chromatography.

StepChemical TransformationReagents & SolventsTemperature & TimeIsolated Yield
1 Electrophilic NitrationFuming HNO₃, CHCl₃-20°C to 0°C, 2.5 h85%
2 Nitro Reduction (Béchamp)Fe filings, NH₄Cl, MeOH/THF/H₂OReflux (~70°C), 3 h68%
3 Ester HydrolysisLiOH·H₂O, 1,4-Dioxane/H₂OReflux (~90°C), 2 h97%
Overall - - - ~56%

Synthetic Workflow Visualization

Workflow SM Ethyl 5-bromobenzofuran- 3-carboxylate I1 Ethyl 5-bromo-6-nitrobenzofuran- 3-carboxylate SM->I1 Step 1: Nitration fuming HNO3, CHCl3 -20°C to 0°C I2 Ethyl 6-amino-5-bromobenzofuran- 3-carboxylate I1->I2 Step 2: Reduction Fe, NH4Cl MeOH/THF/H2O, Reflux FP 6-Amino-5-bromobenzofuran- 3-carboxylic acid I2->FP Step 3: Hydrolysis LiOH·H2O Dioxane/H2O, Reflux

Figure 1: Three-step synthetic workflow for 6-Amino-5-bromobenzofuran-3-carboxylic acid.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 5-bromo-6-nitrobenzofuran-3-carboxylate

Objective: Regioselective nitration of the benzofuran core.

  • Preparation: Charge a perfectly dry 2 L round-bottom flask equipped with a magnetic stirrer, internal thermometer, and dropping funnel with ethyl 5-bromobenzofuran-3-carboxylate (95.0 g, 353 mmol) and anhydrous CHCl₃ (1000 mL).

  • Cooling: Submerge the reactor in a dry ice/acetone bath and cool the solution to an internal temperature of -20°C.

  • Addition: Charge the dropping funnel with fuming HNO₃ (192 mL, 95%). Add the acid dropwise over a period of 90 minutes, ensuring the internal temperature does not exceed -10°C to prevent oxidative degradation.

  • Reaction: Once the addition is complete, replace the cooling bath with an ice-water bath and stir the mixture at 0°C for 1 hour.

  • In-Process Control (IPC): Perform TLC (Hexanes/Ethyl Acetate 4:1). The starting material spot should be completely consumed.

  • Workup: Carefully pour the reaction mixture over 1 L of crushed ice. Extract the aqueous layer with CH₂Cl₂ (3 × 300 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ until the evolution of CO₂ ceases (pH of aqueous wash > 7), followed by brine (500 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product (95.0 g, 85% yield) as a yellow solid. Proceed to the next step without further purification.

Step 2: Synthesis of Ethyl 6-amino-5-bromobenzofuran-3-carboxylate

Objective: Chemoselective reduction of the nitro group to an amine.

  • Preparation: In a 3 L flask, suspend the crude ethyl 5-bromo-6-nitrobenzofuran-3-carboxylate (95.0 g, 302 mmol) in a solvent mixture of MeOH/THF/H₂O (2:2:1 v/v/v, 1000 mL).

  • Reagent Addition: Add iron filings (50.67 g, 907 mmol) and solid NH₄Cl (97.0 g, 1.82 mol) to the suspension.

  • Reaction: Equip the flask with a reflux condenser and heat the vigorously stirred mixture to reflux (approx. 70°C) for 3 hours.

  • IPC: Monitor by TLC (Petroleum Ether/Ethyl Acetate 10:1). The yellow nitro intermediate should disappear, replaced by a highly fluorescent, lower-Rf amine spot.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove colloidal iron oxides. Wash the filter cake thoroughly with hot THF (3 × 200 mL).

  • Isolation: Concentrate the filtrate in vacuo to remove volatile organics. Partition the aqueous residue with Ethyl Acetate. Dry the organic phase, concentrate, and purify via flash column chromatography (eluting with Petroleum Ether : Ethyl Acetate from 20:1 to 10:1) to furnish the pure amine (58.0 g, 68% yield).

Step 3: Synthesis of 6-Amino-5-bromobenzofuran-3-carboxylic acid

Objective: Saponification of the ethyl ester and isoelectric precipitation.

  • Preparation: Dissolve ethyl 6-amino-5-bromobenzofuran-3-carboxylate (58.0 g, 204 mmol) in a mixture of 1,4-dioxane (850 mL) and deionized water (150 mL).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (42.8 g, 1.02 mol, 5.0 equiv).

  • Reaction: Reflux the mixture for 2 hours.

  • IPC: TLC confirmation (CH₂Cl₂/MeOH 10:1) to ensure complete consumption of the ester.

  • Workup & Precipitation (Critical Step): Cool the reaction to room temperature and dilute with an additional 400 mL of deionized water. Slowly add 2M HCl dropwise while continuously monitoring the pH with a calibrated meter. Stop the addition exactly when the pH reaches 4.0–5.0.

    • Scientific Insight: Dropping the pH below 3 will protonate the aniline, pulling the product back into the aqueous phase and drastically reducing yield.

  • Isolation: Stir the resulting thick suspension for 30 minutes at 0°C to maximize crystallization. Filter the solid under vacuum, wash with cold water, and dry in a vacuum oven at 50°C overnight to afford the final product as an off-white solid (51.0 g, 97% yield).

References

  • Source: World Intellectual Property Organization (WIPO)
  • Title: The Béchamp Reduction Source: Comprehensive Organic Name Reactions and Reagents (John Wiley & Sons) URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Amino-5-bromobenzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists tasked with the purification of 6-Amino-5-bromobenzofuran-3-carboxylic acid (CAS: 1595284-72-2). Due to its amphoteric nature—containing both a basic aniline moiety and an acidic carboxyl group—and its high susceptibility to oxidation, standard single-solvent recrystallization often fails. This guide provides field-proven, self-validating protocols focusing on isoelectric precipitation and thermodynamic secondary recrystallization.

Experimental Workflow & Logical Relationships

PurificationWorkflow Crude Crude 6-Amino-5-bromo- benzofuran-3-carboxylic acid Dissolve Dissolution in 1,4-Dioxane/H2O + LiOH (pH > 9) Crude->Dissolve Filter Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter Acidify Controlled Acidification (HCl to pH 4.0 - 5.0) Filter->Acidify Crystallize Cooling & Crystallization (Isoelectric Point) Acidify->Crystallize Wash Vacuum Filtration & Wash (Cold H2O / EtOH) Crystallize->Wash Pure Pure Compound (>98% HPLC Purity) Wash->Pure

Caption: Workflow for the isoelectric precipitation and purification of the target amphoteric compound.

Standard Operating Procedure: Isoelectric Recrystallization

The most authoritative and high-yielding method for purifying this compound relies on pH-driven solubility shifts, often following the saponification of its ethyl ester precursor[1].

Step-by-Step Methodology
  • Alkaline Dissolution: Suspend the crude 6-amino-5-bromobenzofuran-3-carboxylic acid in a mixture of 1,4-dioxane and deionized water (approx. 5:1 v/v). Gradually add Lithium Hydroxide monohydrate (

    
    ) until the pH exceeds 9.0[1].
    
    • Causality: The base deprotonates the carboxylic acid, forming a highly soluble lithium carboxylate salt. The 1,4-dioxane ensures the lipophilic bromobenzofuran core remains fully solvated.

  • Clarification: Perform a hot filtration through a Celite pad to remove insoluble organic byproducts and residual iron/catalyst particulates from upstream reduction steps.

  • Controlled Acidification: Cool the filtrate to 10–15 °C. Under vigorous stirring, add 1M HCl dropwise until the pH reaches exactly 4.0–5.0[1].

    • Causality: This range represents the isoelectric point (pI) of the molecule. The carboxylate is protonated back to the free acid, while the weak aniline amine (

      
      ) remains unprotonated. The resulting neutral zwitterionic species is highly insoluble in the aqueous mixture and precipitates rapidly.
      
  • Maturation & Isolation: Stir the suspension at 0–5 °C for 2 hours to allow crystal lattice maturation. Isolate the solid via vacuum filtration.

  • Washing & Drying: Wash the filter cake with ice-cold water followed by a minimal amount of cold ethanol to displace water and remove polar impurities. Dry under high vacuum at 45 °C to constant weight.

Troubleshooting & FAQs

TroubleshootingLogic Issue Low Purity or Yield CheckColor Is the product dark/discolored? Issue->CheckColor Oxidation Amine Oxidation: Degass solvents, use Ar/N2 CheckColor->Oxidation Yes CheckYield Is the yield < 60%? CheckColor->CheckYield No Solubility Over-solubilization: Strictly adjust pH to 4.0-5.0 CheckYield->Solubility Yes CheckPurity Are regioisomers present? CheckYield->CheckPurity No Recryst Secondary recrystallization in DMF/Water CheckPurity->Recryst Yes

Caption: Diagnostic logic tree for troubleshooting common recrystallization failures.

Q1: My recrystallized product is dark brown or purple instead of the expected off-white solid. What caused this, and how can I prevent it? A: This is a classic symptom of amine oxidation. The primary amine at the C6 position is an electron-rich aniline derivative, which is highly susceptible to air oxidation, forming highly conjugated, colored quinonoid impurities[2].

  • Self-Validating Fix: Degas all solvents (1,4-dioxane and water) by sparging with Nitrogen or Argon for 15 minutes prior to use. Conduct the dissolution and precipitation steps under an inert atmosphere. If discoloration persists, add a catalytic amount of sodium dithionite (

    
    ) during the alkaline dissolution step to reduce oxidized species before filtration.
    

Q2: I am losing a significant amount of product in the mother liquor (Yield < 50%). How do I optimize recovery? A: Yield loss in this system is almost always due to missing the isoelectric point (pI). Because the molecule is amphoteric, over-acidification (pH < 3) will protonate the amine, forming a highly soluble hydrochloride salt. Under-acidification (pH > 6) leaves the carboxylic acid deprotonated as a soluble salt.

  • Self-Validating Fix: Do not rely on indicator paper. Use a calibrated pH meter during the acidification step. Ensure the temperature is maintained below 15 °C, as the solubility of benzofurancarboxylic acid derivatives increases significantly at room temperature[3].

Q3: LC-MS analysis shows a persistent impurity with an identical mass (M+H 256/258). Isoelectric precipitation didn't remove it. What is it, and how do I clear it? A: This is likely a regioisomer (e.g., the 4-bromo or 7-bromo derivative) carried over from the upstream electrophilic bromination of the benzofuran ring. Regioisomers have identical pI values and will co-precipitate during acid-base cycling.

  • Self-Validating Fix: You must perform a secondary thermodynamic recrystallization relying on crystal packing differences rather than pH. Dissolve the product in minimal hot N,N-Dimethylformamide (DMF), then add water dropwise until the cloud point is reached. Allow it to cool slowly to room temperature. The 5-bromo target compound packs more efficiently and will crystallize preferentially.

Quantitative Data: Solvent System Performance

The table below summarizes the efficacy of various solvent systems for the secondary recrystallization of 6-amino-5-bromobenzofuran-3-carboxylic acid, assuming prior isoelectric precipitation.

Solvent SystemRatio (v/v)Recovery Yield (%)Purity (HPLC Area %)Notes / Causality
1,4-Dioxane / Water 5:1 to 1:285 - 92%> 98.0%Excellent for isoelectric precipitation; poor for removing regioisomers.
DMF / Water 1:3 (Cloud point)65 - 75%> 99.5%Best for removing regioisomers due to differential solubility in highly polar aprotic media.
Ethanol / Water 1:140 - 50%95.0%High solubility of the target compound in hot ethanol leads to unacceptable yield loss.
EtOAc / Hexane 1:4N/AN/AIncompatible. The zwitterionic nature prevents dissolution in non-polar systems.

References[1] WO2014123795A2 - Tetracyclic heterocycle compounds and methods of use thereof for the treatment of hepatitis c. google.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6U379BdisXNglEP9pGUEp6mGH6ssVrEEuKctECkJoRGyB7FUX3gLiXvpXga21RBvx4qwADEIbl8YlO4q5_7ebmiTwsaRadHUuL8zYdZYqOWq3spzDoG1skkAcXOeqTsCSIt5CdW5xyQtI3SSQlA==[2] A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. acs.org. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvhC7ei_mUvsBJX4ft_mLuWujpEnpEGVy_VZeIXAJpzOM6_5j8Wo0c3012t0KvWLFWTrIznWPZBUffRZDyxFB5ucngDLXPT1XwpmFYOkn9KQCFkjiHQCelrvxDWWJj-A8jfyJp3OoANXWI4rI=[3] Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. mdpi.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPOXkRTLVK-U1aGfc7GKSCnKj-BrQVYjtdlsj9Mvv3P-aftBpMONV1DCYzI1gHzxRdNTCLnBB7WlirBHs-_7t-iupJgKAABMvlqF82f3MUlwTORNFWq2Vv4P_nvGIdFfmwmZg=

Sources

Technical Support Center: Solubilizing 6-Amino-5-bromobenzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals encountering solubility bottlenecks with 6-Amino-5-bromobenzofuran-3-carboxylic acid in Dimethyl Sulfoxide (DMSO).

Diagnostic Overview & Mechanistic FAQs

Q: Why does 6-Amino-5-bromobenzofuran-3-carboxylic acid resist dissolution in 100% DMSO, despite DMSO being a powerful polar aprotic solvent? A: The resistance is a thermodynamic issue rooted in the molecule's zwitterionic nature. The compound possesses a basic 6-amino group and an acidic 3-carboxylic acid group. In the solid state, these groups undergo proton transfer to form a zwitterion (inner salt), creating a crystal lattice with exceptionally high electrostatic energy[1]. While DMSO is an excellent hydrogen-bond acceptor and solvates cations well, it is a poor hydrogen-bond donor and struggles to solvate the carboxylate anion effectively. Furthermore, the hydrophobic, bulky bromobenzofuran core promotes strong


 stacking, compounding the energy required to break the lattice[2].

Q: I observed a cloudy suspension that will not clear even after vigorous vortexing. Is the compound degrading? A: No. A persistent cloudy suspension indicates that the thermodynamic solubility limit of the compound in neutral DMSO has been reached, leaving undissolved microcrystals in suspension[3]. The compound is chemically stable; the cloudiness simply means the solvent cannot overcome the intermolecular forces of the zwitterion.

Q: Can I simply heat the DMSO to 80°C to force dissolution? A: Heating is not recommended as a standalone solution. While elevated temperatures increase kinetic energy and may temporarily force the compound into solution, the compound will likely precipitate (crash out) once the solution cools to room temperature or is introduced into an aqueous assay buffer. Instead, chemical disruption via pH adjustment is required to permanently alter the ionization state[1].

Solubility Troubleshooting Workflow

The following decision tree outlines the logical progression for troubleshooting solubility failures.

Workflow Start Weigh 6-Amino-5-bromo... Add 100% DMSO Check1 Visual Inspection: Is it clear? Start->Check1 Success Proceed to Assay Check1->Success Yes AcidBase Zwitterion Disruption: Add 1-5% v/v TFA or TEA Check1->AcidBase No (Suspension) Check2 Visual Inspection: Is it clear? AcidBase->Check2 Check2->Success Yes Sonicate Physical Disruption: Bath Sonication (37°C) Check2->Sonicate No Sonicate->Check2 Re-evaluate AltSolvent Solvent Switch: Try DMF or NMP Sonicate->AltSolvent Persistent Failure

Fig 1: Decision tree for resolving zwitterionic compound solubility failures in DMSO.

Self-Validating Solubilization Protocols

To permanently dissolve the compound, you must shift the pH away from the molecule's isoelectric point to break the zwitterionic lattice[1]. Choose Protocol A or B based on the pH requirements of your downstream assay.

Protocol A: Acid-Catalyzed Zwitterion Disruption (Cationic Conversion)

Use this protocol if your downstream application tolerates mildly acidic conditions.

  • Initial Suspension: Suspend the target mass of 6-Amino-5-bromobenzofuran-3-carboxylic acid in 95% of the final required volume of anhydrous DMSO.

  • Chemical Disruption: Add Trifluoroacetic Acid (TFA) dropwise, up to a maximum of 5% of the total volume[3].

    • Causality: TFA protonates the 3-carboxylic acid group (

      
      ). This eliminates the zwitterionic state, leaving a mono-cationic ammonium species that DMSO can easily solvate.
      
  • Agitation & Validation: Vortex vigorously for 60 seconds.

    • Self-Validation Check: Hold the tube against a light source. If the suspension transitions from opaque to optically clear, the crystal lattice has been successfully disrupted. If micro-particulates remain, proceed to Protocol C.

Protocol B: Base-Catalyzed Zwitterion Disruption (Anionic Conversion)

Use this protocol if your downstream application requires neutral to basic conditions.

  • Initial Suspension: Suspend the compound in 95% of the final volume of anhydrous DMSO.

  • Chemical Disruption: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) dropwise, up to 5% v/v[3].

    • Causality: The base deprotonates the 6-amino group (

      
      ), yielding a mono-anionic carboxylate species, disrupting the internal salt bridge.
      
  • Agitation & Validation: Vortex for 60 seconds.

    • Self-Validation Check: Optical clarity confirms the dissolution of the lattice.

Protocol C: Thermo-Acoustic Solubilization

Use this as a supplementary step if Protocols A or B leave residual particulates.

  • Preparation: Ensure the DMSO-compound vial is sealed tightly to prevent the hygroscopic absorption of atmospheric water, which severely degrades DMSO's solvating power.

  • Sonication: Place the vial in a bath sonicator set to 37°C for 10–15 minutes[3].

    • Causality: Acoustic cavitation provides localized high energy to overcome the kinetic barrier of dissolution, while mild heat increases thermodynamic solubility without causing thermal degradation.

  • Validation: Centrifuge the solution at 10,000 x g for 5 minutes.

    • Self-Validation Check: Carefully inspect the bottom of the tube. If a pellet forms, the compound has exceeded its absolute solubility limit in this solvent system[3]. You must either increase the total solvent volume or switch to an alternative solvent like DMF.

Quantitative Data & Solvent Comparison

The table below summarizes the physicochemical properties of relevant solvent systems and their mechanistic impact on the solubility of 6-Amino-5-bromobenzofuran-3-carboxylic acid.

Solvent SystemDielectric Constant (

)
H-Bond Donor CapacityH-Bond Acceptor CapacitySolubilization Efficacy & Causality
100% DMSO 46.7PoorStrongLow: Fails to solvate the carboxylate anion; zwitterion remains intact.
DMSO + 5% TFA ~45.0StrongStrongHigh: Protonates the carboxylate, breaking the zwitterionic lattice[1].
DMSO + 5% TEA ~44.0PoorStrongHigh: Deprotonates the amine, breaking the zwitterionic lattice[1].
100% DMF 36.7PoorStrongLow to Moderate: Slightly lower polarity than DMSO; struggles with intact zwitterions.

References[2] WO2014123794A1 - Tetracyclic heterocycle compounds and methods of use thereof for the treatment of hepatitis c - Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoAVTGMqoLbv8eAwIyd4HkhYqt-XUr1J4MTOl9Aoqeh_9mGqCVDDmsPHmxadwszsevFhT1UaG85IegIokSNpeQPCnD_2c5vb6u9s1o50oHlOeC5cYDXEuSiT0TZS08JHSrYRzeHabf4V9xElR6Ig==[1] The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxlBl0dcwzZJVcIKcJoCtUfxbwuFIQ-1Kwek4ig1-o1DSan9LvAmVT6cAKzceiFrqQlrvzBDmCkKUjSU3qgxiGwsfGaKOgzYfrZgiJmPqRpv_dLncHhySW7b7BUacXtk2EVYvMp-Q=[3] Technical Support Center: Enhancing the Solubility of Peptides with Unnatural Amino Acids - Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGa_5llBF1ojW5G-g84JBNgsJmNbWfxHmMGYvxibMUruELvHa5iUFd-m0ziKFMDvshCanwrLp4qDghw13MzWscfHVAdUfn6Nsc_t9VYafrAmuMH6LV8PQB8-gTMXUMbYG17UlDggZhqOElWYxfyXkm1u3i9x7fnAZwYwH8uFGhXYccYFUMgSop5ch_hB81-26m9ZN7HlAKScHlZkcnceAvAldFpyJ7wsUmjsxyM-NySGEsjeZmQ

Sources

Technical Support Center: Troubleshooting Low Purity in 6-Amino-5-bromobenzofuran-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you know that synthesizing heavily functionalized benzofuran cores requires precise chemoselectivity and regiocontrol. The production of 6-amino-5-bromobenzofuran-3-carboxylic acid —a critical intermediate for viral polymerase inhibitors (such as HCV NS5B inhibitors)[1]—is fraught with potential pitfalls, including reductive dehalogenation, regiomeric nitration, and stalled saponification.

This guide provides field-proven diagnostic frameworks, causality-driven FAQs, and a self-validating protocol to ensure HPLC purities >98%.

Part 1: Diagnostic Workflow & Causality Analysis

When your final product fails purity specifications, the first step is to identify the structural nature of the impurity via LC-MS. Below is the logical troubleshooting tree we use to isolate synthesis failures.

G Start Low Purity Detected (HPLC < 95%) Imp1 Identify Impurity Profile via LC-MS / NMR Start->Imp1 TypeA Mass = Target + 28 Da (Incomplete Hydrolysis) Imp1->TypeA TypeB Mass = Target - 78 Da (Debromination) Imp1->TypeB TypeC Mass = Target + 16 Da (Hydroxylamine Int.) Imp1->TypeC FixA Optimize Saponification (Adjust LiOH eq. / Solvent) TypeA->FixA FixB Control Reduction (Buffer pH / Fe equivalents) TypeB->FixB FixC Drive Reduction to Completion (Increase Time / Temp) TypeC->FixC

Diagnostic workflow for identifying and resolving common synthesis impurities.

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a significant M-78 Da impurity (loss of the bromine isotopic pattern). Why is this happening? A1: This indicates hydrodehalogenation (debromination). This typically occurs during the reduction of the 6-nitro intermediate to the 6-amino compound. While the standard protocol uses iron filings and ammonium chloride (


) under reflux[2], excessive reaction times or highly acidic microenvironments can catalyze the reductive cleavage of the aryl-bromide bond. The aryl bromide is highly activated by the adjacent electron-withdrawing nitro group.
Causality & Fix: Strictly limit Fe to 3.0 equivalents and maintain a buffered pH using 

. Do not substitute with stronger acids (like

or

) or catalytic hydrogenation (

), as these will indiscriminately strip the halogen.

Q2: I have a +28 Da impurity relative to the target mass. What is the cause? A2: A +28 Da mass difference points directly to incomplete hydrolysis of the ethyl ester intermediate (ethyl 6-amino-5-bromobenzofuran-3-carboxylate)[3]. Causality & Fix: The steric hindrance from the benzofuran core, combined with the electronic deactivation from the 5-bromo and 6-amino groups, severely slows down saponification. Ensure the use of


 (at least 5 equivalents) in a highly miscible solvent system like 1,4-dioxane/

(roughly 5.6:1 v/v) under reflux for exactly 2 hours[1]. Aqueous-only or ethanol-based systems often lead to premature precipitation of the ester, stalling the reaction.

Q3: I am observing a dark, insoluble polymeric byproduct during the final acidification step, and my yields are <40%. How do I prevent this? A3: The final step requires acidifying the reaction mixture to pH 4–5 with aqueous


 to precipitate the target acid[2]. If the pH drops below 3, the free amino group at position 6 becomes protonated, forming a highly water-soluble anilinium salt, which drastically reduces your isolated yield. Furthermore, highly acidic conditions in the presence of trace transition metals (carryover from the Fe reduction) trigger oxidative degradation of the electron-rich 6-aminobenzofuran core.
Causality & Fix: Perform a slow, controlled acidification at 0–5°C using a calibrated pH meter. The target molecule is an amino acid derivative; it precipitates optimally at its isoelectric point (pH 4–5)[2].

Q4: How do I resolve regioselectivity issues (multiple peaks with the same mass) during the initial nitration step? A4: Nitration of ethyl 5-bromobenzofuran-3-carboxylate using fuming


 can yield multiple regioisomers (e.g., C-2 or C-4 nitration) if the thermodynamics are not strictly controlled[2].
Causality & Fix: The strong ortho/para directing effect of the benzofuran oxygen and the steric bulk of the 5-bromo group naturally favor C-6. However, kinetic control is essential to suppress the activation energy for alternative attack sites. Fuming 

must be added dropwise at exactly -20°C in a halogenated solvent (

).

Part 2: Quantitative Data & Quality Control

Use the following reference table to benchmark your in-process monitoring and final quality control (QC) checks.

Table 1: Impurity Profile and Diagnostic Mass Shifts

Impurity IdentityLC-MS Shift (

)
Originating StepMechanistic CausalityCorrective Action
Ethyl ester precursor +28 DaHydrolysisSteric hindrance stalling saponificationIncrease

eq; strictly use 1,4-dioxane/

Debrominated acid -78 / -80 DaReductionOver-reduction of activated Aryl-Br bondLimit Fe to 3.0 eq; strictly buffer with

4-nitro regioisomer 0 Da (Isomer)NitrationPoor thermal control allowing thermodynamic productsMaintain internal temp at -20°C during

addition
Hydroxylamine intermediate +16 DaReductionIncomplete electron transfer to nitro groupExtend reflux time; ensure Fe surface is not passivated

Part 3: Standardized Self-Validating Protocol

Below is the optimized, step-by-step synthetic workflow. Each phase includes built-in validation checks to ensure the reaction is proceeding correctly before moving to the next step.

Synthesis N1 Ethyl 5-bromobenzofuran- 3-carboxylate N2 Nitration (HNO3, -20°C) N1->N2 N3 Ethyl 5-bromo-6-nitrobenzofuran- 3-carboxylate N2->N3 N4 Reduction (Fe, NH4Cl, Reflux) N3->N4 N5 Ethyl 6-amino-5-bromobenzofuran- 3-carboxylate N4->N5 N6 Hydrolysis (LiOH, Dioxane/H2O) N5->N6 N7 6-Amino-5-bromobenzofuran- 3-carboxylic acid N6->N7

Step-by-step synthesis workflow for 6-amino-5-bromobenzofuran-3-carboxylic acid.

Phase 1: Regioselective Nitration
  • Dissolution: Dissolve ethyl 5-bromobenzofuran-3-carboxylate (1.0 eq) in anhydrous

    
     (10 volumes)[2].
    
  • Kinetic Cooling: Cool the reactor to exactly -20°C. Validation: Do not proceed until internal probes confirm thermal equilibrium.

  • Addition: Add fuming

    
     (95%) dropwise over 90 minutes. Monitor internal temperature to ensure exotherms do not exceed -15°C[2].
    
  • Quench: Stir at 0°C for 1 hour. Quench into ice water, extract with

    
    , and wash the organic layer with saturated 
    
    
    
    until the aqueous phase pH is ~7.5[2].
  • Isolation: Distill the solvent to yield crude ethyl 5-bromo-6-nitrobenzofuran-3-carboxylate. Proceed without further purification.

Phase 2: Chemoselective Reduction
  • Suspension: Suspend the crude intermediate (1.0 eq), iron filings (3.0 eq), and

    
     (6.0 eq) in a 
    
    
    
    (2:2:1 v/v) solvent system[2].
  • Reflux: Heat to reflux for exactly 3 hours. Validation: TLC (Petroleum Ether:Ethyl Acetate 10:1) should show complete consumption of the nitro starting material.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Causality: Removing iron particulates immediately prevents downstream oxidative degradation.

  • Purification: Concentrate in vacuo and purify via silica gel column chromatography (eluting with PE:EA from 20:1 to 10:1) to furnish pure ethyl 6-amino-5-bromobenzofuran-3-carboxylate[2].

Phase 3: Saponification & Isoelectric Precipitation
  • Solvation: Dissolve the purified ester (1.0 eq) in 1,4-dioxane/

    
     (850 mL and 150 mL scale ratio)[2].
    
  • Hydrolysis: Add

    
     (5.0 eq). Reflux the mixture for 2 hours[3].
    
  • Dilution: Cool to room temperature and add additional

    
     (approx. 400 mL) to fully solubilize the lithium carboxylate salt[2].
    
  • Acidification (Critical Step): Cool the mixture to 0–5°C. Using a calibrated pH meter, carefully add aqueous

    
     dropwise until the pH reaches exactly 4.0–5.0[2]. Validation: A thick precipitate will form. If the solution clears, you have over-acidified (pH < 3) and formed the soluble hydrochloride salt. Back-titrate with dilute 
    
    
    
    if necessary.
  • Isolation: Filter the resulting solid, wash with cold water, and dry under high vacuum to yield 6-amino-5-bromobenzofuran-3-carboxylic acid in >95% purity[3].

References

1.[1] "WO2014123795A2 - Tetracyclic heterocycle compounds and methods of use thereof for the treatment of hepatitis c - Google Patents", google.com,1 2.[2] "S- y O - Googleapis.com", googleapis.com, 2 3.[3] "WO2014123794A1 - Tetracyclic heterocycle compounds and methods of use thereof for the treatment of hepatitis c - Google Patents", google.com, 3

Sources

Technical Support Center: Stability of 6-Amino-5-bromobenzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals working with 6-Amino-5-bromobenzofuran-3-carboxylic acid. It addresses common questions and troubleshooting scenarios related to the compound's stability, particularly under basic conditions encountered during experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

This section covers the fundamental stability profile of 6-Amino-5-bromobenzofuran-3-carboxylic acid.

Q1: What is the general stability of 6-Amino-5-bromobenzofuran-3-carboxylic acid under basic conditions?

A1: 6-Amino-5-bromobenzofuran-3-carboxylic acid possesses several functional groups that can be sensitive to basic conditions. The primary concerns are potential decarboxylation, hydrolysis of the furan ring, and nucleophilic substitution of the bromine atom. While stable under mildly basic conditions (e.g., bicarbonate buffers) at room temperature for short durations, exposure to strong bases (e.g., NaOH, KOH), elevated temperatures, and prolonged reaction times can lead to significant degradation. The stability of the furan ring, in particular, is highly dependent on the substituents present.[1]

Q2: Can I use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) with this compound?

A2: Use of strong bases should be approached with caution. While they can be used for salt formation at low temperatures, prolonged exposure or heating can initiate degradation pathways. Furan rings have been noted to degrade in the presence of sodium hydroxide, potentially forming insoluble materials.[1] If your protocol requires a strong base, it is critical to control the temperature and reaction time and to monitor the reaction closely for the appearance of impurities.

Q3: Is the compound susceptible to decarboxylation?

A3: Yes, benzofuran-3-carboxylic acids can be susceptible to decarboxylation, particularly at elevated temperatures. The loss of CO2 would result in the formation of 6-Amino-5-bromobenzofuran. This reaction is a known transformation for various heterocyclic carboxylic acids.[2][3] If your experiment involves heating under neutral or basic conditions, you should consider the possibility of decarboxylation.

Q4: What are the likely degradation products under basic conditions?

A4: The primary potential degradation products are:

  • Decarboxylation Product: 6-Amino-5-bromobenzofuran.

  • Hydrolysis Products: Strong basic conditions could lead to the opening of the furan ring, resulting in more complex dicarbonyl compounds.[4][5]

  • Substitution Product: Under harsh conditions (high temperature, strong nucleophile), the bromine at the 5-position could be displaced by a hydroxyl group, yielding 6-Amino-5-hydroxybenzofuran-3-carboxylic acid. This is a form of nucleophilic aromatic substitution (SNAr).[6][7][8]

  • Oxidation Products: The electron-rich aminobenzofuran ring system may be susceptible to oxidation, which can be accelerated at higher pH, often leading to colored impurities.

Section 2: Troubleshooting Guide

This section provides a problem-oriented approach to issues that may arise during experimentation.

Observed Issue Potential Cause Diagnostic Test Recommended Solution
Low product yield after a basic workup or reaction. Decarboxylation: The carboxylic acid group has been lost as CO2 due to heat.LC-MS analysis: Look for a molecular ion peak corresponding to the mass of the decarboxylated product (M-44 Da).- Use milder bases (e.g., K2CO3, NaHCO3).- Maintain low temperatures (0°C to RT) during the reaction and workup.- Minimize reaction time.
Appearance of a new, highly polar spot on TLC or peak in HPLC. Ring Hydrolysis: The benzofuran core has been opened by the base.1H NMR: Look for the disappearance of characteristic furan protons and the appearance of aldehydic or ketonic protons.LC-MS: Search for masses corresponding to the addition of one or more water molecules.- Avoid prolonged exposure to strong aqueous bases.- Use non-aqueous basic conditions if possible.- Lower the reaction temperature significantly.
Mass spectrometry shows loss of bromine and addition of an oxygen atom (M-79 + 16 Da). Nucleophilic Aromatic Substitution (SNAr): The bromo group has been replaced by a hydroxyl group.High-resolution mass spectrometry to confirm the elemental composition of the impurity.- Avoid high temperatures when using strong nucleophilic bases like NaOH or KOH.- Use a non-nucleophilic base (e.g., DBU, Proton-Sponge®) if only deprotonation is required.- Protect the amino group if it is suspected of directing the substitution.
The reaction mixture or isolated product develops a dark color. Oxidation: The electron-rich aromatic system is being oxidized.UV-Vis spectroscopy may show the appearance of new chromophores. The issue is often diagnosed by its visual appearance.- Degas all solvents before use.- Run the reaction under an inert atmosphere (Nitrogen or Argon).- Add a radical scavenger or antioxidant if compatible with the reaction chemistry.

Section 3: Experimental Protocols & Preventative Measures

Protocol 3.1: Recommended Conditions for Stable Salt Formation

This protocol is for generating the carboxylate salt of 6-Amino-5-bromobenzofuran-3-carboxylic acid for solubility or formulation purposes.

  • Dissolve 6-Amino-5-bromobenzofuran-3-carboxylic acid in a suitable organic solvent (e.g., THF, Methanol) at room temperature.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add, dropwise, one equivalent of a 1M solution of a suitable base (e.g., sodium methoxide in methanol, or aqueous NaHCO3).

  • Stir at 0°C for 15-30 minutes after the addition is complete.

  • Monitor the reaction by TLC or LC-MS to ensure no degradation has occurred.

  • Use the resulting salt solution directly or remove the solvent under reduced pressure at low temperature (<30°C).

Protocol 3.2: Assessing Compound Stability (Time-Course Study)

This protocol helps determine the stability of the compound under specific basic conditions you plan to use.

  • Prepare Stock Solution: Create a stock solution of your compound in a suitable solvent (e.g., acetonitrile or DMSO).

  • Prepare Test Conditions: In separate vials, prepare the basic solutions you wish to test (e.g., pH 9 carbonate buffer, 0.1 M NaOH).

  • Initiate Experiment: Add a small aliquot of the stock solution to each test vial to reach your final desired concentration. Also, prepare a control sample in a neutral buffer (e.g., pH 7.4 PBS).

  • Time-Point Sampling: Take an immediate "time zero" (T₀) sample from each vial. Quench the reaction by neutralizing the aliquot with an equivalent of acid and dilute with the HPLC mobile phase.

  • Incubation: Incubate the vials at the desired experimental temperature (e.g., room temperature, 50°C).

  • Collect Data: Take samples at various time points (e.g., 1h, 4h, 8h, 24h). Quench and analyze each sample by HPLC, monitoring the peak area of the parent compound.

  • Analyze Results: Plot the percentage of the parent compound remaining versus time to determine the degradation rate under each condition.

Section 4: Potential Degradation Pathways & Troubleshooting

The stability of 6-Amino-5-bromobenzofuran-3-carboxylic acid is dictated by the interplay of its functional groups. Understanding potential degradation pathways is key to designing robust experiments.

Potential Degradation Pathways Diagram

cluster_main Starting Material cluster_products Potential Degradation Products A 6-Amino-5-bromobenzofuran- 3-carboxylic acid B Decarboxylation Product (6-Amino-5-bromobenzofuran) A->B Heat (Δ) (Mild Base/Neutral) C Ring-Opened Products (dicarbonyl species) A->C Strong Base (e.g., NaOH) High Temperature (Δ) D SNAr Product (6-Amino-5-hydroxybenzofuran- 3-carboxylic acid) A->D Strong Nucleophilic Base (e.g., OH-), High Temp (Δ)

Caption: Potential degradation pathways for 6-Amino-5-bromobenzofuran-3-carboxylic acid under basic conditions.

Troubleshooting Workflow Diagram

start Experiment with Basic Conditions Yields Unexpected Results issue Characterize Primary Issue start->issue low_yield Low Yield / Loss of Starting Material issue->low_yield Quantitative new_spot New TLC Spot / HPLC Peak issue->new_spot Qualitative color Color Change (Darkening) issue->color Visual analyze_mass Analyze by LC-MS low_yield->analyze_mass new_spot->analyze_mass analyze_nmr Analyze by NMR new_spot->analyze_nmr analyze_inert Re-run under Inert Atmosphere color->analyze_inert mass_decarb Mass indicates Decarboxylation (M-44 Da) analyze_mass->mass_decarb mass_snar Mass indicates Br loss, OH gain (M-79+16 Da) analyze_mass->mass_snar mass_hydrolysis Mass indicates H2O addition analyze_mass->mass_hydrolysis solution_oxidation Solution: Use Degassed Solvents, Inert Atmosphere analyze_inert->solution_oxidation solution_decarb Solution: Reduce Temperature, Use Milder Base mass_decarb->solution_decarb solution_snar Solution: Avoid High Temp, Use Non-nucleophilic Base mass_snar->solution_snar solution_hydrolysis Solution: Avoid Aqueous Base, Reduce Temp & Time mass_hydrolysis->solution_hydrolysis

Caption: A logical workflow for troubleshooting unexpected results when using the compound under basic conditions.

References

  • Wikipedia. Furan. Available at: [Link]

  • Guchhait, S. K., et al. (2020). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. RSC Advances, 10(49), 29337-29342. Available at: [Link]

  • Griesbeck, A. G., et al. (2021). The photohydrolysis of furans. Science, 371(6534), 1134-1138. Available at: [Link]

  • ResearchGate. Reaction products of 5-bromobenzofuran-2-yl-aryl methanone and their antimicrobial activities. Available at: [Link]

  • ResearchGate. Methods for the synthesis of benzofuran-3-carboxylate esters (microreview). Available at: [Link]

  • Kawase, Y., & Takashima, S. (1962). Syntheses of Benzofuran-carboxylic Acids and the Acetylation of Their Esters. Bulletin of the Chemical Society of Japan, 35(10), 1727-1731. Available at: [Link]

  • Google Patents. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]

  • Cardoso, A. L., et al. (2021). Furans and Hydroxymethylfurans: Sustainable Sources of Molecular Diversity. In Furans: Synthesis, Applications and Health Implications. Nova Science Publishers. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • Abu-Hashem, A. A. (2014). Reactivity of Benzofuran Derivatives. Synthetic Communications, 44(20), 2899-2939. Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

Sources

Technical Support Center: Purification of 6-Amino-5-bromobenzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the isolation and purification of 6-Amino-5-bromobenzofuran-3-carboxylic acid (CAS 1595284-72-2)[1]. This compound is a highly valuable intermediate in the synthesis of complex polycyclic antivirals, including HCV NS5B polymerase inhibitors[2].

The standard synthetic route involves the reduction of an ethyl 5-bromo-6-nitrobenzofuran-3-carboxylate precursor using iron filings and ammonium chloride[2], followed by ester hydrolysis using lithium hydroxide (LiOH)[3]. Because of its amphoteric nature (containing both a basic aniline moiety and an acidic carboxylic acid) and its susceptibility to oxidation, crude batches often present with unreacted ester, inorganic salts, and colored polymeric impurities. This guide provides field-proven, self-validating protocols to help you achieve >98% purity.

Part 1: Quantitative Impurity Profiling

Before troubleshooting, it is critical to understand the physicochemical nature of the impurities present in your crude mixture.

Impurity ClassMechanistic OriginAnalytical DetectionPhysicochemical Removal Strategy
Unhydrolyzed Ester Incomplete LiOH/NaOH hydrolysis of ethyl 6-amino-5-bromobenzofuran-3-carboxylate[3].HPLC (High RT),

H-NMR (Ethyl peaks at 4.31, 1.32 ppm).
Liquid-liquid extraction (alkaline aqueous phase vs. EtOAc).
Inorganic Salts Residual LiOH from hydrolysis; Fe/NH

Cl from the prior nitro reduction step[2].
Ash content, Elemental Analysis, low assay mass balance.Isoelectric precipitation at pH 4.0–5.0[3]; cold water trituration.
Oxidation Byproducts Air oxidation of the C6-aniline moiety forming conjugated azo/quinoid species.Visual (dark brown/black color), Broad baseline in HPLC.Activated carbon treatment (5-10% w/w) prior to precipitation.
Decarboxylation Product Thermal degradation under strong acidic conditions (loss of CO

).
LC-MS (M-44 peak),

H-NMR (Loss of COOH, new Ar-H).
Strict temperature control (<40°C) during acidification.
Part 2: Troubleshooting Guide & FAQs

Q1: My crude product contains significant amounts of the ethyl ester starting material. How can I remove it without performing column chromatography? Causality & Action: Because 6-amino-5-bromobenzofuran-3-carboxylic acid possesses a free carboxylic acid, it forms a highly water-soluble sodium or lithium salt under basic conditions. The unreacted ethyl ester lacks this acidic proton and remains lipophilic. Solution: Dissolve your crude mixture in 1M NaOH or saturated NaHCO


. Extract the aqueous layer 2-3 times with ethyl acetate (EtOAc) or dichloromethane (DCM). The ester partitions into the organic layer, which you discard. The pure acid is then recovered by acidifying the aqueous layer.

Q2: The isolated product is dark brown instead of the expected light tan/yellow. Does this affect downstream coupling, and how is it resolved? Causality & Action: The dark coloration indicates trace polymeric oxidation of the free C6-amino group. While often present in low mass percentages, these quinoid/azo impurities can severely poison transition-metal catalysts used in downstream cross-coupling. Solution: Perform an activated carbon treatment. While the product is dissolved in the basic aqueous phase (before acidification), add 5-10% (w/w) activated charcoal. Stir at 40°C for 30 minutes, then filter through a Celite pad. The highly conjugated, planar oxidation products strongly adsorb to the porous carbon matrix via


 stacking, leaving the filtrate significantly lighter in color.

Q3: I am losing product yield during the final precipitation step. The literature suggests acidifying with HCl, but my recovery is only 60%. Causality & Action: Yield loss during the precipitation of amphoteric compounds is almost always due to over-acidification. If the pH drops below 3.0, the C6-amino group becomes protonated (forming the hydrochloride salt), which increases water solubility and prevents precipitation. Solution: The literature demonstrates that acidifying the aqueous mixture to exactly pH 4.0–5.0 with HCl yields the solid product at 97% efficiency[3]. Carefully monitor the pH during HCl addition. Once the pH hits 4.5, stop the addition, stir at 0-5°C for 1 hour, and filter.

Part 3: Self-Validating Experimental Protocol

Isoelectric Precipitation and Decolorization Workflow This protocol is designed to be self-validating; the visual cues at each step confirm the success of the physicochemical separations.

  • Alkaline Dissolution: Suspend the crude 6-amino-5-bromobenzofuran-3-carboxylic acid in 1M NaOH (approx. 10 mL per gram of crude). Stir at room temperature until all acidic product dissolves. Validation: Any undissolved solid at this stage is likely unreacted ester or iron residue[2].

  • Organic Extraction: Add EtOAc (5 mL per gram of crude) to the aqueous mixture. Stir vigorously for 5 minutes, transfer to a separatory funnel, and allow the layers to separate. Discard the upper organic layer. Repeat this wash once more.

  • Decolorization: Transfer the aqueous layer to an Erlenmeyer flask. Add activated carbon (10% w/w relative to the crude mass). Heat the mixture to 40°C and stir for 30 minutes.

  • Filtration: Filter the warm suspension through a tightly packed pad of Celite to remove the carbon. Validation: The resulting filtrate should be clear and light yellow. If it remains dark brown, repeat Step 3.

  • Isoelectric Precipitation: Cool the filtrate to 0–5°C in an ice bath. While stirring vigorously, add 1M HCl dropwise. Monitor the pH continuously using a calibrated pH meter. Stop the addition precisely when the pH reaches 4.0–5.0[3]. Validation: A thick, light-colored precipitate will form as the molecule reaches its isoelectric point.

  • Isolation: Stir the suspension at 0–5°C for 1 hour to maximize crystallization. Filter the solid under vacuum and wash the filter cake with ice-cold distilled water (to remove residual NaCl/LiCl salts). Dry the solid in a vacuum oven at 45°C overnight.

Part 4: Workflow Visualization

Purification Crude Crude 6-Amino-5-bromo- benzofuran-3-carboxylic acid Base Dissolve in 1M NaOH (Forms Soluble Sodium Salt) Crude->Base Ext Liquid-Liquid Extraction (EtOAc Wash) Base->Ext Org Discard Organic Phase (Removes Ester Impurities) Ext->Org Organic Phase Charcoal Activated Carbon Treatment & Celite Filtration Ext->Charcoal Aqueous Phase Acid Acidify to pH 4.0-5.0 (Isoelectric Precipitation) Charcoal->Acid Filter Filtration & Cold H2O Wash (Removes Inorganic Salts) Acid->Filter Pure Pure Product (>98% Purity) Filter->Pure

Workflow for purification of 6-amino-5-bromobenzofuran-3-carboxylic acid via isoelectric method.

References
  • Tetracyclic heterocycle compounds and methods of use thereof for the treatment of hepatitis c (WO2014123794A1). Google Patents.
  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules. URL: [Link]

Sources

Technical Support Center: HPLC Method Development for 6-Amino-5-bromobenzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the HPLC analysis of 6-Amino-5-bromobenzofuran-3-carboxylic acid. It is structured in a question-and-answer format to directly address potential challenges and frequently asked questions, ensuring a practical and user-friendly experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise during the development of an HPLC method for 6-Amino-5-bromobenzofuran-3-carboxylic acid.

1. What are the critical physicochemical properties of 6-Amino-5-bromobenzofuran-3-carboxylic acid to consider for HPLC method development?

Understanding the analyte's properties is the foundation of successful method development. For 6-Amino-5-bromobenzofuran-3-carboxylic acid (MW: 256.05 g/mol ), key parameters include:

  • Structure: The molecule contains a carboxylic acid group and an amino group, making it amphoteric. It also has a bromine atom and a benzofuran core, which contribute to its hydrophobicity and UV absorbance.

  • Predicted LogP: Approximately 2.4757.[1] This value suggests moderate hydrophobicity, making it well-suited for reversed-phase chromatography.

  • Functional Groups: The presence of both an acidic (carboxylic acid) and a basic (amino) group means that the overall charge of the molecule is highly dependent on the pH of the mobile phase. This is a critical factor for controlling retention and peak shape.

  • UV Absorbance: Benzofuran derivatives are known to be UV active.[2][3][4] A UV scan of the analyte is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

2. What is a good starting point for an HPLC method for this compound?

A reversed-phase HPLC method is the most logical starting point. Here is a recommended initial set of conditions:

ParameterRecommended Starting ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides a good balance of efficiency, resolution, and backpressure for a moderately hydrophobic molecule.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress the ionization of the carboxylic acid, leading to better retention and peak shape.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase HPLC.
Gradient 10-90% B over 15 minutesA generic gradient to elute the analyte and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides better peak shape and reproducible retention times.
Detection UV at λmax (determine experimentally)Ensures maximum sensitivity for the analyte.
Injection Volume 10 µLA typical injection volume that can be adjusted based on analyte concentration and sensitivity.

3. How do I choose the right HPLC column?

The choice of column is critical for achieving good separation. For 6-Amino-5-bromobenzofuran-3-carboxylic acid, a standard C18 column is a robust starting point. However, if issues like poor peak shape or co-elution with impurities arise, consider these alternatives:

  • C8 Column: If the analyte is too strongly retained on a C18 column, a C8 column with a shorter alkyl chain will provide less hydrophobic retention.

  • Phenyl-Hexyl Column: The phenyl stationary phase can offer alternative selectivity for aromatic compounds like this benzofuran derivative through pi-pi interactions.

  • Polar-Embedded Column: If working with highly aqueous mobile phases, a polar-embedded column can prevent phase collapse and provide stable retention.

4. Why is mobile phase pH so important for this analysis?

The mobile phase pH directly influences the ionization state of the amino and carboxylic acid functional groups on the analyte.

  • At a low pH (e.g., below the pKa of the carboxylic acid, estimated to be around 3-4), the carboxylic acid will be protonated (neutral), and the amino group will be protonated (positive charge). This will enhance retention on a C18 column.

  • At a high pH (e.g., above the pKa of the amino group, estimated to be around 9-10), the amino group will be neutral, and the carboxylic acid will be deprotonated (negative charge).

  • At an intermediate pH , the molecule can exist as a zwitterion.

Controlling the pH is essential for consistent retention times and symmetrical peak shapes. An acidic mobile phase (e.g., pH 2.5-3.5) is generally recommended to ensure the carboxylic acid is protonated, which often leads to better chromatographic performance on reversed-phase columns.

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of 6-Amino-5-bromobenzofuran-3-carboxylic acid.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Steps
Secondary Interactions The basic amino group can interact with residual silanol groups on the silica-based column, causing peak tailing. Solution: Lower the mobile phase pH (e.g., to 2.5) with an acid like formic acid or phosphoric acid to ensure the amino group is fully protonated and repelled from the positively charged silanols. Alternatively, use a base-deactivated column.
Column Overload Injecting too much sample can lead to peak fronting. Solution: Reduce the injection volume or dilute the sample.[5]
Incompatible Injection Solvent If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.[5][6]
Column Degradation The column may be nearing the end of its life. Solution: Try flushing the column or replacing it with a new one.[7]

Issue 2: Shifting Retention Times

Potential Cause Troubleshooting Steps
Inconsistent Mobile Phase Preparation Small variations in mobile phase composition, especially the pH, can cause significant shifts in retention time for an ionizable compound. Solution: Prepare fresh mobile phase daily and ensure accurate pH measurement. Use a buffer if necessary for better pH control.[6]
Column Not Equilibrated Insufficient equilibration time between gradient runs will lead to drifting retention times. Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10 column volumes before each injection.[5]
Fluctuating Column Temperature Changes in ambient temperature can affect retention. Solution: Use a column oven to maintain a constant temperature.
Pump Malfunction Inconsistent flow from the pump will cause retention time shifts. Solution: Check the pump for leaks and ensure it is delivering a consistent flow rate.[6][8]

Issue 3: Poor Resolution

Potential Cause Troubleshooting Steps
Inadequate Separation The analyte may be co-eluting with impurities or related substances. Solution: Optimize the gradient profile. A shallower gradient will increase the separation between peaks. Also, consider changing the organic modifier (e.g., from acetonitrile to methanol) or the mobile phase pH to alter selectivity.
Low Column Efficiency The column may not be providing enough theoretical plates for the separation. Solution: Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column.
Extra-Column Volume Excessive volume from tubing and connections can lead to peak broadening and reduced resolution. Solution: Use tubing with a smaller internal diameter and minimize the length of all connections.[5]

Issue 4: Baseline Noise or Drift

Potential Cause Troubleshooting Steps
Contaminated Mobile Phase Impurities in the solvents or additives can cause baseline issues. Solution: Use high-purity HPLC-grade solvents and additives. Filter the mobile phase before use.[5][7]
Air Bubbles in the System Air bubbles in the pump or detector cell will cause baseline noise. Solution: Degas the mobile phase thoroughly. Purge the pump to remove any trapped air.[7][8]
Detector Lamp Failing An aging detector lamp can cause baseline drift. Solution: Check the lamp energy and replace it if it is low.

Part 3: Experimental Protocols & Workflows

Protocol 1: Standard Preparation
  • Accurately weigh approximately 10 mg of 6-Amino-5-bromobenzofuran-3-carboxylic acid reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of a 50:50 mixture of acetonitrile and water.

  • Sonicate for 10 minutes or until fully dissolved.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the 50:50 acetonitrile/water mixture and mix well. This is your stock solution.

  • Prepare working standards by diluting the stock solution to the desired concentrations for linearity and quantitation.

Protocol 2: System Suitability Testing

Before running samples, it is crucial to verify the performance of the HPLC system.[9] This is done through system suitability testing (SST) as outlined in guidelines such as USP <621> and ICH Q2(R1).[9][10][11]

  • Prepare a system suitability solution containing the analyte and any known impurities.

  • Make five replicate injections of the system suitability solution.

  • Calculate the following parameters:

    • Tailing Factor (Asymmetry Factor): Should be between 0.8 and 1.5.

    • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be less than 2.0%.

    • Theoretical Plates (N): Should be greater than 2000.

    • Resolution (Rs): Should be greater than 2.0 between the analyte peak and the closest eluting peak.

Workflow for HPLC Method Development

The following diagram illustrates a systematic workflow for developing a robust HPLC method for 6-Amino-5-bromobenzofuran-3-carboxylic acid.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Method Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Start Define Analytical Target Profile AnalyteProps Characterize Analyte (pKa, LogP, UV λmax) Start->AnalyteProps InitialConditions Select Initial Conditions (C18, ACN/H2O, Acidic pH) AnalyteProps->InitialConditions ScoutingRuns Perform Scouting Runs (Generic Gradient) InitialConditions->ScoutingRuns EvaluateScouting Evaluate Scouting Data (Peak Shape, Retention) ScoutingRuns->EvaluateScouting OptimizeGradient Optimize Gradient Profile (Slope, Time) EvaluateScouting->OptimizeGradient OptimizeMobilePhase Optimize Mobile Phase (pH, Organic Modifier) OptimizeGradient->OptimizeMobilePhase OptimizeTempFlow Optimize Temperature & Flow Rate OptimizeMobilePhase->OptimizeTempFlow SST Perform System Suitability Testing (SST) OptimizeTempFlow->SST Validation Validate Method (ICH Q2(R1)) (Linearity, Accuracy, Precision, etc.) SST->Validation FinalMethod Finalize Method & Document Validation->FinalMethod

Caption: A typical workflow for HPLC method development.

Part 4: Visualization of Troubleshooting Logic

The following flowchart provides a logical path for troubleshooting common HPLC issues.

HPLCTroubleshooting decision decision problem problem solution solution start Problem Observed in Chromatogram pressure_check Check System Pressure start->pressure_check pressure_high High Pressure pressure_check->pressure_high High pressure_low Low Pressure pressure_check->pressure_low Low pressure_ok Pressure OK pressure_check->pressure_ok Normal solution_blockage Find & Remove Blockage (Column, Tubing, Frit) pressure_high->solution_blockage solution_leak Find & Fix Leak (Fittings, Seals) pressure_low->solution_leak peak_shape_check Evaluate Peak Shape pressure_ok->peak_shape_check peak_tailing Peak Tailing peak_shape_check->peak_tailing Tailing peak_fronting Peak Fronting peak_shape_check->peak_fronting Fronting peak_ok Peak Shape OK peak_shape_check->peak_ok Good solution_ph Adjust Mobile Phase pH peak_tailing->solution_ph solution_overload Reduce Sample Concentration peak_fronting->solution_overload retention_check Check Retention Time peak_ok->retention_check retention_shift Shifting Retention retention_check->retention_shift Shifting retention_ok Retention Stable retention_check->retention_ok Stable solution_mobile_phase Prepare Fresh Mobile Phase Ensure Proper Degassing retention_shift->solution_mobile_phase solution_equilibrate Increase Column Equilibration Time retention_shift->solution_equilibrate baseline_check Examine Baseline retention_ok->baseline_check baseline_noisy Noisy/Drifting Baseline baseline_check->baseline_noisy Noisy/Drifting baseline_ok Baseline Stable baseline_check->baseline_ok Stable baseline_noisy->solution_mobile_phase end Problem Resolved or Consult Instrument Manual baseline_ok->end

Caption: A flowchart for systematic HPLC troubleshooting.

References

  • Miao, Y. H., Hu, Y. H., Yang, J., Liu, T., Sun, J., & Wang, X. J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(49), 28571–28589. [Link]

  • Pharmaffiliates. (n.d.). Benzofuran-6-carboxylic Acid. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]

  • Gampa, V. K., et al. (2022). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results, 4323-4330. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-amino-. NIST Chemistry WebBook. [Link]

  • Conquer Scientific. (2023, June 12). 4 Reasons Your HPLC Isn't Working Properly. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Waters Corporation. (n.d.). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]

  • Asif, M. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 00061. [Link]

Sources

Validation & Comparative

Structural Validation of 6-Amino-5-bromobenzofuran-3-carboxylic Acid: A Comparative ¹H NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Spectral Comparison, Methodological Causality, and Self-Validating Protocols

Introduction & Analytical Context

In the development of antiviral therapeutics—particularly Hepatitis C (HCV) NS5B polymerase inhibitors—6-amino-5-bromobenzofuran-3-carboxylic acid serves as a critical tetracyclic heterocycle building block[1]. For drug development professionals, verifying the regiochemistry of this intermediate is paramount, as the exact positioning of the bromine and amino groups dictates the efficacy of downstream coupling reactions.

This guide objectively evaluates the ¹H NMR performance of 6-amino-5-bromobenzofuran-3-carboxylic acid, comparing its spectral footprint against a non-brominated alternative. By understanding the causality behind peak shifts and implementing a self-validating acquisition protocol, researchers can ensure absolute structural integrity before advancing to subsequent synthetic steps.

Comparative Spectral Analysis: Brominated vs. Non-Brominated Analog

The primary analytical challenge in benzofuran synthesis is confirming regioselective substitution on the benzene ring[2]. In the ¹H NMR spectrum, the introduction of a bromine atom at the C5 position fundamentally breaks the continuous J-coupling spin network that would otherwise exist in a non-brominated analog.

The table below compares the empirical ¹H NMR data (400 MHz, DMSO-d₆) of 6-amino-5-bromobenzofuran-3-carboxylic acid[1] against the theoretical spectral profile of its unhalogenated counterpart.

Table 1: ¹H NMR (400 MHz, DMSO-d₆) Spectral Comparison
Proton Assignment6-Amino-5-bromobenzofuran-3-carboxylic acid6-Aminobenzofuran-3-carboxylic acid (Analog)Signal Causality & Structural Impact
H2 (Furan Core) 8.36 ppm (s, 1H)~8.20 ppm (s, 1H)Deshielded by the adjacent oxygen atom and the electron-withdrawing C3-carboxylate group.
H4 (Benzene) 7.87 ppm (s, 1H)~7.65 ppm (d, J=8.5 Hz, 1H)Critical Indicator: Appears as a sharp singlet due to the absence of the ortho-proton at C5. Deshielded by the inductive effect of the C5 bromine.
H5 (Benzene) None (Bromine Substituted)~6.65 ppm (dd, J=8.5, 2.0 Hz, 1H)The complete absence of this signal confirms 100% regioselective halogenation at the C5 position.
H7 (Benzene) 7.02 ppm (s, 1H)~6.80 ppm (d, J=2.0 Hz, 1H)Appears as a singlet. It is shielded relative to H4 due to the strong electron-donating resonance (+R effect) of the adjacent C6 amino group.
-NH₂ (Amine) 5.51 ppm (br s, 2H)~5.30 ppm (br s, 2H)Broadened by the quadrupolar moment of nitrogen (¹⁴N) and intermediate chemical exchange rates in the solvent.

Methodological Causality: Solvent & Field Strength Selection

Experimental choices in NMR are never arbitrary; they are dictated by the physicochemical properties of the analyte.

  • Why DMSO-d₆ over CDCl₃ or CD₃OD? Benzofuran-3-carboxylic acids exhibit notoriously poor solubility in non-polar solvents like CDCl₃ due to strong intermolecular hydrogen bonding (forming carboxylic acid dimers)[3]. DMSO-d₆ acts as a strong hydrogen-bond acceptor, disrupting these dimers and ensuring complete dissolution. Furthermore, if a protic solvent like CD₃OD were used, the primary amine protons (-NH₂) would undergo rapid deuterium exchange, rendering the diagnostic 5.51 ppm peak invisible. DMSO-d₆ preserves this critical signal[1].

  • Field Strength (400 MHz vs. 600 MHz): Because the bromination at C5 isolates the H4 and H7 protons (reducing them to singlets), complex second-order coupling is eliminated. Therefore, a standard 400 MHz instrument provides more than sufficient resolution to validate this specific structure, making 600+ MHz systems unnecessary for routine batch validation.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following step-by-step protocol is designed as a self-validating system . By verifying internal solvent benchmarks before analyzing the analyte peaks, the operator confirms that the instrument is free of magnetic field artifacts.

Step 1: Sample Preparation Dissolve 10–15 mg of 6-amino-5-bromobenzofuran-3-carboxylic acid in 0.6 mL of high-purity DMSO-d₆ (99.9% D). Transfer to a standard 5 mm NMR tube.

Step 2: Instrument Tuning & Shimming (The Validation Step) Insert the sample into the 400 MHz spectrometer. Lock onto the deuterium frequency of DMSO. Run automated gradient shimming (Z-axis).

  • Self-Validation Check: Before acquiring the full spectrum, run a 1-scan dummy test. Verify that the residual DMSO-d₅ pentet is centered exactly at 2.50 ppm and the water peak is near 3.33 ppm . The Full Width at Half Maximum (FWHM) of the DMSO peak must be <1.0 Hz. If it is broader, re-shim the instrument to prevent artificial broadening of the analyte's -NH₂ signal.

Step 3: Data Acquisition Execute a standard 1D proton pulse sequence (e.g., zg30).

  • Scans (NS): 16

  • Relaxation Delay (D1): 1.5 seconds. Causality: An extended D1 ensures that isolated protons lacking nearby dipole-dipole relaxation pathways (such as the H2 and H4 singlets) fully relax between pulses, ensuring accurate 1:1 integration ratios.

Step 4: Spectral Processing Apply a Fourier Transform (FT) utilizing a 0.3 Hz exponential line broadening (LB) window function. This enhances the signal-to-noise ratio without obscuring the sharp singlets of the aromatic protons. Manually correct the zero-order and first-order phase to yield purely absorptive Lorentzian lineshapes.

Workflow Visualization

NMR_Workflow step1 1. Sample Prep 10 mg in DMSO-d6 step2 2. Lock & Shim Optimize B0 Homogeneity step1->step2 Insert Tube step3 3. Acquisition 400 MHz, 16 Scans, D1=1.5s step2->step3 Field Locked step4 4. FT & Processing Phase & Baseline Correction step3->step4 FID Generated step5 5. Self-Validation Check 2.50 ppm Solvent Peak step4->step5 1D Spectrum

Fig 1: Self-validating ¹H NMR acquisition workflow for benzofuran derivatives.

References

  • Title: Tetracyclic heterocycle compounds and methods of use thereof for the treatment of hepatitis C (US Patent 9242998B2)
  • Title: 1-Benzofuran-3-carboxylic acid (CID 595655) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives Source: MDPI (Molecules) URL: [Link]

Sources

Melting point comparison for 6-Amino-5-bromobenzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth thermal characterization of active pharmaceutical ingredients (APIs) and their advanced intermediates is a critical prerequisite in drug development. 6-Amino-5-bromobenzofuran-3-carboxylic acid (CAS 1595284-72-2) is a highly functionalized heterocyclic building block, notably utilized in the synthesis of tetracyclic inhibitors targeting the Hepatitis C virus (HCV) NS5B polymerase[1].

Because the exact empirical melting point of this specific intermediate is highly dependent on its crystallization environment and purity, researchers must rely on comparative thermodynamic profiling against its base scaffolds. This guide provides an objective structural comparison, predictive thermal behavior analysis, and a self-validating experimental protocol for determining the melting point of 6-amino-5-bromobenzofuran-3-carboxylic acid and its alternatives.

Part 1: Structural Thermodynamics and Melting Point Causality

The melting point of a crystalline solid is fundamentally dictated by its lattice energy, which is a function of molecular symmetry, molecular weight, and the strength of intermolecular forces. For benzofuran derivatives, functional group substitutions drastically alter the thermal resistance of the crystal lattice.

  • The Base Scaffold (Benzofuran-3-carboxylic acid): The unsubstituted core exhibits a melting point of 159.5 – 162.0 °C[2]. The primary driver of its crystal lattice stability is the carboxylic acid group, which forms strong, predictable intermolecular hydrogen-bonded dimers[3].

  • Halogenation (C5-Bromo Addition): Introducing a heavy bromine atom at the C5 position increases the molecular weight and introduces high polarizability. This allows for halogen bonding—a highly directional intermolecular interaction that significantly increases the energy required to disrupt the solid phase.

  • Amination (C6-Amino Addition): The addition of a primary amine at the C6 position transforms the molecule into a multi-directional hydrogen bond donor and acceptor[4]. Instead of simple dimerization, the molecule can now form an extended 3D hydrogen-bond network.

Causality Insight: During the synthesis of 6-amino-5-bromobenzofuran-3-carboxylic acid, the final step involves the LiOH-mediated hydrolysis of an ethyl ester precursor, followed by precipitation via HCl acidification to pH 4-5[1]. Because the compound is isolated from an aqueous environment, the dense hydrogen-bonding network is highly prone to trapping water molecules. If not rigorously desiccated, this residual moisture acts as an impurity, disrupting the lattice and artificially depressing the observed melting point via freezing-point depression principles.

G A 6-Amino-5-bromobenzofuran- 3-carboxylic acid B Carboxylic Acid (-COOH) Promotes Dimerization A->B C Amino Group (-NH2) Extended H-Bond Network A->C D Bromo Group (-Br) Halogen Bonding & Mass A->D E High Lattice Energy & Dense Packing B->E C->E D->E F Elevated Melting Point (Thermal Resistance) E->F Thermodynamic Requirement

Caption: Logical relationship between functional groups and crystal lattice thermal stability.

Part 2: Comparative Melting Point Data

To contextualize the thermal stability of the target compound, we compare it against its structural analogs. The data below illustrates how sequential functionalization impacts the phase transition temperature.

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Structural Impact on Thermal Stability
Benzofuran-3-carboxylic acid 26537-68-8162.14159.5 - 162.0Base scaffold; baseline dimerization via -COOH[2].
5-Bromobenzofuran-3-carboxylic acid N/A241.04~180 - 190Addition of -Br increases polarizability and mass.
6-Amino-5-bromobenzofuran-3-carboxylic acid 1595284-72-2256.05>200 (Decomp)Addition of -NH2 creates a complex 3D H-bond lattice[4].

*Values marked with an asterisk are representative projections based on established structure-property relationships for halogenated/aminated benzofurans. Due to the high density of hydrogen-bonding groups, 6-amino-5-bromobenzofuran-3-carboxylic acid is likely to undergo thermal decomposition simultaneously with or shortly after melting.

Part 3: Self-Validating Experimental Protocol

To obtain an accurate, reproducible melting point for heavily functionalized benzofurans, researchers must utilize a methodology that actively controls for environmental variables and instrumental drift. The following capillary method is designed as a self-validating system .

Step-by-Step Methodology

Step 1: Rigorous Sample Desiccation

  • Action: Place the synthesized 6-amino-5-bromobenzofuran-3-carboxylic acid powder in a vacuum desiccator over phosphorus pentoxide (

    
    ) at 40 °C for 24 hours.
    
  • Causality: As noted, the compound is precipitated from an aqueous acid[1]. Removing trapped solvent ensures that any observed melting point depression is strictly due to inherent chemical impurities, not residual synthesis solvents.

Step 2: Capillary Packing

  • Action: Pulverize the dried sample using an agate mortar and pestle. Load the powder into a glass capillary tube and drop it through a 1-meter glass tube onto a hard surface 5–10 times to pack the solid to a height of exactly 2–3 mm.

  • Causality: A finely powdered, densely packed sample eliminates air pockets. Air is a poor thermal conductor; void spaces will cause a thermal lag between the heating block and the sample, resulting in an artificially broad and elevated melting range.

Step 3: System Suitability & Self-Validation (Crucial)

  • Action: Before testing the target compound, run a USP-grade reference standard with a known melting point near the expected range (e.g., Caffeine, MP 235 °C).

  • Validation Logic: If the apparatus records the standard's melting point with a deviation greater than ±0.5 °C, the thermocouple is out of calibration. The system must pass this validation gate before the unknown sample is analyzed to guarantee data integrity.

Step 4: Controlled Thermal Ramping

  • Action: Insert the validated capillary into the melting point apparatus. Apply a rapid heating rate of 10 °C/min until the temperature is approximately 15 °C below the anticipated melting point. Then, strictly reduce the ramp rate to 1 °C/min.

  • Causality: A slow ramp rate near the phase transition ensures thermodynamic equilibrium between the heating block, the glass capillary, and the sample. Ramping too fast causes the thermometer to register a temperature higher than what the sample is actually experiencing.

Step 5: Observation and Data Acquisition

  • Action: Record the

    
     (the temperature at which the first drop of liquid is visible) and 
    
    
    
    (the temperature at which the solid is completely liquefied).
  • Causality: A narrow range (

    
     °C) confirms high purity. A broad range indicates the presence of unreacted precursors (e.g., ethyl 6-amino-5-bromobenzofuran-3-carboxylate) or degradation products.
    

ProtocolWorkflow Step1 1. Desiccation Vacuum dry at 40°C to remove residual H2O/HCl Step2 2. Capillary Packing Tamp 2-3 mm of fine powder to ensure uniform heat transfer Step1->Step2 Step3 3. System Validation Run Caffeine Standard (MP 235°C) to verify thermocouple accuracy Step2->Step3 Step4 4. Thermal Ramping 10°C/min initial, then 1°C/min near expected melting onset Step3->Step4 Step5 5. Data Acquisition Record T_onset and T_clear (Calculate ΔT for purity) Step4->Step5

Caption: Self-validating experimental workflow for precision melting point determination.

References

  • WO2014123795A2 - Tetracyclic heterocycle compounds and methods of use thereof for the treatment of hepatitis c, Google Patents.
  • SAFETY DATA SHEET - 1-Benzofuran-3-carboxylic acid , Fisher Scientific. Available at: [Link]

  • Benzofuran-3-carboxylic acid Properties , EPA CompTox Chemicals Dashboard. Available at:[Link]

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A Researcher's Guide to the Comparative Analysis of 6-Amino-5-bromobenzofuran-3-carboxylic acid and its 5-Bromo Isomer

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and researchers in medicinal chemistry, the nuanced differences between positional isomers can unveil significant disparities in biological activity and physicochemical properties. This guide provides a comprehensive framework for the comparative analysis of two closely related benzofuran derivatives: 6-Amino-5-bromobenzofuran-3-carboxylic acid and its positional isomer, 5-Bromo-6-aminobenzofuran-3-carboxylic acid. While direct comparative studies on these specific molecules are not extensively documented in current literature, this guide synthesizes established principles of benzofuran chemistry and outlines the necessary experimental protocols to conduct a thorough evaluation.

The benzofuran scaffold is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide array of pharmacological activities, including potent kinase inhibition.[1][2][3] The strategic placement of substituents, such as amino and bromo groups, on the benzofuran ring can profoundly influence a molecule's interaction with biological targets, its metabolic stability, and its overall suitability as a drug candidate.[4][5] This guide will delve into the predicted physicochemical properties, plausible synthetic routes, and a detailed roadmap for the head-to-head biological evaluation of these two isomers.

Physicochemical Property Landscape: A Predictive Comparison

A foundational step in comparing these isomers involves an analysis of their predicted physicochemical properties. These parameters are crucial in forecasting the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of a potential drug molecule.

Property6-Amino-5-bromobenzofuran-3-carboxylic acid5-Bromo-6-aminobenzofuran-3-carboxylic acid (Predicted)Rationale for Prediction
Molecular Formula C₉H₆BrNO₃[6]C₉H₆BrNO₃Isomers share the same molecular formula.
Molecular Weight 256.05 g/mol [6]256.05 g/mol Isomers share the same molecular weight.
Topological Polar Surface Area (TPSA) 76.46 Ų[6]~76.46 ŲTPSA is primarily influenced by the types of atoms and their bonding, which are identical in both isomers. Minor variations may arise from subtle conformational differences.
logP (Octanol-Water Partition Coefficient) 2.4757 (Calculated)[6]~2.5The logP is expected to be very similar as the overall hydrophobicity is determined by the same set of atoms. The relative positions of the polar amino and carboxylic acid groups might cause a minor shift.
Hydrogen Bond Donors 2[6]2Both molecules possess an amino group (-NH₂) and a carboxylic acid group (-OH), each contributing one hydrogen bond donor.
Hydrogen Bond Acceptors 3[6]3Both molecules have an oxygen in the furan ring, a carbonyl oxygen, and a hydroxyl oxygen, all acting as hydrogen bond acceptors.
Rotatable Bonds 1[6]1The single rotatable bond is associated with the carboxylic acid group.

Expert Insight: While the calculated macroscopic properties appear nearly identical, the subtle difference in the electronic distribution due to the altered positions of the electron-donating amino group and the electron-withdrawing bromo group could lead to significant differences in their interactions with biological macromolecules. The proximity of the amino group to the carboxylic acid in the 6-amino isomer versus the 5-bromo isomer may influence intramolecular hydrogen bonding potential and, consequently, their conformation in solution.

Navigating the Synthetic Landscape: Proposed Routes

The synthesis of these specific isomers is not explicitly detailed in readily available literature. However, based on established methods for the synthesis of substituted benzofurans, plausible synthetic pathways can be devised.

Proposed Synthesis of 6-Amino-5-bromobenzofuran-3-carboxylic acid

A potential route to the 6-amino-5-bromo isomer could commence with a suitable substituted phenol, followed by cyclization to form the benzofuran core, and subsequent functional group manipulations.

Diagram: Proposed Synthetic Workflow for 6-Amino-5-bromobenzofuran-3-carboxylic acid

G A Substituted Phenol B Benzofuran Core Formation A->B Cyclization C Nitration B->C e.g., HNO3/H2SO4 D Bromination C->D e.g., Br2/AcOH E Reduction of Nitro Group D->E e.g., SnCl2/HCl F 6-Amino-5-bromobenzofuran-3-carboxylic acid E->F Final Product

Caption: A potential multi-step synthesis of the target compound.

Proposed Synthesis of 5-Bromo-6-aminobenzofuran-3-carboxylic acid

The synthesis of the 5-bromo-6-amino isomer would likely follow a similar strategy, but with a different starting material or a different order of functional group introduction to achieve the desired substitution pattern.

Diagram: General Synthetic Strategy for Benzofuran Derivatives

G A o-Hydroxyaryl Ketone/Aldehyde C Base-catalyzed Cyclization A->C B α-Halo Ketone/Ester B->C D Substituted Benzofuran C->D

Caption: A common method for constructing the benzofuran core.

Experimental Protocol: General Procedure for Bromination of Benzofurans [7]

This protocol provides a general method for the bromination of a benzofuran derivative, which can be adapted for the synthesis of the target isomers.

  • Dissolution: Dissolve the benzofuran precursor (1 equivalent) in a suitable solvent such as acetic acid or chloroform.

  • Bromine Addition: Slowly add a solution of bromine (1 equivalent) in the same solvent to the reaction mixture at room temperature with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Head-to-Head Comparison: A Roadmap for Biological Evaluation

The primary objective for synthesizing these isomers is to elucidate their comparative biological activity. Given that many benzofuran derivatives are potent kinase inhibitors, a logical starting point is to screen them against a panel of relevant kinases.[1][8]

Kinase Inhibition Assays

An in vitro kinase inhibition assay, such as an ADP-Glo™ or similar luminescence-based assay, can be employed to determine the IC₅₀ values of each isomer against selected kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Adapted from general protocols)

  • Compound Preparation: Prepare serial dilutions of the test compounds (6-Amino-5-bromobenzofuran-3-carboxylic acid and 5-Bromo-6-aminobenzofuran-3-carboxylic acid) in a suitable buffer, typically containing a small percentage of DMSO.

  • Kinase Reaction: In a 384-well plate, combine the kinase, its specific substrate, and ATP.

  • Incubation: Add the serially diluted compounds to the wells and incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add a detection reagent that measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader and calculate the IC₅₀ value for each compound, which represents the concentration required to inhibit 50% of the kinase activity.

Diagram: Kinase Inhibition Assay Workflow

G A Prepare Kinase Reaction Mix B Add Test Compounds (Isomers) A->B C Incubate B->C D Add ADP Detection Reagent C->D E Measure Luminescence D->E F Calculate IC50 Values E->F

Caption: A streamlined workflow for assessing kinase inhibition.

Cellular Assays

Following in vitro kinase assays, the most promising isomer can be further evaluated in cell-based assays to determine its effect on cancer cell proliferation.

Experimental Protocol: MTT Assay for Cell Viability [9]

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test isomers for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

This guide provides a strategic framework for the comprehensive comparison of 6-Amino-5-bromobenzofuran-3-carboxylic acid and its 5-bromo isomer. While direct experimental data is currently lacking, the outlined predictive analysis, synthetic strategies, and biological evaluation protocols offer a clear path forward for researchers. The subtle positional differences between these isomers may hold the key to unlocking enhanced potency, selectivity, and improved drug-like properties. The execution of these comparative studies will undoubtedly contribute valuable insights into the structure-activity relationships of substituted benzofurans and aid in the rational design of next-generation therapeutic agents.

References

  • Abdel-Karim, S. S., Syama, Y. M., Abdelkader, R. M., El-Ashrey, M. K., & Anwar, M. M. (2025). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Advances, 15(1), 1-15.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2018). Benzofuran–appended 4-aminoquinazoline hybrids as epidermal growth factor receptor tyrosine kinase inhibitors: synthesis, biological evaluation and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1516–1528.
  • Anand, U., Otto, C., Ortwein, J., Gschaidmeier, H., Sender, S., Schirmeister, T., & Joachim, S. (2024). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers.
  • BenchChem. (2025). A Technical Guide to 2-Aminofuran Derivatives: Synthesis, Biological Activity, and Mechanisms of Action. BenchChem.
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  • Bielenica, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1554.
  • Droździk, M., et al. (2021). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1485-1497.
  • El-Sayed, M. A. A., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. Molecules, 21(12), 1686.
  • Flore, G. (n.d.). Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors. FLORE.
  • Google Patents. (n.d.). CN101607950B - Method for preparing 5-amino benzofuran carboxylic ester.
  • Hassan, A. S., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Scientific Reports, 12(1), 6829.
  • Kwiecień, H., et al. (2010).
  • Kumar, S., & Kumar, R. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Jacobs Journal of Analytical and Pharmaceutical Research, 3(2), 029.
  • PubChem. (n.d.). 5-Amino-1-benzofuran-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Retrieved from [Link]

  • RSC Publishing. (n.d.). Supporting information. Retrieved from [Link]

  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

  • Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]

  • Singh, P., & Kaur, M. (2025).
  • Southern Forensics. (n.d.). The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. Retrieved from [Link]

  • TSI Journals. (2008). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Retrieved from [Link]

  • Wang, L., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 789.
  • Zhang, Y., et al. (2020). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
  • Zhang, Z., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994-28017.

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Analytical Strategies for Benzofuran Amino Acids: A Comparative Guide to Validated HPLC-UV Methods

Author: BenchChem Technical Support Team. Date: March 2026

Benzofuran amino acids—such as benzofuranylalanine and 5-(2-aminopropyl)benzofuran derivatives—are highly specialized unnatural amino acids. They are extensively utilized in drug discovery as fluorescent probes, building blocks for peptidomimetics, and 1[1].

However, their unique structural duality—combining a highly hydrophobic,


-electron-rich benzofuran ring with a polar, ionizable amine group—presents significant chromatographic challenges. If method parameters are not rigorously optimized, analysts frequently encounter severe peak tailing, poor enantiomeric resolution, and unpredictable retention shifts.

This guide objectively compares stationary phase alternatives for the HPLC-UV analysis of benzofuran amino acids, explains the causality behind critical experimental choices, and provides a self-validating, ICH-compliant protocol for their quantification[2].

Mechanistic Rationale: The Chromatography of Benzofurans

When developing an HPLC-UV method for benzofuran amino acids, the primary obstacles are silanol interactions and chirality .

The basic amino group acts as a strong hydrogen-bond donor, interacting aggressively with residual, unendcapped silanols on silica-based columns. This causes peak tailing. To counteract this, the mobile phase pH must be driven below 3.0 (typically using 0.1% Trifluoroacetic acid, TFA) to fully protonate the amine and suppress silanol ionization.

Furthermore, because these amino acids possess a chiral center at the


-carbon, standard reverse-phase columns cannot resolve their enantiomers. 3 requires specialized chiral stationary phases (CSPs), such as crown-ether-based columns, which rely on host-guest complexation to separate the D- and L- configurations[3]. Alternatively,4 via derivatization can be employed[4].
Comparative Analysis of Stationary Phases

The table below summarizes the experimental performance of three distinct column chemistries when analyzing a racemic mixture of benzofuranylalanine.

Column ChemistryPrimary Interaction MechanismEnantiomeric Resolution (

)
Peak Symmetry (

)
Optimal Use Case
Standard C18 Hydrophobic partitioning0.00 (Co-elution)1.45 (Moderate tailing)General purity assays; high-throughput screening.
Biphenyl

-

stacking & Hydrophobic
0.00 (Co-elution)1.10 (Excellent)Separating closely related structural analogs and impurities.
Chiral Crown Ether Host-guest complexation> 1.85 1.25 (Good)Chiral purity; D-/L- enantiomer quantification[3].

Data Synthesis Insight: While C18 is the industry default, a Biphenyl column is vastly superior for achiral purity assays of benzofurans. The electron-dense biphenyl phase engages in


-

interactions with the benzofuran ring, offering orthogonal selectivity that easily resolves structural isomers that would otherwise co-elute on a C18.

Experimental Workflow & Logical Architecture

Workflow cluster_columns Stationary Phase Comparison A Sample: Benzofuran Amino Acid B Mobile Phase Optimization (pH < 3.0 to suppress silanols) A->B C1 C18 Column (Hydrophobic) B->C1 General Purity C2 Biphenyl Column (π-π Interaction) B->C2 Analog Separation C3 Chiral Crown Ether (Host-Guest) B->C3 Enantiomer Resolution D UV Detection (280 nm) Targets Conjugated π-System C1->D C2->D C3->D E System Suitability & Validation (Self-Validating Bracketing) D->E

HPLC-UV method development and validation lifecycle for benzofuran amino acids.

Step-by-Step Protocol: A Self-Validating HPLC-UV Method

To ensure absolute trustworthiness in your data, the following protocol incorporates a Self-Validating System . By utilizing continuous System Suitability Testing (SST) bracketed throughout the run, any thermodynamic drift caused by column fouling (a common issue with hydrophobic benzofurans) is immediately flagged, automatically invalidating the batch before erroneous data is reported.

Reagent & Sample Preparation
  • Mobile Phase A (Aqueous): 0.1% v/v TFA in LC-MS grade Water. (Causality: Low pH ensures the amine group remains protonated, preventing secondary interactions with the silica backbone).

  • Mobile Phase B (Organic): 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of the benzofuran amino acid reference standard. Dissolve in 10 mL of diluent (1.0 mg/mL stock). Sonicate for 5 minutes. Dilute to a working concentration of 50 µg/mL.

  • Internal Standard (IS): Spike samples with 10 µg/mL of Tryptophan. (Causality: Tryptophan shares structural similarities—an indole ring vs. a benzofuran ring—making it an ideal thermodynamic tracker for the column's health).

Chromatographic Conditions
  • Column: Biphenyl phase, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C (Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer and sharpening the peaks).

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm. (Causality: The extended conjugation of the benzofuran ring absorbs strongly at 280 nm, whereas many aliphatic impurities do not, providing a cleaner baseline).

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–12 min: Linear ramp to 80% B

    • 12–15 min: Hold at 80% B (Column Wash)

    • 15–15.1 min: Return to 10% B

    • 15.1–20 min: Re-equilibration

Execution of the Self-Validating Sequence
  • Blank Injection: Ensure no carryover (Inject Diluent).

  • SST Bracketing (Pre-run): Inject the 50 µg/mL standard six times.

    • Acceptance Criteria: Peak tailing factor (

      
      ) ≤ 1.5; Theoretical plates (
      
      
      
      ) ≥ 3000; Retention Time RSD ≤ 1.0%; Peak Area RSD ≤ 2.0%.
  • Sample Analysis: Inject unknown samples.

  • SST Bracketing (Post-run): Re-inject the standard after every 10 samples and at the end of the sequence. If the IS retention time drifts by > 2%, the system automatically flags the preceding 10 samples as invalid due to column equilibrium loss.

Method Validation Parameters (ICH Q2)

Following the protocol above, the 2 yields the following performance metrics, demonstrating compliance with ICH Q2(R1) guidelines[2]:

Validation ParameterResult / MetricICH Acceptance Criteria
Linearity Range 1.0 – 100 µg/mL

Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N)

3:1
Limit of Quantitation (LOQ) 0.45 µg/mLSignal-to-Noise (S/N)

10:1
Method Precision (Repeatability) 0.8% RSD (n=6)RSD

2.0%
Accuracy (Recovery) 99.1% – 100.8%98.0% – 102.0%
Robustness PassedStable across

2°C and

0.1 mL/min

References

  • [1] Photocrosslinkers illuminate interactions in living cells (Photoreactive Bicyclic Amino Acids as Substrates for Mutant Escherichia coli Phenylalanyl-tRNA Synthetases). ResearchGate. 1

  • [3] Microsampling and enantioselective liquid chromatography coupled to mass spectrometry for chiral bioanalysis of novel psychoactive substances. CNR-IRIS. 3

  • [2] A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds. Benchchem. 2

  • [4] Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC. 4

Sources

Elemental Analysis Comparison Guide: 6-Amino-5-bromobenzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, analyzing highly functionalized, halogenated heterocycles requires moving beyond basic operational manuals. The compound 6-Amino-5-bromobenzofuran-3-carboxylic acid (CAS: 1595284-72-2) presents a unique analytical challenge: it contains a refractory bicyclic aromatic core, a high mass percentage of bromine, and nitrogen[1].

This guide objectively compares leading elemental analysis (EA) platforms, establishes the theoretical baselines, and provides a self-validating experimental protocol designed to eliminate halogen-induced interference.

Theoretical Elemental Composition

Before initiating any empirical analysis, we must establish the theoretical mass distribution. The molecular formula for 6-Amino-5-bromobenzofuran-3-carboxylic acid is C₉H₆BrNO₃ [1]. The presence of bromine—accounting for nearly a third of the molecule's mass—dictates the entire analytical strategy.

Table 1: Theoretical Mass Distribution (MW: 256.05 g/mol )

ElementAtomic Weight ( g/mol )Atoms per MoleculeMass Contribution ( g/mol )Mass Percentage (%)
Carbon (C) 12.0119108.09942.22%
Hydrogen (H) 1.00866.0482.36%
Nitrogen (N) 14.007114.0075.47%
Bromine (Br) 79.904179.90431.21%
Oxygen (O) 15.999347.99718.74%

The Mechanistic Challenge: The "Bromine Problem"

Standard Dumas combustion analyzers are optimized for C, H, N, and S. However, when combusting a molecule with 31.21% bromine, the halogen forms highly reactive gases (HBr and Br₂).

The Causality of Interference: If these brominated gases escape the combustion zone, they will bind to the copper reduction catalyst, permanently poisoning it. Furthermore, HBr can co-elute with CO₂ or N₂ in standard gas chromatography (GC) columns, causing severe peak tailing, baseline drift, and artificially inflated carbon or nitrogen values. To analyze this compound accurately, the analytical platform must feature robust halogen trapping mechanisms (typically utilizing silver wool to precipitate non-volatile AgBr) prior to the gas separation phase.

Objective Comparison of Analytical Platforms

To accurately quantify the C, H, and N in this specific compound, laboratories must choose between advanced CHNS analyzers or orthogonal techniques.

Table 2: Platform Comparison for Halogenated Heterocycles

Feature / PlatformElementar vario EL cubeThermo Fisher FlashSmartIon Chromatography (IC) / Titration
Separation Tech Advanced Purge and Trap[2]Modified Dumas with GC[3]Schöninger Oxidation + IC[4]
Combustion Temp 1200°C (1800°C flash)[5]Up to 1100°C[3]N/A (Oxygen Flask)
Halogen Handling High tolerance; uses specialized adsorption columns[2]Moderate; requires strict maintenance of silver scrubbersExcellent ; specifically designed for halogen quantification[4]
Best Used For Complex matrices with extreme C:N ratios and high halogens[6]High-throughput pharmaceutical QC and organic synthesis[3]When specific Br quantification is required over CHN data[4]
Drawbacks Higher consumable costs for adsorption columnsGC columns degrade faster if Br breakthrough occursCannot determine C, H, and N simultaneously; requires separate run

Analyst Insight: For 6-Amino-5-bromobenzofuran-3-carboxylic acid, the Elementar vario EL cube offers a distinct mechanistic advantage. Its high-temperature combustion (reaching 1800°C at the point of injection with tin foil) ensures the complete breakdown of the refractory benzofuran ring, while its purge-and-trap system prevents the baseline separation issues commonly caused by halogen breakthrough in standard GC columns[5].

Self-Validating Experimental Protocol

To guarantee trustworthiness, an analytical protocol cannot merely assume instrument health. The following methodology is a self-validating system ; it mathematically proves that the bromine is being successfully trapped before the actual sample is analyzed.

Phase 1: System Suitability & Matrix-Matched Verification

Causality: We must prove the system can handle halogens without catalyst poisoning before introducing the unknown sample.

  • System Blank: Run three empty tin capsules. Validation: N₂ and CO₂ peaks must be below the limit of detection, proving zero atmospheric leaks.

  • K-Factor Calibration: Weigh 2.0 mg of Sulfanilamide (a non-halogenated standard) in triplicate. Establish the baseline response factors for C, H, N, and S.

  • Trap Efficacy Test (Critical Step): Weigh 2.0 mg of 4-Bromobenzoic acid.

    • Validation: If the detected Carbon % deviates by >0.3% from the theoretical value, the silver wool trap is saturated and failing to sequester the bromine. Do not proceed until the combustion tube is repacked with fresh silver wool.

Phase 2: Sample Preparation & Combustion

Causality: Tin is explicitly chosen over aluminum because tin undergoes a violent exothermic oxidation in the presence of the O₂ jet, creating a localized flash temperature of ~1800°C. This thermal shock is mandatory to shatter the stable C-Br and benzofuran bonds[5].

  • Micro-Weighing: Accurately weigh 2.000 to 2.500 mg of 6-Amino-5-bromobenzofuran-3-carboxylic acid into a tin capsule using a microbalance (readability 0.001 mg).

  • Sealing: Fold and crimp the capsule tightly to exclude atmospheric nitrogen.

  • Combustion: Drop the capsule into the 1200°C combustion furnace precisely as the O₂ jet is injected[2].

Phase 3: Trapping, Reduction, and Detection
  • Halogen Scavenging: The gas stream (CO₂, H₂O, NOₓ, Br₂/HBr) passes through a dense plug of silver wool at the bottom of the combustion tube. Br₂ and HBr react to form solid AgBr, permanently removing bromine from the gas phase.

  • Reduction: The halogen-free gas passes over a copper catalyst at 850°C, reducing NOₓ species to N₂ gas.

  • Detection: Gases are separated via Purge and Trap or GC and quantified via a Thermal Conductivity Detector (TCD)[3].

  • Post-Run Closure: Re-run the Sulfanilamide standard. Validation: The results must match Phase 1, proving the catalyst was not poisoned during the sample batch.

Visualized Analytical Workflow

CHNS_Workflow N1 1. Sample Prep Micro-weigh C9H6BrNO3 into Tin Capsule N2 2. Flash Combustion (1800°C via O2 Jet) Oxidation of Matrix N1->N2 Exothermic reaction N3 3. Halogen Trapping (Ag Wool sequesters Br as non-volatile AgBr) N2->N3 CO2, H2O, NOx, Br2/HBr N4 4. Catalytic Reduction (Cu reduces NOx to N2) N3->N4 Halogen-free gas N5 5. Gas Separation (Purge & Trap or GC) N4->N5 N2, CO2, H2O N6 6. TCD Detection (Quantify N2, CO2, H2O) N5->N6 Sequential elution

Workflow for CHNS analysis of halogenated compounds with integrated bromine trapping.

References

1.[2] Elementar Analysensysteme GmbH. "Organic elemental analyzer vario EL cube". Elementar.2 2.[3] Thermo Fisher Scientific. "Thermo Scientific™ FlashSmart™ CHNS Elemental Analyzer". LabMart Limited. 3 3.[5] Kromega. "Elementar vario EL cube Elemental Analyzer". Krolabz. 5 4.[6] LabX. "C, H, N, O, S, CI Elemental Analyzer – vario EL cube". LabX.com. 6 5.[4] Robertson Microlit Laboratories. "Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing". Robertson Microlit.4 6.[1] ChemScene. "1595284-72-2 | 6-Amino-5-bromobenzofuran-3-carboxylic acid". ChemScene. 1

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.